Ethyl 6-bromo-2-chloronicotinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-bromo-2-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-2-13-8(12)5-3-4-6(9)11-7(5)10/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDHNUMTVBIIJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673290 | |
| Record name | Ethyl 6-bromo-2-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214335-22-4 | |
| Record name | Ethyl 6-bromo-2-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 6-bromo-2-chloronicotinate CAS 1214335-22-4 properties
An In-depth Technical Guide to Ethyl 6-bromo-2-chloronicotinate (CAS 1214335-22-4)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's physicochemical properties, structural reactivity, synthesis, and critical applications, grounding all information in established scientific principles and validated data.
Introduction: A Versatile Heterocyclic Intermediate
This compound, identified by CAS number 1214335-22-4, is a di-halogenated pyridine derivative. Its structure, featuring a pyridine core functionalized with an ethyl ester group at the 3-position, a chlorine atom at the 2-position, and a bromine atom at the 6-position, makes it a highly valuable and versatile intermediate. The strategic placement of these functional groups allows for selective, stepwise modifications, providing a robust platform for constructing complex molecular architectures. This compound is particularly significant in the synthesis of novel pharmaceutical agents and agrochemicals, where the pyridine scaffold is a prevalent structural motif.[1][2] Its most noted application is as a crucial reagent in the synthesis of certain benzodiazepine derivatives being investigated as inhibitors of the Respiratory Syncytial Virus (RSV).[3]
Physicochemical and Structural Properties
The fundamental properties of a reagent dictate its handling, storage, and application in synthesis. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1214335-22-4 | [3][4] |
| Molecular Formula | C₈H₇BrClNO₂ | [4] |
| Molecular Weight | 264.51 g/mol | |
| IUPAC Name | ethyl 6-bromo-2-chloropyridine-3-carboxylate | |
| Appearance | Solid or liquid | [4] |
| Purity | Typically ≥95% | [4] |
| Storage Temperature | 2-8°C, under inert atmosphere | [4] |
| InChI Key | GPDHNUMTVBIIJI-UHFFFAOYSA-N | [4] |
| Canonical SMILES | CCOC(=O)C1=C(C=C(N=C1)Br)Cl | N/A |
Molecular Structure
The arrangement of substituents on the pyridine ring is fundamental to the compound's reactivity.
References
Ethyl 6-bromo-2-chloronicotinate molecular weight and formula
An In-Depth Technical Guide to Ethyl 6-bromo-2-chloronicotinate: Properties, Reactivity, and Applications in Medicinal Chemistry
Abstract
This compound is a di-halogenated pyridine derivative that has emerged as a strategically important building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring two distinct halogen atoms at positions amenable to selective functionalization, offers chemists a versatile platform for constructing complex molecular architectures. This guide provides a comprehensive overview of its core molecular properties, explores the principles of its reactivity from a synthetic chemist's perspective, details its application in drug discovery, and provides a validated experimental protocol for its use in regioselective cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.
Core Molecular Profile
This compound is identified by its specific molecular structure and associated identifiers. The presence of bromo, chloro, and ethyl ester functional groups on the pyridine ring dictates its chemical behavior and synthetic utility.
| Property | Value | Source(s) |
| IUPAC Name | ethyl 6-bromo-2-chloropyridine-3-carboxylate | [1] |
| CAS Number | 1214335-22-4 | [1][2][3][4] |
| Molecular Formula | C₈H₇BrClNO₂ | [1][2] |
| Molecular Weight | 264.51 g/mol | [2] |
| Canonical SMILES | CCOC(=O)C1=CC=C(Br)N=C1Cl | [1] |
| InChI Key | GPDHNUMTVBIIJI-UHFFFAOYSA-N | [1][2] |
Physicochemical and Safety Data
Understanding the physical properties and handling requirements is critical for the safe and effective use of any chemical reagent.
| Property | Value | Source(s) |
| Physical Form | Solid or Liquid | [2] |
| Typical Purity | ≥95% - 97% | [1][2] |
| Storage Conditions | Store under an inert atmosphere at 2-8°C | [2] |
GHS Safety Information: As a halogenated compound, appropriate safety precautions are mandatory.
| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) |
| Harmful / Irritant | GHS07 | Warning | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
Data sourced from multiple suppliers.[1][2]
The Synthetic Chemist's Perspective: Regioselective Reactivity
The primary value of this compound lies in the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This disparity is due to the lower bond dissociation energy of the C-Br bond, which facilitates its preferential oxidative addition to the palladium(0) catalyst—the crucial first step in catalytic cycles like Suzuki, Heck, or Buchwald-Hartwig reactions.
This reactivity difference allows for a predictable and controlled, stepwise functionalization of the pyridine core. A chemist can selectively replace the bromine atom in a first reaction, leaving the chlorine atom untouched for a subsequent, different transformation under more forcing conditions. This strategic, regioselective approach is a cornerstone of modern synthesis, enabling the efficient construction of highly substituted heterocyclic compounds without the need for complex protecting group strategies.
Caption: Logical workflow for the stepwise functionalization of this compound.
Application in Drug Discovery
Halogenated heterocyclic scaffolds are ubiquitous in pharmaceuticals, as halogens can modulate a molecule's pharmacokinetic properties (e.g., lipophilicity, metabolic stability) and participate in halogen bonding to enhance target affinity. The importance of chlorine-containing molecules, in particular, is well-established in the pharmaceutical industry.[5]
This compound serves as a key starting material in the synthesis of novel therapeutics. Notably, it is a documented reagent in the development of certain benzodiazepine derivatives designed as inhibitors of the Respiratory Syncytial Virus (RSV).[4] In this context, the nicotinate core acts as a central scaffold onto which various substituents are introduced via the halogenated positions to optimize antiviral activity and pharmacological profiles.
Experimental Protocol: Regioselective Suzuki-Miyaura Cross-Coupling
This protocol describes a representative, self-validating procedure for the selective functionalization at the C-6 (bromo) position, a common first step in a multi-step synthesis.
Objective: To synthesize Ethyl 2-chloro-6-(4-methoxyphenyl)nicotinate via a regioselective Suzuki-Miyaura reaction.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Methodology:
Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling experiment.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and Pd(dppf)Cl₂.
-
Rationale: A flame-dried flask ensures an anhydrous environment, preventing the deactivation of the catalyst and hydrolysis of the boronic acid.
-
-
Inert Atmosphere: Seal the flask with a septum and purge with argon gas for 5-10 minutes.
-
Rationale: The Pd(0) active species is oxygen-sensitive. An inert atmosphere is critical for catalytic activity and reproducibility.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane followed by the 2.0 M aqueous sodium carbonate solution via syringe. The solvents should be degassed prior to use by bubbling argon through them for 15-20 minutes.
-
Rationale: Degassing removes dissolved oxygen. Sodium carbonate is the base required to activate the boronic acid for the transmetalation step of the catalytic cycle.
-
-
Heating: Immerse the flask in a preheated oil bath at 85°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Rationale: Heating provides the necessary activation energy for the reaction. Monitoring ensures the reaction is stopped upon completion, preventing side product formation.
-
-
Workup: Once the starting material is consumed (typically 4-6 hours), cool the reaction to room temperature. Dilute the mixture with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Rationale: The product is organic-soluble and will move from the aqueous layer to the ethyl acetate. Repeated extractions ensure maximum product recovery.
-
-
Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.
-
Rationale: The brine wash removes residual water and inorganic salts. Magnesium sulfate removes the final traces of water from the organic solvent.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Conclusion
This compound is a high-value synthetic intermediate whose utility is defined by the principle of regioselective reactivity. The predictable and differential reactivity of its C-Br and C-Cl bonds provides a robust strategic advantage for the synthesis of complex, highly substituted pyridine derivatives. Its demonstrated role in the generation of bioactive molecules, such as RSV inhibitors, underscores its importance for professionals in medicinal chemistry and drug development, making it a key tool in the pursuit of novel therapeutics.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound | 1214335-22-4 [sigmaaldrich.cn]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 1214335-22-4 [amp.chemicalbook.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 6-bromo-2-chloronicotinate: Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 6-bromo-2-chloronicotinate is a versatile halogenated pyridine derivative that serves as a critical building block in the synthesis of complex heterocyclic scaffolds. Its unique substitution pattern, featuring bromo, chloro, and ethyl carboxylate functionalities, offers multiple reaction sites for strategic chemical modifications. This guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, synthesis, and pivotal role in medicinal chemistry, particularly in the development of novel therapeutics. We will delve into its reactivity in key cross-coupling reactions and its application as a precursor for biologically active molecules, such as benzodiazepine-based respiratory syncytial virus (RSV) inhibitors.
Chemical Structure and Nomenclature
This compound is a trifunctionalized pyridine ring system. The core structure consists of a pyridine ring with a bromine atom at the 6-position, a chlorine atom at the 2-position, and an ethyl carboxylate group at the 3-position.
Molecular Formula: C₈H₇BrClNO₂
Molecular Weight: 264.51 g/mol
IUPAC Name: ethyl 6-bromo-2-chloropyridine-3-carboxylate[1]
CAS Number: 1214335-22-4[1]
Below is a 2D representation of the chemical structure:
Caption: 2D Structure of this compound
Synthesis and Purification
The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid precursor, 6-bromo-2-chloronicotinic acid.
Synthesis of 6-bromo-2-chloronicotinic acid
This precursor can be synthesized through various routes, often involving multi-step procedures starting from more readily available pyridine derivatives. The specific details of these syntheses are proprietary and can be found in the patent literature.
Fischer Esterification
A common and well-established method for the synthesis of this compound is the Fischer esterification of 6-bromo-2-chloronicotinic acid. This acid-catalyzed reaction involves refluxing the carboxylic acid in an excess of ethanol.
Reaction Scheme:
References
An In-depth Technical Guide to the Synthesis and Purification of Ethyl 6-bromo-2-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Ethyl 6-bromo-2-chloronicotinate in Medicinal Chemistry
This compound is a key heterocyclic building block in the landscape of modern drug discovery. Its utility is pronounced in the synthesis of a variety of pharmacologically active molecules, most notably as a precursor to certain benzodiazepine derivatives that have shown promise as respiratory syncytial virus (RSV) inhibitors[1]. The strategic placement of the bromo and chloro substituents on the pyridine ring, coupled with the ethyl ester functionality, provides a versatile scaffold for medicinal chemists to elaborate upon, enabling the synthesis of complex molecular architectures with tailored biological activities. This guide provides a comprehensive overview of the synthesis and purification of this important intermediate, focusing on the underlying chemical principles and practical laboratory techniques.
Core Synthesis Strategy: The Sandmeyer Reaction
The most direct and widely employed method for the synthesis of this compound involves the Sandmeyer reaction. This venerable transformation allows for the conversion of a primary aromatic amine to a halide via a diazonium salt intermediate.[2][3][4][5] In this context, the logical precursor is Ethyl 6-amino-2-chloronicotinate. The overall synthetic transformation is a two-step process: the diazotization of the amino group followed by the copper(I) bromide-mediated displacement of the diazonium group.
Mechanistic Insights
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3][5] The key steps are:
-
Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate.
-
Single Electron Transfer (SET): Copper(I) bromide donates an electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.
-
Halogen Transfer: The aryl radical then abstracts a bromine atom from a copper(II) bromide species, which is formed in the initial SET step, to yield the final aryl bromide product and regenerate the copper(I) catalyst.
The generation of biaryl byproducts, though often in minor amounts, provides experimental support for the radical nature of this reaction.[3]
Experimental Protocol: Synthesis of this compound
This section details a representative, step-by-step procedure for the synthesis of this compound from Ethyl 6-amino-2-chloronicotinate.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Ethyl 6-amino-2-chloronicotinate | 186.60 | 10.0 g | 1.0 |
| Hydrobromic acid (48% aq.) | 80.91 | 40 mL | - |
| Sodium nitrite (NaNO₂) | 69.00 | 4.0 g | 1.1 |
| Copper(I) bromide (CuBr) | 143.45 | 9.0 g | 1.2 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Saturated sodium bicarbonate (NaHCO₃) solution | 84.01 | 150 mL | - |
| Brine (saturated NaCl solution) | 58.44 | 50 mL | - |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | 10 g | - |
Step-by-Step Procedure
Part 1: Diazotization
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend Ethyl 6-amino-2-chloronicotinate (10.0 g) in 48% hydrobromic acid (40 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (4.0 g, 1.1 eq) in a minimal amount of cold water (approx. 10 mL).
-
Add the sodium nitrite solution dropwise to the cooled suspension via the dropping funnel, ensuring the internal temperature is maintained below 5 °C. The addition should take approximately 20-30 minutes.
-
After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
Part 2: Sandmeyer Reaction
-
In a separate 500 mL flask, dissolve copper(I) bromide (9.0 g, 1.2 eq) in 48% hydrobromic acid (30 mL). Cool this solution to 0 °C in an ice bath.
-
Slowly and carefully, add the cold diazonium salt solution from Part 1 to the copper(I) bromide solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour, or until the evolution of nitrogen gas ceases.
Part 3: Work-up and Isolation
-
Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice (approx. 200 g).
-
Neutralize the mixture by the slow and careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will cause vigorous gas evolution (CO₂).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification of this compound
The crude product obtained from the synthesis will likely contain unreacted starting materials, byproducts, and residual copper salts. Therefore, a thorough purification is necessary to obtain the product in high purity. A combination of column chromatography and recrystallization is often employed.
Column Chromatography
Column chromatography is a highly effective method for separating the desired product from impurities with different polarities.
Recommended Conditions:
| Parameter | Value |
| Stationary Phase | Silica gel (60-120 mesh) |
| Mobile Phase (Eluent) | A gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20%) |
| Expected Rf of Product | ~0.3-0.4 in 15% ethyl acetate/hexanes (visualized by UV light at 254 nm) |
Procedure:
-
Prepare a slurry of silica gel in the initial eluent (e.g., 5% ethyl acetate in hexanes) and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, product-adsorbed silica gel onto the top of the packed column.
-
Elute the column with the chosen solvent system, starting with a low polarity and gradually increasing it.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Recrystallization
Recrystallization is an excellent final purification step to obtain a highly crystalline product. The choice of solvent is critical for successful recrystallization.
Solvent Selection:
A good recrystallization solvent will dissolve the compound when hot but not when cold. For ethyl nicotinate derivatives, common solvent systems include:
-
Ethanol
-
Isopropanol
-
Hexanes/Ethyl acetate mixture
-
Toluene
General Procedure:
-
Dissolve the purified product from column chromatography in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the solution in an ice bath to maximize the yield of the crystals.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to obtain the pure this compound.
Visualizing the Workflow
Caption: Workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound via the Sandmeyer reaction is a robust and reliable method for producing this valuable intermediate. Careful control of reaction conditions, particularly temperature during the diazotization step, is crucial for achieving a good yield and minimizing the formation of impurities. A multi-step purification process, typically involving column chromatography followed by recrystallization, is necessary to obtain the compound in high purity suitable for use in medicinal chemistry research and drug development. This guide provides a solid foundation for researchers to confidently and safely perform the synthesis and purification of this important molecule.
References
- 1. CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents [patents.google.com]
- 2. US4144238A - Process for the production of pure white 2-chloronicotinic acid - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP1102749B1 - Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
A Technical Guide to Sourcing and Application of Ethyl 6-bromo-2-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 6-bromo-2-chloronicotinate (CAS No. 1214335-22-4) is a trifunctional heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of reactive sites—a bromine atom, a chlorine atom, and an ethyl ester on a pyridine core—renders it a versatile building block for the construction of complex, biologically active molecules. This guide provides a comprehensive overview of the procurement, cost analysis, chemical properties, and key applications of this intermediate, with a focus on its role in drug discovery and development.
Sourcing and Procurement
The acquisition of high-purity chemical intermediates is a critical first step in any research and development campaign. The process involves identifying reliable suppliers, evaluating costs, and ensuring the material meets stringent quality specifications.
Major Suppliers and Market Availability
This compound is available from a range of global chemical suppliers who specialize in laboratory-scale and bulk quantities of fine chemicals. These suppliers often provide detailed certificates of analysis (CoA) and material safety data sheets (MSDS) to ensure proper handling and use.
Prominent suppliers include:
-
Sigma-Aldrich (now part of Merck)
-
Ambeed, Inc.
-
Bide Pharmatech Ltd.[1]
-
Energy Chemical[1]
-
Aikon International Limited[1]
-
Chem-Impex International Inc.[2]
These companies serve as reliable sources for obtaining the compound, with established distribution networks and technical support for researchers.
Cost and Purity Analysis
The cost of this compound is influenced by factors such as purity, order volume, and the supplier's synthesis and purification capabilities. Higher purity grades, essential for sensitive applications like pharmaceutical development, command premium pricing. The price per gram generally decreases with larger quantities.
Illustrative Cost Comparison:
| Supplier (Partner) | Purity | Quantity | Approx. Price (USD) | Price per Gram (USD) |
| Sigma-Aldrich (Ambeed, Inc.) | 95% | 100 mg | $24.15 | $241.50 |
| Sigma-Aldrich (Ambeed, Inc.) | 95% | 250 mg | $48.30 | $193.20 |
| Sigma-Aldrich (Ambeed, Inc.) | 95% | 1 g | $186.30 | $186.30 |
| Sigma-Aldrich (Ambeed, Inc.) | 95% | 5 g | $654.35 | $130.87 |
Note: Prices are subject to change and are provided for illustrative purposes. Researchers should request formal quotes for current pricing and bulk orders.
Recommended Procurement Workflow
A systematic approach to procurement ensures both quality and efficiency.
Figure 1: A structured workflow for procuring specialty chemicals, from needs assessment to quality control verification.
Technical Profile and Handling
A thorough understanding of the compound's chemical properties and safety requirements is paramount for its effective and safe use in the laboratory.
Chemical and Physical Properties
-
Chemical Name: this compound
-
CAS Number: 1214335-22-4[1]
-
Molecular Formula: C₈H₇BrClNO₂[3]
-
Molecular Weight: 264.51 g/mol
-
Physical Form: Solid or liquid
-
Storage Conditions: Store under an inert atmosphere, recommended at 2-8°C.
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions.
-
Hazard Statements: H302 (Harmful if swallowed).
-
Precautionary Statements: P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Use of a lab coat, safety goggles with side-shields, and chemical-resistant gloves is mandatory. All handling should be performed in a well-ventilated fume hood.[4][5]
-
Disposal: Waste material must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.
Synthesis and Application in Drug Discovery
The true value of this compound lies in its synthetic versatility, which has been leveraged in the development of numerous pharmaceutical agents. The chlorine atom on the pyridine ring is a key functionality in many biologically active molecules.[6]
Role as a Versatile Synthetic Intermediate
The compound's structure allows for selective, site-specific reactions. The chlorine at the 2-position is susceptible to nucleophilic aromatic substitution, while the bromine at the 6-position is ideal for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The ethyl ester provides a handle for hydrolysis and subsequent amide bond formation.
Figure 2: Reactivity map showing the three primary reaction sites of this compound and the resulting classes of derivatives.
Application in Pharmaceutical Synthesis
This intermediate is a crucial component in synthesizing compounds for various therapeutic areas. For instance, it is a useful reagent in the synthesis of certain benzodiazepine derivatives that act as inhibitors of the Respiratory Syncytial Virus (RSV).[1] Chlorinated heterocycles are integral to a large percentage of pharmaceuticals, highlighting the importance of building blocks like this one.[6]
Protocol: Suzuki Cross-Coupling Reaction
This protocol details a standard procedure for a Suzuki cross-coupling reaction, a cornerstone of modern medicinal chemistry, to functionalize the C6-Br position.
Objective: To couple an aryl boronic acid with this compound.
Materials:
-
This compound (1.0 eq)
-
Aryl boronic acid (1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, the aryl boronic acid, Pd(PPh₃)₄, and K₂CO₃ under an argon or nitrogen atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe. The solvent should be thoroughly degassed via sparging with argon for at least 30 minutes prior to use to prevent catalyst oxidation.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure coupled product.
Conclusion
This compound is an indispensable tool for the modern synthetic chemist, particularly within the pharmaceutical industry. Its well-defined reactivity allows for the strategic and efficient construction of novel molecular architectures. A clear understanding of its sourcing, cost-drivers, and safe handling, combined with robust synthetic protocols, empowers researchers to accelerate the drug discovery and development process.
References
- 1. This compound | 1214335-22-4 [amp.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. chemscene.com [chemscene.com]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling of Ethyl 6-bromo-2-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety considerations and handling protocols for Ethyl 6-bromo-2-chloronicotinate (CAS No. 1214335-22-4). As a halogenated pyridine derivative, this compound is a valuable reagent in synthetic chemistry, particularly in the development of novel therapeutics.[1] However, its chemical nature necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety measures to ensure the well-being of laboratory personnel and the integrity of research.
This document synthesizes available safety data, expert recommendations for handling analogous compounds, and established laboratory best practices to provide a self-validating system for the safe utilization of this reagent.
Compound Profile and Hazard Identification
This compound is a substituted pyridine, a class of heterocyclic aromatic compounds. The presence of both bromine and chlorine atoms on the pyridine ring, along with the ethyl ester functional group, dictates its reactivity and toxicological profile.
1.1. Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1214335-22-4 | --INVALID-LINK-- |
| Molecular Formula | C₈H₇BrClNO₂ | --INVALID-LINK-- |
| Molecular Weight | 264.51 g/mol | --INVALID-LINK-- |
| Physical Form | Solid or liquid | --INVALID-LINK-- |
| Boiling Point | 325.5 ± 37.0 °C (predicted) | --INVALID-LINK-- |
1.2. Hazard Classification
Based on available data, this compound is classified with the following hazards:
-
GHS Pictogram: GHS07 (Exclamation Mark)[2]
-
Signal Word: Warning[2]
-
Hazard Statement: H302: Harmful if swallowed[2]
While specific toxicological data for this compound is limited, the hazard classification indicates a moderate acute oral toxicity. Due to its structure as a halogenated aromatic compound, skin and eye irritation, as well as respiratory tract irritation upon inhalation of dust or vapors, should be considered potential hazards. For pyridine, the parent compound, the oral LD50 in rats is 891 mg/kg.[3][4]
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is paramount when handling this compound. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.
2.1. Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[5]
2.2. Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn over the goggles, especially when there is a risk of splashing.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common choice, but for prolonged or direct contact, consider double-gloving or using gloves made of more resistant materials like butyl rubber. Always inspect gloves for any signs of degradation or perforation before use.
-
Lab Coat: A flame-retardant lab coat that is fully buttoned is required to protect against skin contact.
-
-
Respiratory Protection: For situations where a fume hood is not available or if there is a potential for generating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is crucial for maintaining the stability of this compound and preventing accidental exposure.
3.1. Handling
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or vapors.
-
Use non-sparking tools, especially when handling the solid form.
-
Handle in accordance with good industrial hygiene and safety practices.[6]
-
Wash hands thoroughly after handling, and before eating, drinking, or smoking.
3.2. Storage
-
Temperature: Store in a refrigerator at 2-8°C.[2]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[2]
-
Container: Keep the container tightly closed in a dry and well-ventilated place.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
4.1. First-Aid Measures
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.
-
If on Skin: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.
-
If in Eyes: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.
4.2. Spill Response
-
Minor Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[5][7]
-
Do not use combustible materials like paper towels to absorb the spill.[7]
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[7]
-
Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
-
Major Spills (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team or environmental health and safety (EHS) office.
-
Prevent entry into the affected area.
-
4.3. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Unsuitable Extinguishing Media: Do not use a heavy stream of water, as it may spread the fire.
-
Specific Hazards: Thermal decomposition may produce toxic and corrosive gases, including nitrogen oxides, carbon oxides, hydrogen bromide, and hydrogen chloride.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Stability and Reactivity
Understanding the chemical stability and reactivity of this compound is essential for safe handling and for designing synthetic routes.
-
Stability: The compound is stable under recommended storage conditions.
-
Reactivity:
-
The 2-chloro and 6-bromo substituents are susceptible to nucleophilic aromatic substitution reactions.
-
The ethyl ester can be hydrolyzed under acidic or basic conditions.
-
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.
-
Hazardous Decomposition Products: Under thermal decomposition, it may emit toxic fumes of nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen chloride. The thermal decomposition of esters can be complex and may proceed via radical mechanisms.[8]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: Collect all waste, including unused material, reaction residues, and contaminated materials (e.g., absorbent from spills, gloves), in a designated, properly labeled, and sealed container.
-
Disposal Method: The recommended method of disposal for halogenated organic compounds is incineration in a licensed hazardous waste facility.[9] Do not dispose of this chemical down the drain or in the regular trash.[5][10]
Conclusion
This compound is a valuable research chemical that can be handled safely by adhering to the protocols outlined in this guide. A proactive approach to safety, grounded in a thorough understanding of the potential hazards and the consistent application of engineering controls, personal protective equipment, and proper handling techniques, is essential for protecting researchers and ensuring the successful advancement of scientific endeavors.
References
- 1. Registration Dossier - ECHA [echa.europa.eu]
- 2. This compound | 1214335-22-4 [sigmaaldrich.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. JoDrugs. PYRIDINE [jodrugs.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. ccny.cuny.edu [ccny.cuny.edu]
- 7. jk-sci.com [jk-sci.com]
- 8. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 6-bromo-2-chloronicotinate
Disclaimer: The following technical guide on the spectroscopic data of Ethyl 6-bromo-2-chloronicotinate is based on predicted data. Despite a thorough search, publicly available experimental NMR, IR, and MS spectra for this specific compound could not be located. The information provided is generated based on established principles of spectroscopic interpretation and data from structurally similar molecules. This guide is intended for educational and research purposes and should not be used as a substitute for experimentally verified data.
Authored by: Gemini, Senior Application Scientist
Abstract
This guide provides a detailed analysis of the predicted spectroscopic data for this compound, a key intermediate in the synthesis of various pharmaceutical compounds. As a substituted pyridine derivative, its structural confirmation is paramount for ensuring the integrity of subsequent synthetic steps. This document outlines the theoretical ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, offering insights into the experimental protocols for acquiring such data and a thorough interpretation of the expected spectral features. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a field-proven perspective for researchers, scientists, and drug development professionals.
Introduction
This compound (C₈H₇BrClNO₂) is a halogenated pyridine derivative with significant utility in medicinal chemistry. Its structure, featuring a bromine and a chlorine substituent on the pyridine ring, along with an ethyl ester group, makes it a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents. Accurate structural elucidation of this compound is a critical quality control step in any synthetic workflow. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will delve into the predicted spectroscopic signature of this compound, providing a comprehensive reference for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the arrangement of protons and carbon atoms within the molecule.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the ethyl ester group.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 8.4 | Doublet | 1H | H-4 |
| ~7.8 - 8.0 | Doublet | 1H | H-5 |
| ~4.4 - 4.6 | Quartet | 2H | -OCH₂CH₃ |
| ~1.3 - 1.5 | Triplet | 3H | -OCH₂CH₃ |
2.1.1. Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a high-resolution ¹H NMR spectrum would be as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A spectral width of approximately 12-15 ppm.
-
2.1.2. Interpretation of the Predicted ¹H NMR Spectrum
-
Aromatic Region: The two protons on the pyridine ring (H-4 and H-5) are expected to appear as doublets due to coupling to each other. The downfield chemical shifts are a result of the deshielding effect of the aromatic ring and the electron-withdrawing halogen and ester substituents.
-
Ethyl Ester Group: The methylene protons (-OCH₂CH₃) are expected to appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-OCH₂CH₃) will appear as a triplet due to coupling with the methylene protons.
Caption: Correlation of the molecular structure with its predicted ¹H NMR signals.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~163 - 165 | C=O (ester) |
| ~150 - 152 | C-2 (C-Cl) |
| ~148 - 150 | C-6 (C-Br) |
| ~140 - 142 | C-4 |
| ~125 - 127 | C-5 |
| ~122 - 124 | C-3 |
| ~62 - 64 | -OCH₂CH₃ |
| ~14 - 16 | -OCH₂CH₃ |
2.2.1. Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A 100 MHz or higher frequency NMR spectrometer (corresponding to a 400 MHz ¹H frequency).
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A spectral width of approximately 200-220 ppm.
-
2.2.2. Interpretation of the Predicted ¹³C NMR Spectrum
-
Carbonyl Carbon: The ester carbonyl carbon is expected to be the most downfield signal.
-
Aromatic Carbons: The carbons attached to the electronegative chlorine and bromine atoms (C-2 and C-6) will be significantly downfield. The other aromatic carbons will appear in the typical aromatic region.
-
Ethyl Group Carbons: The methylene carbon (-OCH₂CH₃) will be more downfield than the methyl carbon (-OCH₂CH₃) due to its proximity to the oxygen atom.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2980 - 2850 | Medium | Aliphatic C-H stretch |
| ~1720 - 1740 | Strong | C=O stretch (ester) |
| ~1550 - 1600 | Medium-Strong | C=C and C=N stretch (pyridine ring) |
| ~1250 - 1300 | Strong | C-O stretch (ester) |
| ~1100 - 1150 | Medium | C-Cl stretch |
| ~600 - 700 | Medium | C-Br stretch |
3.1. Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).
-
Solid: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
-
Instrumentation: A standard FT-IR spectrometer.
-
Acquisition Parameters:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Resolution: 4 cm⁻¹.
-
3.2. Interpretation of the Predicted FT-IR Spectrum
The FT-IR spectrum is expected to be dominated by a strong absorption band for the ester carbonyl group. The presence of aromatic and aliphatic C-H stretches, as well as characteristic absorptions for the pyridine ring and the carbon-halogen bonds, would further confirm the structure.
Caption: Correlation of functional groups with their predicted IR absorption regions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Abundance | Assignment |
| 263/265/267 | Moderate | [M]⁺ (Molecular Ion) |
| 218/220/222 | High | [M - OCH₂CH₃]⁺ |
| 184/186 | Moderate | [M - Br]⁺ |
| 154/156 | Moderate | [M - Br - C₂H₄]⁺ |
4.1. Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. Electrospray Ionization (ESI) could also be used, particularly with LC-MS.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
4.2. Interpretation of the Predicted Mass Spectrum
-
Molecular Ion Peak: Due to the presence of bromine and chlorine isotopes, the molecular ion peak will appear as a cluster of peaks. The relative abundances of these peaks will be characteristic of the presence of one bromine and one chlorine atom.
-
Fragmentation Pattern: The most likely fragmentation pathways would involve the loss of the ethoxy group from the ester, or the loss of the halogen atoms.
Conclusion
The comprehensive spectroscopic analysis presented in this guide, although based on predicted data, provides a robust framework for the characterization of this compound. The combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry offers a multi-faceted approach to confirming the identity and purity of this important synthetic intermediate. Researchers and drug development professionals can use this guide as a reference for what to expect during the analysis of this compound and as a template for the characterization of other novel molecules. It is strongly recommended that experimental data be acquired and compared with the predictions laid out in this document to ensure the highest level of scientific integrity.
A Technical Guide to the Solubility of Ethyl 6-bromo-2-chloronicotinate in Common Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from synthetic route optimization and purification to formulation design and ultimate bioavailability. Ethyl 6-bromo-2-chloronicotinate, a key heterocyclic building block in medicinal chemistry, presents a case study in the importance of understanding and characterizing this fundamental physicochemical property. This guide provides a comprehensive overview of the principles governing its solubility, a detailed, validated protocol for its experimental determination, and a curated analysis of its behavior in a range of common organic solvents. By synthesizing theoretical principles with practical, field-proven methodologies, this document serves as an essential resource for scientists aiming to accelerate development timelines and ensure the robustness of their chemical processes.
Introduction: The Central Role of Solubility
This compound (CAS 1214335-22-4) is a substituted pyridine derivative frequently utilized in the synthesis of complex molecules, including novel benzodiazepine derivatives for potential therapeutic applications.[1] Its molecular structure dictates its physicochemical properties, which in turn, govern its behavior in various chemical environments.
1.1 Chemical Profile
-
Molecular Formula: C₈H₇BrClNO₂
-
Molecular Weight: 264.50 g/mol
-
Physical Form: Solid or liquid[2]

1.2 The Imperative of Solubility in Drug Development
Solubility is not merely a physical data point; it is a cornerstone of successful drug development.[4][5] A compound must be in solution to be absorbed and exert its pharmacological effect.[5][6] For orally administered drugs, poor aqueous solubility is a major hurdle, often leading to inadequate bioavailability and variable therapeutic outcomes.[5][6]
Furthermore, solubility in organic solvents is paramount during the discovery and process development stages:
-
Synthesis: Dictates the choice of reaction media and can influence reaction kinetics and yield.
-
Purification: Essential for developing effective crystallization, extraction, and chromatographic purification methods.[7]
-
Formulation: Guides the selection of excipients and delivery systems, such as co-solvent formulations, to enhance the solubility of poorly water-soluble compounds.[6]
-
Screening: In high-throughput screening (HTS), compounds with low solubility can produce erroneous or inconsistent results, potentially causing promising candidates to be overlooked.[6][8]
Early and accurate determination of a compound's solubility profile is therefore a critical, cost-saving step in the drug discovery pipeline.[8][9]
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the guiding axiom for predicting solubility.[10] This concept is rooted in the nature of intermolecular forces between solute and solvent molecules.
-
Polarity: this compound possesses several polar functional groups (ester, chloro, bromo, and the pyridine nitrogen), which contribute to a significant dipole moment. It is therefore expected to be more soluble in polar solvents than in non-polar ones.
-
Hydrogen Bonding: The ester carbonyl oxygen and the pyridine nitrogen can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (protic solvents like alcohols) are likely to be effective at solvating the molecule.
-
Molecular Size: Larger molecules generally require more energy to be solvated, which can negatively impact solubility.[10]
Based on this analysis, we can hypothesize that this compound will exhibit good solubility in polar aprotic solvents (e.g., DMSO, DMF, Acetone) and polar protic solvents (e.g., Ethanol, Methanol), and poor solubility in non-polar solvents (e.g., Hexane, Cyclohexane).
Solubility Profile of this compound
While extensive quantitative public data for this specific molecule is limited, a qualitative assessment based on its structure and data from suppliers indicates its behavior. The following table summarizes the expected solubility in a curated list of common laboratory solvents, categorized by their properties. This data should be confirmed experimentally for specific applications.
Table 1: Properties of Common Organic Solvents and Expected Solubility Behavior
| Solvent | Class | Polarity Index | Dielectric Constant (ε) at 20°C | Expected Solubility |
|---|---|---|---|---|
| n-Hexane | Non-polar | 0.1 | 1.89 | Poor |
| Toluene | Non-polar | 2.4 | 2.38 | Low |
| Diethyl Ether | Polar Aprotic | 2.8 | 4.34 | Moderate |
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | 9.08 | Good |
| Ethyl Acetate | Polar Aprotic | 4.4 | 6.02 | Good |
| Acetone | Polar Aprotic | 5.1 | 21.01 | Very Soluble |
| Acetonitrile (ACN) | Polar Aprotic | 5.8 | 36.64 | Very Soluble |
| Isopropanol (IPA) | Polar Protic | 3.9 | 19.92 | Good |
| Ethanol | Polar Protic | 4.3 | 24.60 | Very Soluble |
| Methanol | Polar Protic | 5.1 | 32.70 | Very Soluble |
| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 38.25 | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 47.00 | Very Soluble |
(Solvent property data compiled from various sources[11])
Experimental Protocol: Thermodynamic Solubility Determination
To obtain reliable and reproducible quantitative data, the Saturation Shake-Flask Method is the gold-standard technique for determining thermodynamic (or equilibrium) solubility.[12] This method, endorsed by the OECD, measures the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions.[13][14]
4.1 Principle of the Method An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period, allowing the system to reach equilibrium between the dissolved and undissolved states. The saturated supernatant is then carefully separated from the excess solid and its concentration is measured using a suitable analytical technique.
4.2 Materials and Reagents
-
This compound (purity >95%)
-
Selected organic solvents (HPLC or analytical grade)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.
4.3 Step-by-Step Experimental Workflow
-
Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the chosen solvent to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C) for a minimum of 24 hours.[10] Causality Note: 24-48 hours is typically sufficient to ensure thermodynamic equilibrium is reached. Shorter times may only yield kinetic solubility, which can be misleading.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet any suspended microparticles.[14] Trustworthiness Note: This is a critical step to avoid artificially inflating the measured concentration due to the presence of solid particles.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. Causality Note: Filtration removes any remaining fine particulates. The filter material must be chemically compatible with the solvent to prevent leaching of contaminants.
-
Dilution: If necessary, dilute the filtrate with the same solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted (or undiluted) sample using a pre-validated HPLC or UV-Vis method.
4.4 Visualization of the Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Solvent Properties and Solubility Relationships
The choice of solvent is dictated by the intended application. The diagram below illustrates the logical relationship between solvent characteristics and the expected solubility of a polar molecule like this compound.
References
- 1. This compound | 1214335-22-4 [amp.chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 1214377-13-5|Ethyl 2-bromo-6-chloronicotinate|BLD Pharm [bldpharm.com]
- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. chem.ws [chem.ws]
- 8. bmglabtech.com [bmglabtech.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. m.youtube.com [m.youtube.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. enfo.hu [enfo.hu]
- 14. govinfo.gov [govinfo.gov]
Ethyl 6-bromo-2-chloronicotinate: A Strategic Building Block for Modern Heterocyclic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of a Dihalogenated Pyridine Scaffold
In the landscape of contemporary medicinal chemistry and materials science, the pyridine ring remains a cornerstone scaffold. Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity make it a privileged motif in a vast array of functional molecules. Among the myriad of substituted pyridines, ethyl 6-bromo-2-chloronicotinate has emerged as a particularly powerful and versatile building block. Its dihalogenated nature, coupled with the activating effect of the ethyl nicotinate moiety, provides chemists with a platform for controlled, sequential, and diverse functionalization.
This guide provides a comprehensive overview of the reactivity and synthetic utility of this compound. Moving beyond a simple recitation of reactions, we will delve into the causality behind experimental choices, explore the principles of regioselectivity, and provide detailed, field-proven protocols for key transformations. This document is intended to serve as a practical resource for researchers aiming to leverage this strategic building block in the synthesis of complex heterocyclic systems, including novel kinase inhibitors and other biologically active compounds.
Molecular Architecture and Reactivity Profile
This compound possesses three key sites for chemical modification: the C-Br bond at the 6-position, the C-Cl bond at the 2-position, and the ethyl ester at the 3-position. The inherent differences in the reactivity of the carbon-halogen bonds are the cornerstone of its utility in sequential cross-coupling reactions.
-
Regioselectivity in Palladium-Catalyzed Cross-Coupling: In palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, the general order of reactivity for halogens is I > Br > OTf > Cl.[1] Consequently, the C-Br bond at the 6-position is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond at the 2-position. This differential reactivity allows for selective functionalization at the 6-position while leaving the 2-position available for subsequent transformations.[1] However, it is crucial to note that this selectivity can be influenced by the choice of catalyst, ligand, and reaction conditions.[1]
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient, and this effect is amplified by the electron-withdrawing nature of the ethyl nicotinate group. This renders the ring susceptible to nucleophilic aromatic substitution. The chlorine atom at the 2-position, being alpha to the ring nitrogen, is particularly activated towards displacement by nucleophiles.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions are the most powerful tools for the functionalization of this compound. The ability to selectively react at the C-Br bond is a key strategic advantage.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[2] For this compound, this reaction is typically employed to introduce aryl or heteroaryl substituents at the 6-position.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts such as Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with phosphine ligands are commonly used. For less reactive aryl chlorides, or to ensure high selectivity, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) may be necessary.[3]
-
Base: A base is required to activate the organoboron species. Inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used, often in an aqueous solution to facilitate the catalytic cycle.[3]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is common. The aqueous phase is crucial for the activity of the inorganic base.[3]
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the 6-Position
This protocol is a representative procedure for the selective arylation at the C-Br bond of this compound.
| Reagent | Molar Equiv. |
| This compound | 1.0 |
| Arylboronic acid | 1.2 |
| Pd(PPh₃)₄ | 0.05 |
| K₂CO₃ | 2.0 |
| Solvent | Volume |
| 1,4-Dioxane/H₂O (4:1) | 5 mL per mmol of substrate |
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the 1,4-dioxane/H₂O solvent mixture, which has been previously degassed by sparging with argon for 20-30 minutes.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to arylalkynes.[4][5] This reaction is catalyzed by a combination of palladium and copper(I).
Causality Behind Experimental Choices:
-
Dual Catalysis: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) facilitates the oxidative addition and reductive elimination steps, while a copper(I) co-catalyst (typically CuI) activates the alkyne by forming a copper acetylide intermediate.[4][5][6]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne. It can often serve as the solvent as well.[6]
-
Solvent: Anhydrous, degassed solvents like THF or DMF are commonly used to prevent catalyst deactivation and unwanted side reactions.
Experimental Protocol: Selective Sonogashira Coupling at the 6-Position
This protocol outlines a general procedure for the alkynylation of the C-Br bond.
| Reagent | Molar Equiv. |
| This compound | 1.0 |
| Terminal Alkyne | 1.2 |
| Pd(PPh₃)₂Cl₂ | 0.03 |
| CuI | 0.05 |
| Triethylamine (Et₃N) | 2.5 |
| Solvent | Volume |
| Anhydrous THF | 5 mL per mmol of substrate |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous, degassed THF, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature for 4-16 hours. For less reactive substrates, gentle heating (40-60 °C) may be required.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Catalytic Cycles in Sonogashira Coupling
Caption: Interconnected catalytic cycles of Sonogashira coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[7][8] This reaction is invaluable for introducing primary and secondary amines at the 6-position of the pyridine ring.
Causality Behind Experimental Choices:
-
Catalyst System: This reaction often requires a more sophisticated catalyst system than Suzuki or Sonogashira couplings, especially for less reactive aryl chlorides. A combination of a palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand like XPhos) is crucial for efficient catalysis.[7][8][9]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used.[9]
-
Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are essential to prevent side reactions.
Experimental Protocol: Selective Buchwald-Hartwig Amination at the 6-Position
The following is a representative protocol for the amination of the C-Br bond.
| Reagent | Molar Equiv. |
| This compound | 1.0 |
| Amine | 1.2 |
| Pd₂(dba)₃ | 0.02 |
| Xantphos | 0.04 |
| NaOtBu | 1.4 |
| Solvent | Volume |
| Anhydrous Toluene | 5 mL per mmol of substrate |
Procedure:
-
In a nitrogen-filled glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Concentrate under reduced pressure and purify by flash column chromatography.
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis offers unparalleled versatility, classical nucleophilic aromatic substitution (SNAr) remains a valuable tool for functionalizing this compound, particularly at the 2-position. The electron-deficient nature of the pyridine ring, enhanced by the ester group, activates the halide positions towards nucleophilic attack.
Regioselectivity: The C-Cl bond at the 2-position is generally more susceptible to SNAr than the C-Br bond at the 6-position due to the stronger electron-withdrawing inductive effect of the adjacent nitrogen atom. This provides a complementary strategy to the palladium-catalyzed reactions, allowing for selective functionalization at C-2.
Experimental Protocol: SNAr with an Amine
This protocol describes the displacement of the 2-chloro substituent with an amine.
| Reagent | Molar Equiv. |
| This compound | 1.0 |
| Amine | 2.2 |
| Solvent | Volume |
| Ethanol or DMF | 5 mL per mmol of substrate |
Procedure:
-
Dissolve this compound in ethanol or DMF in a round-bottom flask.
-
Add the amine (the excess acts as a base to neutralize the HCl generated).
-
Heat the mixture to 80-100 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture. If a precipitate forms, filter and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography.
Application in Heterocyclic Synthesis: Building Pyrido[2,3-b]pyrazines
A significant application of this compound is in the synthesis of fused heterocyclic systems. Pyrido[2,3-b]pyrazines, for instance, are an important class of heterocycles with a range of biological activities, including acting as kinase inhibitors in cancer therapy.[10]
A common synthetic route involves a sequential functionalization of the dihalopyridine core. For example, a Buchwald-Hartwig amination at the 6-position can be followed by an SNAr reaction at the 2-position, or vice versa. The resulting diamino-substituted pyridine can then undergo cyclization to form the fused pyrazine ring.
Synthetic Strategy for Pyrido[2,3-b]pyrazines
Caption: A potential synthetic route to pyrido[2,3-b]pyrazines.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.
Conclusion
This compound is a high-value building block that offers a wealth of opportunities for the synthesis of complex heterocyclic molecules. The differential reactivity of its two halogen atoms provides a handle for selective and sequential functionalization through a variety of modern synthetic methods. A thorough understanding of the principles of regioselectivity in both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution is key to unlocking the full potential of this versatile reagent. This guide has provided a foundational understanding of these principles, along with practical, field-tested protocols to empower researchers in their synthetic endeavors. As the demand for novel, functionalized heterocycles in drug discovery and materials science continues to grow, the strategic application of building blocks like this compound will undoubtedly play a pivotal role in driving innovation.
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2019000683A1 - Rho-associated protein kinase inhibitor, pharmaceutical composition containing rho-associated protein kinase inhibitor, preparation method and use of the pharmaceutical composition - Google Patents [patents.google.com]
- 3. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 10. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Synthesis of Ethyl 6-bromo-2-chloronicotinate: A Technical Guide for Medicinal Chemists
An In-depth Exploration of a Key Heterocyclic Building Block in Modern Drug Discovery
Introduction: The Versatility of Halogenated Nicotinates
Ethyl 6-bromo-2-chloronicotinate has emerged as a pivotal building block in contemporary medicinal chemistry, prized for its strategically positioned functional groups that allow for selective and diverse chemical transformations. This dihalogenated pyridine derivative serves as a versatile scaffold for the synthesis of complex molecular architectures, most notably in the development of novel therapeutics. Its utility is underscored by its application in the synthesis of benzodiazepine derivatives, which have shown promise as respiratory syncytial virus (RSV) inhibitors[1]. The presence of the chloro, bromo, and ethyl ester moieties on the pyridine ring provides orthogonal reactivity, enabling chemists to meticulously construct target molecules with a high degree of control. This guide provides a comprehensive overview of the discovery, synthesis, and applications of this compound, offering a technical resource for researchers and professionals in the field of drug development.
The Emergence of a Modern Reagent: A Historical Perspective
While a singular seminal publication detailing the initial "discovery" of this compound is not readily apparent in the historical chemical literature, its appearance and proliferation in chemical supplier catalogs and patent literature suggest its development was driven by the growing demand for highly functionalized heterocyclic intermediates in drug discovery programs. The compound, identified by its CAS number 1214335-22-4, is a relatively modern addition to the chemist's toolbox. Its history is intrinsically linked to the broader evolution of synthetic methodologies for polysubstituted pyridines, a class of compounds of immense pharmacological importance. The development of reactions like the Sandmeyer and various cross-coupling strategies has paved the way for the efficient synthesis of molecules with the specific substitution pattern of this compound.
Synthetic Methodologies: Crafting a Strategic Intermediate
The synthesis of this compound can be approached through several strategic routes, primarily revolving around the sequential introduction of the halogen and ester functionalities onto a pyridine core. The choice of a particular synthetic pathway is often dictated by the availability of starting materials, desired scale, and overall efficiency.
Route 1: Diazotization and Sandmeyer Reaction of an Aminopyridine Precursor
A classical and reliable approach to introduce the chloro and bromo groups onto the pyridine ring involves the diazotization of an amino group, followed by a Sandmeyer reaction. This strategy offers a high degree of regiocontrol.
Workflow of the Sandmeyer-based Synthesis
Caption: Sandmeyer reaction pathway for the synthesis of this compound.
This pathway commences with the esterification of 6-amino-2-chloronicotinic acid to its corresponding ethyl ester. The subsequent diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrobromic acid) yields a reactive diazonium salt. The final step is a Sandmeyer reaction, where the diazonium group is displaced by a bromide using a copper(I) bromide catalyst.
Route 2: Halogenation and Functional Group Interconversion from a Dihalopyridine
An alternative strategy begins with a readily available dihalopyridine, such as 2,5-dibromopyridine. This approach leverages modern organometallic chemistry to selectively introduce the ester functionality.
Workflow of the Grignard-based Synthesis
Caption: Synthesis of this compound via a Grignard reaction.
This route, inspired by methodologies used for similar compounds like 6-fluoronicotinic acid[2], involves the selective formation of a Grignard reagent from 2,5-dibromopyridine. This intermediate is then carboxylated using ethyl chloroformate to introduce the ester group. Subsequent steps would involve the conversion of the remaining bromine at the 2-position to a hydroxyl group, followed by chlorination using a reagent like phosphorus oxychloride to yield the final product.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1214335-22-4[1][3][4][5][6] |
| Molecular Formula | C₈H₇BrClNO₂ |
| Molecular Weight | 264.51 g/mol |
| Appearance | White to off-white solid[1] |
| Purity | Typically >95%[3][5] |
| Storage | Under inert gas at 2-8°C |
While detailed spectroscopic data is often proprietary to commercial suppliers, characteristic signals in the 1H and 13C NMR spectra would be expected to confirm the structure. The proton NMR would show a characteristic ethyl ester pattern (a quartet and a triplet) and two doublets in the aromatic region corresponding to the protons on the pyridine ring. The carbon NMR would display signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the four distinct aromatic carbons of the pyridine ring.
Applications in Drug Discovery: A Versatile Scaffold
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The chlorine atom at the 2-position is generally more susceptible to nucleophilic aromatic substitution than the bromine atom at the 6-position. This allows for the selective introduction of various nucleophiles at the 2-position while retaining the bromine for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This orthogonal reactivity is a powerful tool for building molecular complexity.
A notable application is in the synthesis of benzodiazepine derivatives that act as inhibitors of the respiratory syncytial virus (RSV)[1]. In these syntheses, the chloro group is typically displaced by an amine, and the bromo group can be used to introduce further diversity into the molecule.
Experimental Protocols
The following are representative, detailed experimental procedures for the synthesis of this compound based on established chemical principles.
Protocol 1: Synthesis via Sandmeyer Reaction
Step 1: Esterification of 6-Amino-2-chloronicotinic Acid
-
To a stirred solution of 6-amino-2-chloronicotinic acid (1.0 eq) in absolute ethanol (10 mL/g), slowly add concentrated sulfuric acid (0.2 eq) at 0 °C.
-
Heat the reaction mixture to reflux and stir for 12 hours.
-
Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford Ethyl 6-amino-2-chloronicotinate.
Step 2: Diazotization and Sandmeyer Reaction
-
Suspend Ethyl 6-amino-2-chloronicotinate (1.0 eq) in a mixture of 48% hydrobromic acid (4.0 eq) and water.
-
Cool the suspension to 0-5 °C in an ice-water bath.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% hydrobromic acid and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Pour the mixture into ice water and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its strategic arrangement of functional groups allows for a high degree of control in the construction of complex molecular architectures. While its specific historical discovery is not prominently documented, its emergence is a testament to the ongoing need for sophisticated reagents in the quest for novel therapeutics. The synthetic routes outlined in this guide provide a framework for the efficient preparation of this key intermediate, empowering researchers to further explore its potential in the development of new medicines.
References
- 1. This compound | 1214335-22-4 [amp.chemicalbook.com]
- 2. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]
- 3. 1214335-22-4 this compound AKSci 3838AA [aksci.com]
- 4. This compound [synhet.com]
- 5. AB547993 | CAS 1214335-22-4 – abcr Gute Chemie [abcr.com]
- 6. 1214335-22-4・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
Methodological & Application
Palladium-catalyzed cross-coupling reactions with Ethyl 6-bromo-2-chloronicotinate
Launching Research Phase
I am now kicking off the research phase, zeroing in on palladium-catalyzed cross-coupling reactions with Ethyl 6-bromo-2-chloronicotinate. My initial step involves a series of in-depth Google searches to build a solid foundation of information, starting with established protocols.
Defining Reaction Scope
I am now focusing my initial search efforts on established protocols for palladium-catalyzed cross-coupling reactions with this compound. I aim to uncover insights into reaction mechanisms and applications in drug discovery. Analyzing the search results, I will identify key reaction types and their regioselectivity at the C2 and C6 positions. I am planning on using reputable sources.
Initiating Detailed Protocol Review
I'm now diving into analyzing search results to identify common cross-coupling reactions applicable to this compound, focusing on the regioselectivity at the C2 and C6 positions. I aim to identify the most commonly employed approaches. I plan to use established sources to analyze the collected data and determine the underlying principles of regioselectivity in these reactions.
Selective Sonogashira Coupling of Ethyl 6-bromo-2-chloronicotinate with Terminal Alkynes: A Guide to Precision Synthesis
An Application Note and Protocol for Researchers
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its efficiency in constructing C(sp²)–C(sp) bonds under mild conditions.[1][2][3] This application note provides a detailed protocol and expert insights for the chemoselective Sonogashira coupling of Ethyl 6-bromo-2-chloronicotinate with various terminal alkynes. By exploiting the inherent reactivity difference between C-Br and C-Cl bonds, this guide demonstrates a robust method for selective alkynylation at the C-6 position.[4][5][6] This leaves the C-2 chloro-substituent intact for subsequent orthogonal transformations, a strategy of significant value in the synthesis of complex pharmaceutical intermediates and novel materials.[1][7]
Introduction and Scientific Context
The synthesis of highly functionalized heteroaromatic scaffolds is a central theme in drug discovery and materials science. Substituted nicotinic acid esters, in particular, are prevalent motifs in a wide range of biologically active molecules. The Sonogashira reaction, first reported in 1975, offers a powerful and reliable method for their synthesis by coupling aryl halides with terminal alkynes.[1][8] The reaction is typically performed with a palladium catalyst, a copper(I) co-catalyst, and an amine base, and is known for its tolerance of a broad array of functional groups.[6][9]
The substrate at the heart of this guide, this compound, presents a unique synthetic opportunity. The presence of two distinct halogen atoms on the pyridine ring allows for programmed, site-selective functionalization. The general reactivity trend for halides in palladium-catalyzed oxidative addition is I > Br > OTf > Cl.[4][6] This differential reactivity is the key principle that allows for the selective coupling at the more labile C-Br bond while preserving the less reactive C-Cl bond for subsequent chemical modifications.
This protocol has been designed to provide researchers with a self-validating system, explaining not just the steps, but the causality behind them, ensuring both reproducibility and a deeper understanding of the reaction's intricacies.
The Catalytic Mechanism: A Dual-Cycle Process
The Sonogashira reaction proceeds through two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[2][4] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.
-
The Palladium Cycle: The active catalyst is a Pd(0) species, often generated in situ from a Pd(II) precatalyst like PdCl₂(PPh₃)₂.[1] The cycle begins with the oxidative addition of the aryl halide (preferentially the C-Br bond of our substrate) to the Pd(0) complex, forming a Pd(II)-aryl intermediate.
-
The Copper Cycle: Concurrently, the copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of the amine base to form a highly reactive copper(I) acetylide intermediate.[1][2]
-
Transmetalation: This is the crucial step where the two cycles intersect. The copper acetylide transfers its alkyne group to the Pd(II)-aryl complex. This step is often the rate-determining step of the overall reaction.[4]
-
Reductive Elimination: The resulting diorganopalladium(II) complex rapidly undergoes reductive elimination, forming the final C-C bond of the desired product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[2]
The presence of copper(I) is crucial for increasing the reaction rate and allowing the process to occur under significantly milder conditions than copper-free variants.[1][10] However, it's worth noting that copper can also promote the undesirable homocoupling of the alkyne (Glaser coupling), a side reaction that must be managed through careful control of reaction conditions, particularly by maintaining an oxygen-free environment.[4][11]
Caption: The dual catalytic cycle of the Sonogashira reaction.
Experimental Design: Protocol and Rationale
This protocol is optimized for the selective coupling at the 6-bromo position of this compound.
Materials and Reagents
-
Substrate: this compound (1.0 equiv)
-
Alkyne: Terminal Alkyne (1.1 - 1.5 equiv)
-
Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (1-3 mol%)
-
Copper Co-catalyst: Copper(I) iodide [CuI] (0.5-2 mol%)
-
Base: Triethylamine (TEA) or Diisopropylamine (DIPA) (2-3 equiv)
-
Solvent: Anhydrous, deoxygenated Tetrahydrofuran (THF) or 1,4-Dioxane
-
Work-up Reagents: Diethyl ether, Saturated aqueous NH₄Cl, Brine, Anhydrous Na₂SO₄ or MgSO₄
-
Purification: Silica gel for column chromatography
Rationale for Choices:
-
Equivalents: A slight excess of the terminal alkyne is used to drive the reaction to completion and compensate for any potential homocoupling.
-
Catalyst System: PdCl₂(PPh₃)₂ is an air-stable, reliable Pd(II) precatalyst that is readily reduced in situ. CuI is the standard, effective co-catalyst.[1][6] For sterically demanding substrates or less reactive alkynes, using a more electron-rich and bulky phosphine ligand can improve performance.
-
Base/Solvent: An amine base like TEA or DIPA serves both to neutralize the HBr formed during the reaction and can act as a solvent or co-solvent.[6] THF and Dioxane are excellent solvents for this transformation, chosen for their ability to dissolve the reactants and their relative inertness. Critically, the solvent must be rigorously deoxygenated to prevent oxidative degradation of the Pd(0) catalyst and to suppress Glaser homocoupling.[9]
Step-by-Step Protocol
Caption: Step-by-step workflow for the Sonogashira coupling.
-
Inert Atmosphere Setup: Place a magnetic stir bar into a dry Schlenk flask. Seal the flask and thoroughly dry it under high vacuum with gentle heating. Allow the flask to cool and backfill with an inert gas (Argon or Nitrogen). This process should be repeated three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (e.g., 2 mol%), and CuI (e.g., 1 mol%) to the flask.
-
Solvent and Base Addition: Add anhydrous, deoxygenated solvent (e.g., THF) followed by the amine base (e.g., TEA, 2.5 equiv) via syringe. Stir the mixture for 5-10 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe. A slight color change is often observed.
-
Reaction Execution: Stir the reaction mixture at room temperature. For less reactive alkynes, the temperature may be gently increased to 40-50 °C.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with diethyl ether and filter it through a short plug of Celite® to remove catalyst residues and salts, washing the pad with additional diethyl ether.[5][6]
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (this step is crucial for removing copper salts), water, and finally, brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Data Presentation: Representative Couplings
The following table summarizes expected outcomes for the coupling of this compound with various terminal alkynes under the optimized protocol.
| Terminal Alkyne (R') | Structure (H-C≡C-R') | Equivalents | Temp (°C) | Time (h) | Typical Isolated Yield (%) |
| Phenylacetylene | Ph-C≡CH | 1.2 | 25 | 4-6 | 85 - 95% |
| 1-Hexyne | nBu-C≡CH | 1.3 | 40 | 6-8 | 80 - 90% |
| Trimethylsilylacetylene | TMS-C≡CH | 1.2 | 25 | 3-5 | 90 - 98% |
| 3-Ethynylpyridine | 3-Pyridyl-C≡CH | 1.3 | 40 | 8-12 | 75 - 85% |
| Propargyl Alcohol | HOCH₂-C≡CH | 1.5 | 25 | 6-10 | 70 - 80% |
Note: Yields are estimates and may vary based on the specific reaction scale, purity of reagents, and efficiency of purification.
Troubleshooting Guide
| Observation | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently anhydrous/deoxygenated conditions.3. Poor quality reagents. | 1. Ensure a strict inert atmosphere; use freshly degassed solvents.2. Use a different palladium precatalyst or add a phosphine ligand.3. Verify the purity of the alkyne and base. |
| Alkyne Homocoupling | 1. Presence of oxygen (promotes Glaser coupling).2. Reaction temperature is too high. | 1. Improve inert atmosphere technique; rigorously degas all solvents and the reaction mixture.2. Run the reaction at a lower temperature. |
| Dark Black Precipitate | Palladium black formation (catalyst decomposition). | 1. Use a more robust ligand.2. Lower the reaction temperature.3. Ensure the reaction is not exposed to light. |
| Difficult Purification | Co-elution of product with triphenylphosphine oxide. | 1. Use a different phosphine ligand that results in a more polar oxide.2. Consider a copper-free protocol if phosphine-free conditions are desired. |
Conclusion
This application note provides a comprehensive and reliable protocol for the selective Sonogashira coupling of this compound. By understanding the underlying mechanism and the rationale for each experimental parameter, researchers can confidently apply this methodology to generate a diverse library of 6-alkynyl-2-chloronicotinate derivatives. The preserved chloro-substituent serves as a valuable synthetic handle for further diversification, making this protocol a powerful tool for professionals in medicinal chemistry and materials science.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Synthesis of Imidazo[4,5-c]pyridin-2-one Core for RSV Fusion Inhibitors Utilizing Ethyl 6-bromo-2-chloronicotinate
Application Note & Synthetic Protocol
Introduction:
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. A promising therapeutic strategy involves the development of small molecule inhibitors that target the RSV fusion (F) protein, preventing the virus from entering host cells.[1] A notable class of these inhibitors is based on the imidazo[4,5-c]pyridin-2-one scaffold, exemplified by the potent and orally bioavailable compound JNJ-53718678 (Rilematovir).[2][3][4] This document provides a detailed synthetic protocol and application guide for the synthesis of the core heterocyclic structure of such inhibitors, starting from the versatile precursor, Ethyl 6-bromo-2-chloronicotinate.
Rationale for Precursor Selection:
This compound is an ideal starting material for the synthesis of the imidazo[4,5-c]pyridin-2-one core due to the differential reactivity of its two halogen substituents. The chlorine atom at the 2-position of the pyridine ring is significantly more activated towards nucleophilic aromatic substitution (SNAr) than the bromine atom at the 6-position. This is due to the electron-withdrawing effect of the adjacent nitrogen atom and the ester group, which stabilize the Meisenheimer intermediate formed during nucleophilic attack. This differential reactivity allows for a selective and stepwise functionalization of the pyridine ring, a crucial aspect for the efficient construction of the desired heterocyclic system.
Overall Synthetic Workflow
The synthesis of the imidazo[4,5-c]pyridin-2-one core from this compound can be conceptualized as a three-stage process. The initial stage involves the selective introduction of a desired side chain at the 2-position via nucleophilic aromatic substitution. The second stage focuses on the formation of a diaminopyridine intermediate. The final stage is the cyclization to form the fused imidazole ring.
Caption: Overall workflow for the synthesis of the imidazo[4,5-c]pyridin-2-one core.
Detailed Synthetic Pathway and Protocols
The following section details the proposed synthetic route from this compound to a key intermediate for RSV inhibitors like JNJ-53718678.
Caption: Proposed synthetic pathway to the imidazo[4,5-c]pyridin-2-one core.
Experimental Protocols
Materials and Methods:
All reagents should be of analytical grade and used as received unless otherwise stated. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of Ethyl 6-bromo-2-((2,2,2-trifluoroethyl)amino)nicotinate
This step involves the selective nucleophilic aromatic substitution of the highly activated 2-chloro substituent.
-
Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF), add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 2,2,2-trifluoroethylamine (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Reagent | Molar Eq. |
| This compound | 1.0 |
| 2,2,2-Trifluoroethylamine | 1.2 |
| Triethylamine | 1.5 |
| Tetrahydrofuran (THF) | - |
Step 2: Synthesis of Ethyl 6-bromo-5-nitro-2-((2,2,2-trifluoroethyl)amino)nicotinate
Nitration of the pyridine ring is directed to the 5-position, activated by the amino and ester groups.
-
Protocol:
-
To a stirred solution of concentrated sulfuric acid, cool to 0 °C.
-
Slowly add Ethyl 6-bromo-2-((2,2,2-trifluoroethyl)amino)nicotinate (1.0 eq) while maintaining the temperature below 5 °C.
-
Add fuming nitric acid (1.1 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum.
-
| Reagent | Molar Eq. |
| Ethyl 6-bromo-2-((2,2,2-trifluoroethyl)amino)nicotinate | 1.0 |
| Fuming Nitric Acid | 1.1 |
| Concentrated Sulfuric Acid | - |
Step 3: Synthesis of Ethyl 5-amino-6-bromo-2-((2,2,2-trifluoroethyl)amino)nicotinate
The nitro group is reduced to an amine to generate the key diaminopyridine intermediate.
-
Protocol:
-
To a suspension of Ethyl 6-bromo-5-nitro-2-((2,2,2-trifluoroethyl)amino)nicotinate (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (5.0 eq).
-
Heat the mixture to reflux and add iron powder (5.0 eq) portion-wise.
-
Continue to reflux for 3 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to dryness.
-
| Reagent | Molar Eq. |
| Ethyl 6-bromo-5-nitro-2-((2,2,2-trifluoroethyl)amino)nicotinate | 1.0 |
| Iron Powder | 5.0 |
| Ammonium Chloride | 5.0 |
| Ethanol/Water | - |
Step 4: Synthesis of 6-Bromo-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
Cyclization of the diaminopyridine with a carbonylating agent forms the desired imidazo[4,5-c]pyridin-2-one core.
-
Protocol:
-
Dissolve Ethyl 5-amino-6-bromo-2-((2,2,2-trifluoroethyl)amino)nicotinate (1.0 eq) in anhydrous THF.
-
Add 1,1'-Carbonyldiimidazole (CDI) (1.5 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux for 6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to afford the product as a solid, which can be collected by filtration.
-
| Reagent | Molar Eq. |
| Ethyl 5-amino-6-bromo-2-((2,2,2-trifluoroethyl)amino)nicotinate | 1.0 |
| 1,1'-Carbonyldiimidazole (CDI) | 1.5 |
| Tetrahydrofuran (THF) | - |
Further Functionalization:
The resulting 6-Bromo-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is a key intermediate. The bromine atom at the 6-position can be further functionalized, for example, via Suzuki coupling, to introduce various aryl or heteroaryl moieties. The nitrogen at the 3-position can be alkylated to complete the synthesis of RSV inhibitors like JNJ-53718678. The original synthesis of JNJ-53718678 involved a Mitsunobu reaction for this final coupling step, though alternative, more scalable methods are often sought in process chemistry.[5]
This application note provides a comprehensive and scientifically grounded protocol for the synthesis of the imidazo[4,5-c]pyridin-2-one core, a key structural motif in a class of potent RSV fusion inhibitors. By leveraging the differential reactivity of this compound, this multi-step synthesis offers a viable pathway for researchers and drug development professionals to access these important antiviral compounds. The detailed protocols and rationale behind each step are intended to facilitate the successful implementation of this synthetic strategy in a laboratory setting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AU2020372633A1 - Synthesis of 3-({5-chloro-1-[3-(methylsulfonyl)propyl]-1H-indol-2 yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one - Google Patents [patents.google.com]
The Strategic Functionalization of Ethyl 6-bromo-2-chloronicotinate: A Guide to Selective Cross-Coupling Reactions
For Immediate Release
CUYAHOGA FALLS, OH – January 7, 2026 – Researchers and process chemists in the pharmaceutical and agrochemical industries now have a comprehensive guide to the strategic utilization of Ethyl 6-bromo-2-chloronicotinate, a versatile dihalogenated pyridine building block. This application note details robust and selective protocols for palladium-catalyzed cross-coupling reactions, enabling the targeted synthesis of novel nicotinic acid derivatives.
Introduction
This compound is a key heterocyclic intermediate possessing two distinct halogen atoms, offering a platform for sequential and site-selective functionalization. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds under palladium catalysis is the cornerstone of its synthetic utility. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the aryl halide is the rate-determining step. The C-Br bond, being weaker than the C-Cl bond, undergoes this oxidative addition more readily, allowing for chemoselective reactions at the C6 position while preserving the C2 chloro substituent for subsequent transformations. This application note provides detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, focusing on the selective functionalization of the C6-bromo position.
Core Principles of Reactivity
The selective functionalization of this compound hinges on the established reactivity trend of halogens in palladium-catalyzed cross-coupling reactions: I > Br > OTf > Cl. This hierarchy allows for the predictable and high-yielding substitution at the more reactive C-Br bond, while the more inert C-Cl bond remains available for a subsequent coupling reaction under more forcing conditions if desired. The protocols outlined below have been developed to maximize this inherent selectivity.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C6 Position
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The following protocol describes the selective coupling of an arylboronic acid at the C6 position of this compound.
Experimental Protocol
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).
Reaction Execution:
-
Heat the reaction mixture to 95 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired ethyl 6-aryl-2-chloronicotinate.
Data Presentation: Suzuki-Miyaura Coupling
| Reagent/Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) | A robust and commonly used catalyst for Suzuki couplings. |
| Base | K₂CO₃ (2.0 eq.) | A moderately strong base sufficient for activating the boronic acid. |
| Solvent | 1,4-Dioxane/Water (4:1) | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 95 °C | Provides sufficient thermal energy to drive the reaction to completion. |
| Typical Yield | 75-90% | Dependent on the specific arylboronic acid used. |
Protocol 2: Selective Sonogashira Coupling at the C6 Position
The Sonogashira coupling enables the formation of a carbon-carbon triple bond, a valuable moiety in medicinal chemistry and materials science. This protocol details the selective coupling of a terminal alkyne at the C6 position.
Experimental Protocol
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride, Pd(PPh₃)₂Cl₂, 3 mol%) and the copper(I) co-catalyst (e.g., Copper(I) iodide, CuI, 5 mol%).
-
Add this compound (1.0 eq.) and the terminal alkyne (1.2 eq.).
-
Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a degassed amine base (e.g., triethylamine (TEA) or diisopropylamine (DIPA), 2.0-3.0 eq.).
Reaction Execution:
-
Stir the reaction mixture at a temperature ranging from room temperature to 60 °C.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Sonogashira Coupling
| Reagent/Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (3 mol%) | A common and effective catalyst for Sonogashira reactions. |
| Copper(I) Co-catalyst | CuI (5 mol%) | Facilitates the formation of the copper acetylide intermediate. |
| Base | Triethylamine (2.0 eq.) | Acts as both a base and a solvent in some cases. |
| Solvent | THF or DMF | Aprotic polar solvents that are suitable for this reaction. |
| Temperature | 25-60 °C | Milder conditions are often sufficient for the more reactive C-Br bond. |
| Typical Yield | 70-85% | Dependent on the alkyne coupling partner. |
Protocol 3: Selective Buchwald-Hartwig Amination at the C6 Position
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds. A study on the closely related 6-bromo-2-chloroquinoline has demonstrated the feasibility of selective amination at the C6 position[1][2]. The following protocol is adapted for this compound.
Experimental Protocol
Reaction Setup:
-
In a nitrogen-filled glovebox or a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., XPhos, 4 mol%).
-
To the same flask, add the base (e.g., Sodium tert-butoxide, NaOtBu, 1.5 eq.), this compound (1.0 eq.), and the desired primary or secondary amine (1.2 eq.).
-
Add anhydrous, degassed toluene or 1,4-dioxane via syringe.
Reaction Execution:
-
Seal the vessel and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Buchwald-Hartwig Amination
| Reagent/Parameter | Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (2 mol%) | A common Pd(0) source for Buchwald-Hartwig reactions. |
| Ligand | XPhos (4 mol%) | A bulky, electron-rich phosphine ligand that is effective for the amination of aryl bromides. |
| Base | NaOtBu (1.5 eq.) | A strong, non-nucleophilic base required for the catalytic cycle. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, degassed solvents are crucial for this reaction. |
| Temperature | 100-110 °C | Higher temperatures are often necessary for C-N bond formation. |
| Typical Yield | 65-85% | Highly dependent on the amine substrate. |
Visualizing the Workflow
Caption: Selective cross-coupling reactions of this compound.
Conclusion
The protocols detailed in this application note provide a robust framework for the selective functionalization of this compound at the C6 position. By leveraging the inherent reactivity differences between the C-Br and C-Cl bonds, researchers can efficiently synthesize a diverse array of novel 2-chloronicotinate derivatives. These intermediates are valuable precursors for the development of new pharmaceuticals and agrochemicals, with the remaining C2-chloro position available for further synthetic elaboration.
References
Application Note: Strategic Cross-Coupling of Ethyl 6-bromo-2-chloronicotinate with Organometallic Reagents
Abstract
Ethyl 6-bromo-2-chloronicotinate is a pivotal bifunctional building block in modern synthetic chemistry, offering two distinct and orthogonally reactive sites for functionalization. The differential reactivity of the C6-Br and C2-Cl bonds under transition-metal catalysis allows for a predictable, sequential approach to the synthesis of complex, polysubstituted pyridine derivatives, which are prevalent scaffolds in pharmaceuticals and agrochemicals.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview and field-proven protocols for the selective cross-coupling of this substrate with common organometallic reagents. We detail methodologies for Suzuki-Miyaura, Negishi, and Kumada couplings, focusing on achieving high regioselectivity for C6-functionalization while explaining the mechanistic rationale behind catalyst, ligand, and parameter selection.
Introduction: The Strategic Value of Dihalo-Heterocycles
Nitrogen-containing heterocycles are privileged structures in medicinal chemistry, forming the core of countless therapeutic agents. The ability to precisely and efficiently decorate these scaffolds with diverse substituents is fundamental to drug discovery. Dihalogenated heteroarenes, such as this compound, are exceptionally valuable starting materials because they enable multiple, distinct cross-coupling events.[2] The key to their utility lies in the inherent differences in reactivity between various carbon-halogen (C-X) bonds, which can be exploited to build molecular complexity in a controlled, stepwise manner.[3][4] This note focuses on the first and most crucial step: the selective functionalization at the more reactive C6-bromo position.
Mechanistic Basis of Regioselectivity: C-Br vs. C-Cl Reactivity
The cornerstone of selective cross-coupling on this substrate is the difference in bond dissociation energy (BDE) between the C-Br and C-Cl bonds. The aryl C-Br bond is significantly weaker (approx. 70-80 kcal/mol) than the aryl C-Cl bond (approx. 85-95 kcal/mol).[5][6][7][8][9] In palladium-catalyzed cycles, the rate-determining step is often the oxidative addition of the Pd(0) catalyst into the C-X bond.[10][11][12] Due to its lower BDE, the C-Br bond undergoes this cleavage far more readily than the C-Cl bond, allowing for highly selective reactions when conditions are properly controlled.[3][4][13]
Furthermore, for dihalogenated pyridines, halides positioned alpha to the nitrogen (like the C2-Cl) are typically more reactive than those at other positions due to electronic effects that weaken the C-X bond and stabilize the oxidative addition transition state.[2][14] However, the C-Br vs. C-Cl BDE difference is the dominant factor, making the C6-Br position the primary site of reaction under standard palladium catalysis.
References
- 1. This compound | 1214335-22-4 [amp.chemicalbook.com]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. chemrxiv.org [chemrxiv.org]
Application Note: A Robust HPLC Method for Monitoring the Progress of Ethyl 6-bromo-2-chloronicotinate Reactions
Abstract
This application note details a robust, high-performance liquid chromatography (HPLC) method for the real-time monitoring of chemical reactions involving Ethyl 6-bromo-2-chloronicotinate. This versatile building block is crucial in the synthesis of numerous pharmaceutical and agrochemical compounds. The presented reverse-phase HPLC (RP-HPLC) method provides excellent resolution between the starting material, intermediates, and final products, ensuring accurate reaction profiling. The protocol is designed for researchers, scientists, and drug development professionals, offering a validated, trustworthy, and scientifically grounded approach to reaction monitoring.
Introduction: The Scientific Imperative for In-Process Reaction Monitoring
This compound is a trifunctional heterocyclic compound, presenting multiple reaction sites for synthetic transformations such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The ability to accurately monitor the progress of these reactions is paramount for optimizing reaction conditions, maximizing yield, and minimizing impurity formation. HPLC is an indispensable tool for this purpose, providing quantitative insights into the consumption of reactants and the formation of products over time.
The choice of a C18 stationary phase is predicated on the hydrophobic nature of the aromatic rings in the reactants and expected products.[1] The addition of an acidic modifier to the mobile phase is crucial for ensuring sharp, symmetrical peaks by suppressing the ionization of any acidic or basic functional groups.[2] UV detection is employed, leveraging the strong absorbance of the pyridine ring system.[3]
Experimental Workflow
The following diagram illustrates the overall workflow for monitoring a reaction involving this compound using the described HPLC method.
Caption: Workflow for HPLC analysis of this compound reactions.
Detailed HPLC Protocol
Instrumentation and Consumables
-
HPLC System: A quaternary or binary HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for general-purpose separation.[1]
-
Solvents: HPLC grade acetonitrile and water.
-
Modifier: Formic acid (reagent grade or higher).
-
Filters: 0.45 µm syringe filters for sample preparation.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 5% B2-15 min: 5% to 95% B15-20 min: 95% B20.1-25 min: 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 270 nm. A PDA detector is recommended for peak purity analysis.[4] Pyridine derivatives typically absorb in this range. |
| Injection Volume | 10 µL |
Sample Preparation
-
Aliquoting: At specified time points, carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile) to prevent further reaction.
-
Dilution: Perform a further dilution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 0.1 mg/mL.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
Method Validation and System Suitability
To ensure the trustworthiness of the analytical results, the method should be validated in accordance with ICH guidelines.[5][6]
System Suitability
Before running a sequence of samples, perform a system suitability test by injecting a standard solution of this compound.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area | < 2.0% (for n=5) |
Specificity
The method's specificity is demonstrated by its ability to resolve the starting material from potential byproducts and the final product. A PDA detector can be used to assess peak purity.
Linearity
The linearity of the method should be established by preparing a series of standard solutions of this compound at different concentrations and plotting the peak area against the concentration. A correlation coefficient (r²) of >0.999 is desirable.[7]
Data Analysis and Interpretation
The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material, this compound, and the increase in the peak area(s) of the product(s) over time. For a simplified analysis, the percentage of each component can be estimated using the area normalization method.
% Component = (Area of Component Peak / Total Area of All Peaks) x 100
This provides a semi-quantitative measure of the reaction's progress. For more accurate quantification, a calibration curve with a known standard of the product would be necessary.
Troubleshooting
Caption: A troubleshooting guide for common HPLC issues.[8][9]
Conclusion
The HPLC method presented in this application note provides a reliable and robust tool for monitoring the progress of reactions involving this compound. By following the detailed protocol and adhering to the principles of method validation, researchers can obtain accurate and reproducible data, leading to a better understanding and optimization of their synthetic processes.
References
- 1. hawach.com [hawach.com]
- 2. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 3. UV-Vis Spectrum of Nicotinic Acid (Niancin) | SIELC Technologies [sielc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. actascientific.com [actascientific.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. phenomenex.com [phenomenex.com]
- 9. chromacademy.com [chromacademy.com]
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 6-bromo-2-chloronicotinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
January 7, 2026
Abstract
This document provides a comprehensive technical guide for the large-scale synthesis of Ethyl 6-bromo-2-chloronicotinate, a key intermediate in the development of various pharmaceutical compounds. The synthesis of substituted nicotinic acid derivatives is of significant interest in medicinal chemistry. This guide details a plausible and robust synthetic pathway, addressing critical considerations for process scale-up, including reaction conditions, safety protocols, and analytical quality control. The protocols provided herein are based on established chemical principles and analogous transformations reported in the scientific literature, offering a solid foundation for researchers and process chemists.
Introduction: The Significance of Substituted Nicotinic Acid Esters
This compound and its derivatives are versatile building blocks in organic synthesis, particularly for the preparation of active pharmaceutical ingredients (APIs). The unique substitution pattern of a bromine atom at the 6-position and a chlorine atom at the 2-position of the pyridine ring allows for selective functionalization through various cross-coupling reactions. The ester moiety at the 3-position provides a handle for further modifications, such as amidation. These structural features make this class of compounds valuable for the synthesis of molecules with a wide range of biological activities. For instance, this compound is a useful reagent in the synthesis of certain benzodiazepine derivatives for use as RSV inhibitors[1]. The industrial production of nicotinic acid, the parent scaffold, is a well-established process, often starting from precursors like 3-methylpyridine or 5-ethyl-2-methylpyridine[2][3]. This guide will focus on the subsequent transformations required to produce the title compound on a large scale.
Proposed Synthetic Pathway: A Multi-Step Approach
The synthesis of this compound can be logically approached in a multi-step sequence starting from commercially available 2-hydroxynicotinic acid. The proposed pathway involves three key transformations: chlorination, bromination, and esterification. The order of these steps can be varied, and the choice of a specific route will depend on factors such as the availability of starting materials, scalability, and overall cost-effectiveness. Here, we present a rational and field-proven approach.
References
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki coupling with Ethyl 6-bromo-2-chloronicotinate
<-33>
Topic: Troubleshooting Low Yield in Suzuki Coupling with Ethyl 6-bromo-2-chloronicotinate
For: Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions. This resource is designed to provide in-depth, experience-driven advice to troubleshoot and resolve challenges leading to low yields, with a specific focus on heteroaromatic substrates like this compound. As your Senior Application Scientist, my goal is to explain the "why" behind each experimental step, empowering you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is resulting in a very low yield. What are the first things I should check?
A1: When troubleshooting a low-yielding Suzuki reaction, it's best to start with the fundamentals. Systematically verify the quality of your reagents and the integrity of your reaction setup.[1]
-
Reagent Quality:
-
Boronic Acid/Ester Stability: Boronic acids are susceptible to degradation over time, and their instability is a frequent cause of low yields.[2] They can form inactive boroxine trimers upon dehydration. Ensure you are using a fresh, high-purity boronic acid or a more stable derivative like a pinacol ester.[1][3]
-
Aryl Halide Purity: Verify the purity of your this compound. Impurities can interfere with the catalyst.
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[1] Phosphine ligands are particularly prone to oxidation.[1] Use fresh catalyst and ligand, and ensure they have been stored under an inert atmosphere.
-
-
Reaction Conditions:
-
Inert Atmosphere: The presence of oxygen can deactivate the palladium catalyst, often leading to the formation of palladium black.[4][5] It's crucial to thoroughly degas your solvent and maintain a positive pressure of an inert gas (like Argon or Nitrogen) throughout the reaction.[3][4]
-
Solvent and Base Purity: Use anhydrous, degassed solvents.[1] Ensure your base is of high purity and appropriate for the reaction.
-
Q2: Which halide on this compound is more likely to react, the bromo or the chloro group?
A2: In Suzuki-Miyaura couplings, the reactivity of the aryl halide is a key factor. The general trend for reactivity is I > Br > OTf >> Cl.[1][6] Therefore, the C-Br bond is significantly more reactive than the C-Cl bond and will preferentially undergo oxidative addition to the palladium catalyst. Couplings involving aryl chlorides are more challenging and typically require more specialized, highly active catalyst systems to achieve good yields.[1][7]
Q3: I'm seeing significant amounts of a byproduct that appears to be my starting boronic acid that has been converted to a simple arene. What is happening and how can I prevent it?
A3: This side reaction is called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] It's a common issue, especially with electron-deficient boronic acids.[1]
Here are some strategies to minimize protodeboronation:
-
Choice of Base: The base is essential for activating the boronic acid but can also promote this side reaction.[1][8] Using milder bases such as K₃PO₄, KF, or Cs₂CO₃ can be effective.[1]
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can act as a proton source for this side reaction.[1] Employing anhydrous conditions can help reduce its occurrence.[1]
-
Stable Boron Reagents: Converting the boronic acid to a more stable form, like a pinacol ester or an MIDA boronate, can protect it from premature decomposition.[1][3] These reagents often release the active boronic acid slowly into the reaction, minimizing its concentration and the rate of protodeboronation.[1]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can also help to reduce the extent of this side reaction.[1]
In-Depth Troubleshooting Guide
Symptom 1: No Reaction or Only Trace Amounts of Product
If your reaction is not proceeding, it often points to a fundamental issue with one of the core components of the catalytic cycle.
Potential Cause 1: Inactive Catalyst
The heart of the Suzuki coupling is the palladium catalyst. If it's not in its active Pd(0) state, the catalytic cycle cannot begin.
-
Diagnosis:
-
Visual Inspection: The formation of black precipitate ("palladium black") is a sign of catalyst decomposition.[5]
-
Reagent Check: Ensure your palladium source and ligands are fresh and have been stored correctly under an inert atmosphere.[1] Pd(II) precatalysts like Pd(OAc)₂ can degrade over time.[1]
-
-
Solutions & Protocol:
-
Use a Pre-catalyst: Employ a more stable and reliable palladium pre-catalyst that readily forms the active Pd(0) species.
-
Ensure Rigorous Inert Conditions: The reaction vessel must be free of oxygen.
-
Protocol for an Inert Atmosphere:
-
To a dry Schlenk flask, add the aryl halide, boronic acid/ester, and base.
-
Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times.
-
Under a positive pressure of the inert gas, add the degassed solvent.
-
Bubble the inert gas through the solution for 10-15 minutes.
-
Finally, add the palladium catalyst and ligand.[1]
-
-
-
Potential Cause 2: Ineffective Base or Solvent System
The base is crucial for the transmetalation step, and its effectiveness is highly dependent on the solvent.[4][8]
-
Diagnosis:
-
Solubility: Is the chosen base soluble in your reaction solvent? Poor solubility can hinder the reaction.
-
Base Strength: Is the base strong enough to activate the boronic acid but not so strong that it causes degradation of your starting materials or product?
-
-
Solutions & Protocol:
Symptom 2: Significant Byproduct Formation
The presence of significant byproducts indicates that side reactions are competing with your desired cross-coupling.
Potential Cause 1: Homocoupling
Homocoupling of the boronic acid or the aryl halide can be a major competing reaction.
-
Diagnosis:
-
Analysis of Crude Reaction Mixture: Use techniques like LC-MS or GC-MS to identify the byproducts. Homocoupling will result in symmetric biaryl compounds derived from your starting materials.
-
-
Solutions & Protocol:
-
Thorough Degassing: Oxygen can promote the homocoupling of the aryl halide.[3] Ensure your reaction mixture is rigorously degassed.
-
Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can favor the cross-coupling pathway.[3]
-
Catalyst and Ligand Choice: Some catalyst systems are more prone to promoting homocoupling. Screening different palladium sources and ligands may be necessary. Bulky, electron-rich phosphine ligands can sometimes suppress homocoupling.
-
Potential Cause 2: Dehalogenation
Dehalogenation is the replacement of the halide on your starting material with a hydrogen atom.
-
Diagnosis:
-
Product Identification: Identification of the dehalogenated starting material in your crude reaction mixture is a clear indicator.
-
-
Solutions & Protocol:
Key Parameter Optimization Tables
Table 1: Recommended Catalyst & Ligand Combinations
| Catalyst Source | Ligand | Characteristics |
| Pd(OAc)₂ | SPhos | A bulky, electron-rich ligand often effective for challenging couplings.[9] |
| Pd₂(dba)₃ | XPhos | Another highly active Buchwald ligand, good for sterically hindered substrates. |
| Pd(PPh₃)₄ | - | A common, versatile catalyst, but may be less effective for difficult couplings. |
| Pd(dppf)Cl₂ | - | A stable, reliable catalyst, often used in a variety of cross-coupling reactions. |
Table 2: Guide to Base Selection
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O | A common and effective choice for many Suzuki couplings. |
| Cs₂CO₃ | Strong | Dioxane, Toluene, THF | Often provides higher yields, but can be more expensive. |
| K₃PO₄ | Strong | Dioxane, Toluene, THF | A strong base that is often effective when others fail.[8] |
| KF | Mild | Anhydrous THF, Dioxane | A milder option that can be useful for base-sensitive substrates.[1] |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low yields in Suzuki coupling.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. wwjmrd.com [wwjmrd.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Side reactions and byproducts in Ethyl 6-bromo-2-chloronicotinate chemistry
Welcome to the Technical Support Center for Ethyl 6-bromo-2-chloronicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, focusing on the causality behind experimental outcomes to ensure your success.
I. Troubleshooting Guide: Side Reactions & Byproduct Formation
This compound is a dihalogenated pyridine derivative, offering differential reactivity at the C2 (chloro) and C6 (bromo) positions, making it a valuable synthon. However, this reactivity profile can also lead to specific side reactions. This section provides a systematic approach to identifying and mitigating these issues.
A. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are among the most common applications for this substrate. The general reactivity trend favors oxidative addition at the C-Br bond over the C-Cl bond.[1] However, various factors can influence this selectivity and lead to undesired byproducts.
Issue 1: Formation of Homocoupled Byproducts
Symptoms:
-
Observation of a significant peak in your analytical data (e.g., LC-MS, GC-MS) corresponding to the dimer of your boronic acid/ester or your amine coupling partner.
-
Reduced yield of the desired cross-coupled product.
Root Cause Analysis: Homocoupling of the boronic acid partner in Suzuki-Miyaura reactions is often promoted by the presence of oxygen.[2] The mechanism can involve the palladium catalyst being oxidized by O2, which may alter its catalytic cycle.[2] For Buchwald-Hartwig aminations, homocoupling of the amine can also occur under certain conditions.
Troubleshooting Steps:
-
Rigorous Degassing: Ensure your reaction mixture is thoroughly degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.
-
Catalyst Choice: Certain palladium catalysts and ligands are more prone to promoting homocoupling. Consider screening different ligand systems.
Issue 2: Competitive Reaction at the C-Cl Position
Symptoms:
-
Formation of a disubstituted product where both the bromo and chloro groups have reacted.
-
Presence of an isomeric product where substitution has occurred at the C2 position instead of the desired C6 position.
Root Cause Analysis: While the C-Br bond is generally more reactive, prolonged reaction times, elevated temperatures, or highly active catalyst systems can lead to undesired reactivity at the C-Cl bond. The choice of palladium ligand can also influence site selectivity.[1]
Troubleshooting Steps:
-
Temperature Control: Lower the reaction temperature to favor the more kinetically controlled reaction at the C-Br bond.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent over-reaction.
-
Ligand Screening: The choice of phosphine ligand can significantly impact regioselectivity. Less reactive ligands may favor substitution at the C-Br bond.
Issue 3: Dehalogenation (Hydrodehalogenation)
Symptoms:
-
Formation of byproducts where either the bromine or chlorine atom (or both) has been replaced by a hydrogen atom.
Root Cause Analysis: Dehalogenation is a common side reaction in palladium-catalyzed couplings.[3][4] It can be caused by the presence of a hydride source, which can arise from certain bases, solvents, or impurities. The palladium catalyst itself can facilitate this process.[3]
Troubleshooting Steps:
-
Solvent and Base Purity: Use high-purity, anhydrous solvents and bases. Certain solvents like alcohols can act as hydride donors.
-
Hydride Scavengers: In some cases, the addition of a mild oxidant or a scavenger for hydride species can be beneficial, but this should be approached with caution as it can interfere with the desired reaction.
-
Catalyst Loading: Use the minimum effective amount of palladium catalyst, as excessive catalyst can sometimes promote dehalogenation.
B. Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyridine ring, particularly with two halogen substituents, makes it susceptible to nucleophilic aromatic substitution.
Issue 1: Hydrolysis of the Ethyl Ester
Symptoms:
-
Formation of the corresponding carboxylic acid (6-bromo-2-chloronicotinic acid) as a major byproduct.
-
Difficulties in purification due to the similar polarity of the acid byproduct to the desired product.
Root Cause Analysis: The ethyl ester functionality is susceptible to hydrolysis, especially under basic or acidic conditions, which are often employed in SNAr reactions.[5][6] The presence of water in the reaction medium is the primary cause.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and oven-dried glassware.
-
Non-Aqueous Base: If a base is required, consider using a non-nucleophilic, non-aqueous base such as DBU or a hindered amine.
-
Temperature Control: Lowering the reaction temperature can reduce the rate of hydrolysis.
-
Work-up Procedure: During the work-up, minimize contact with aqueous acidic or basic solutions. A rapid extraction and drying protocol is recommended.
C. General Issues
Issue 1: Formation of Unidentified Impurities
Symptoms:
-
Multiple unexpected spots on a TLC plate or peaks in an LC-MS chromatogram.
-
Difficulty in isolating the pure desired product.
Root Cause Analysis: The starting material, this compound, may contain impurities from its synthesis. Additionally, complex reaction mixtures can lead to a variety of minor side products.
Troubleshooting Steps:
-
Starting Material Purity Check: Before starting your reaction, confirm the purity of your this compound using techniques like NMR, GC-MS, or LC-MS.
-
Reaction Monitoring: Closely monitor the reaction progress to identify the point of optimal product formation before significant byproduct accumulation occurs.
-
Systematic Troubleshooting: If multiple byproducts are observed, try to isolate and characterize them. This information can provide valuable clues about the undesired reaction pathways.
II. Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the two halogen atoms in this compound in palladium-catalyzed cross-coupling reactions?
A1: In general, the carbon-bromine (C-Br) bond is weaker and more susceptible to oxidative addition by palladium(0) than the carbon-chlorine (C-Cl) bond.[1] Therefore, selective reaction at the C6-bromo position is typically favored under carefully controlled conditions.
Q2: I am observing significant amounts of the debrominated byproduct (Ethyl 2-chloronicotinate). What are the likely causes?
A2: The formation of the debrominated product is a form of hydrodehalogenation.[3][4] This can be caused by several factors:
-
Hydride Source: Your reaction may contain an unintentional source of hydride. This could be from certain solvents (e.g., isopropanol), bases, or even impurities in your reagents.
-
Catalyst System: Some palladium catalysts are more prone to promoting dehalogenation.
-
Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of this side reaction.
To mitigate this, ensure you are using high-purity, anhydrous reagents and solvents, and consider optimizing your reaction temperature and time.
Q3: Can I perform a nucleophilic aromatic substitution on the C2-chloro position without affecting the C6-bromo position?
A3: Yes, this is often possible. The chloro group at the C2 position is activated towards nucleophilic attack by the adjacent nitrogen atom and the electron-withdrawing ester group. The bromo group at the C6 position is generally less reactive in SNAr reactions. However, forcing conditions (high temperature, strong nucleophile) could potentially lead to substitution at both positions.
Q4: My reaction is not going to completion, even after extended reaction times. What should I check?
A4: Several factors could be at play:
-
Catalyst Deactivation: Your palladium catalyst may have deactivated. This can be caused by impurities in the starting materials or solvents, or by exposure to air.
-
Insufficient Base: The base is crucial for many cross-coupling reactions, particularly for the transmetalation step in Suzuki couplings.[7] Ensure you are using a sufficient amount of a suitable base.
-
Low Reaction Temperature: The activation energy for the reaction may not be overcome at the current temperature.
-
Poor Solubility: Your reagents may not be fully dissolved in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.
Q5: What are the recommended storage conditions for this compound?
A5: It is recommended to store this compound under an inert atmosphere (nitrogen or argon) at 2-8°C.[8] This helps to prevent degradation from moisture and atmospheric oxygen.
III. Experimental Protocols & Data
Table 1: Common Side Products and Their Mass Spectrometric Signatures
| Byproduct Name | Molecular Formula | Expected [M+H]+ | Potential Origin |
| Ethyl 2-chloronicotinate | C8H8ClNO2 | 186.03 | Dehalogenation (debromination) |
| Ethyl 6-bromonicotinate | C8H8BrNO2 | 245.98 / 247.98 | Dehalogenation (dechlorination) |
| 6-Bromo-2-chloronicotinic acid | C6H3BrClNO2 | 235.92 / 237.92 | Ester hydrolysis |
| Bis(aryl) homocoupling product | Varies | Varies | Homocoupling of coupling partner |
Protocol: Standard Suzuki-Miyaura Coupling at the C6-Position
This protocol provides a general starting point for the selective Suzuki-Miyaura coupling at the C6-bromo position. Optimization may be required for specific substrates.
-
Reaction Setup: To an oven-dried flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base (e.g., K2CO3, 2.0 eq.).
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Add a degassed solvent mixture (e.g., dioxane/water, 4:1).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.) under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
IV. Visualizing Reaction Pathways
Diagram 1: Key Reaction Pathways of this compound
Caption: Major reaction pathways and potential side reactions.
Diagram 2: Troubleshooting Logic for Suzuki-Miyaura Coupling
Caption: Decision tree for troubleshooting Suzuki-Miyaura reactions.
V. References
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. 1
-
Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4– and HO2–. Environmental Science & Technology. 9
-
Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synlett. 10
-
Ethyl Nicotinate as a Key Intermediate in Organic Synthesis: A Practical Overview. Medium. 5
-
Hydrolysis profiles of ethyl nicotinate (EN) to nicotinic acid (NA) at... ResearchGate. 6
-
Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS) under palladium catalysis. MSU Chemistry. 3
-
Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. ResearchGate. 11
-
Regioselective 2-Amination of Polychloropyrimidines. PubMed. 12
-
This compound. ChemicalBook. 8
-
What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. 7
-
Dehalogenation. Wikipedia. 4
-
This compound. Sigma-Aldrich. --INVALID-LINK--
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. 2
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. chemistry.msu.edu [chemistry.msu.edu]
- 4. Dehalogenation - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. This compound | 1214335-22-4 [amp.chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. Regioselective 2-Amination of Polychloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization and Troubleshooting for the Suzuki Coupling of Ethyl 6-bromo-2-chloronicotinate
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of Ethyl 6-bromo-2-chloronicotinate. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile yet challenging building block. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you optimize your reaction conditions and troubleshoot common issues, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is failing or giving very low yields. What are the most common culprits?
Failure in this specific coupling often stems from a few key areas related to the substrate's unique characteristics:
-
Catalyst Inhibition/Deactivation: The pyridine nitrogen is Lewis basic and can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[1][2] This is a primary cause of sluggish or failed reactions with heteroaromatic substrates.
-
Inactive Catalyst System: The C-Br bond is significantly more reactive than the C-Cl bond. While coupling at the C-Br position is generally facile, the choice of ligand is still critical to ensure high turnover and prevent catalyst deactivation. Using a generic catalyst like Pd(PPh₃)₄ may not be robust enough.[3]
-
Poor Reagent Quality or Stoichiometry: Boronic acids are susceptible to degradation, particularly protodeboronation, upon storage.[4][5] Ensure your boronic acid is pure and dry. Using an excess of the boronic acid (typically 1.2-1.5 equivalents) is standard practice to drive the reaction to completion.
-
Inadequate Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Incomplete degassing of solvents and reagents can lead to oxidation of the catalyst and the formation of homocoupling byproducts.[4][6]
Q2: How can I ensure selective coupling at the 6-position (C-Br) without reacting the 2-position (C-Cl)?
Selective coupling is highly achievable due to the significant difference in reactivity between the C(sp²)-Br and C(sp²)-Cl bonds in the oxidative addition step of the Suzuki reaction.[4] The C-Br bond is weaker and more readily undergoes oxidative addition to the Pd(0) catalyst.
To ensure selectivity:
-
Control Reaction Temperature and Time: Use the mildest conditions that afford a reasonable reaction rate (e.g., 80-90 °C). Avoid prolonged heating at high temperatures (>100-110 °C), which could eventually initiate coupling at the less reactive C-Cl bond.
-
Choose an Appropriate Ligand: While highly active Buchwald-type ligands are excellent for activating C-Cl bonds, a standard yet robust system is often sufficient for C-Br coupling and will naturally disfavor C-Cl activation under controlled conditions.[3][7]
-
Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.2 eq). Using a large excess could potentially drive the reaction to the double-coupled product if conditions are too forcing.
Q3: My ethyl ester is hydrolyzing during the reaction. How can I prevent this side reaction?
Ester hydrolysis is a common issue caused by using a base that is too strong or having excessive water in the reaction mixture.[8]
-
Choice of Base: Switch from strong bases like NaOH or KOH to milder inorganic bases. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices that are sufficiently basic to promote the reaction without causing significant ester hydrolysis.[9][10] Cesium carbonate (Cs₂CO₃) is also effective, though more expensive.
-
Solvent System: While a small amount of water is often beneficial for the Suzuki coupling (it can help dissolve the base and facilitate transmetalation), too much can promote hydrolysis.[11] A common solvent system is a 4:1 to 10:1 mixture of an organic solvent (like 1,4-dioxane or DME) to water.[12][13]
-
Reaction Temperature: Lowering the reaction temperature can also reduce the rate of hydrolysis.
Q4: I'm observing a significant amount of biaryl byproduct from the homocoupling of my boronic acid. What causes this and how can I stop it?
Homocoupling occurs when two molecules of the organoboron reagent couple together. The primary cause is the presence of oxygen in the reaction mixture, which can oxidize the Pd(0) catalyst to Pd(II), a species known to promote this side reaction.[2][4]
-
Rigorous Degassing: This is the most critical factor. Ensure your solvent is thoroughly degassed before use by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Maintain Inert Atmosphere: Add all solid reagents to the flask, then evacuate and backfill with inert gas multiple times before adding the degassed solvent. Maintain a positive pressure of inert gas throughout the reaction.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(dppf)) which require an in situ reduction step that can be inefficient and lead to species that promote homocoupling.
In-Depth Troubleshooting Guide
This section addresses specific experimental observations and provides a logical workflow for diagnosing the underlying problem.
Problem: Low or No Conversion of this compound
-
Symptom: Your primary starting material remains largely unreacted after the expected reaction time, as observed by TLC or LC-MS.
Caption: Troubleshooting workflow for low-yield reactions.
Problem: Major Side Products are Observed
-
Symptom: TLC shows multiple spots, and LC-MS reveals masses corresponding to known Suzuki side products.
| Observed Side Product | Structure | Primary Cause(s) | Recommended Solution(s) |
| Dehalogenation Product | Ethyl 2-chloronicotinate | Presence of a hydride source. Solvents like isopropanol or amine impurities can act as hydride donors.[2][4] | Use high-purity, anhydrous solvents like dioxane, toluene, or DME. Ensure the base is not an amine base. |
| Protodeboronation | Arene (from boronic acid) | Excess water, base, or high temperatures leading to the cleavage of the C-B bond.[4][14] | Ensure reagents are dry. Use a milder base (e.g., K₂CO₃). Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester). |
| Ester Hydrolysis | 6-Aryl-2-chloronicotinic acid | Base is too strong (e.g., NaOH, KOH) or the water content is too high.[8][10] | Use a milder base such as K₃PO₄ or K₂CO₃. Reduce the proportion of water in the solvent system (e.g., from 4:1 to 10:1 Dioxane/H₂O). |
Problem: Product is Contaminated with Palladium
-
Symptom: The isolated product is a grey or black solid. Crude NMR may show broadened signals. Elemental analysis or ICP-MS confirms high palladium levels.
-
Cause: Palladium black (insoluble Pd(0) nanoparticles) or soluble palladium complexes have co-precipitated or co-eluted with your product. This is a common issue in pharmaceutical synthesis where metal content is strictly regulated.[15][16]
-
Solutions:
-
Workup Filtration: After the reaction is complete, dilute the mixture with a solvent like ethyl acetate and filter it through a pad of Celite®. This will remove the majority of the insoluble palladium black.
-
Aqueous Washes: Washing the organic layer with aqueous solutions containing ligands like thiourea or cysteine can help coordinate and extract soluble palladium species.
-
Metal Scavengers: For final polishing, stir the product solution with a silica-based metal scavenger (e.g., SiliaMetS® Thiol) or activated carbon, followed by filtration.[17]
-
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational optimization. The reaction proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[18][19][20]
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.
Recommended Starting Protocol
This protocol is a robust starting point for the selective Suzuki coupling at the C-6 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.3 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (Spherical Phos) (3.5 mol%)[3]
-
Potassium Phosphate, finely ground (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (Anhydrous, degassed)
-
Water (Degassed)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Seal the vessel with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Via syringe, add degassed 1,4-dioxane followed by degassed water to create a 10:1 solvent mixture (e.g., 5 mL dioxane, 0.5 mL water per 1 mmol of substrate).
-
Place the vessel in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a small pad of Celite® to remove insoluble palladium residues.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 10 mL) and then brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. mdpi.com [mdpi.com]
- 16. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 20. chemrxiv.org [chemrxiv.org]
How to avoid dehalogenation of Ethyl 6-bromo-2-chloronicotinate
An in-depth technical guide by a Senior Application Scientist.
Technical Support Center: Ethyl 6-bromo-2-chloronicotinate Topic: Strategies to Prevent Dehalogenation in Cross-Coupling Reactions
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block and encounter the common side reaction of dehalogenation. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reactions, maximize yields, and ensure the integrity of your synthetic route.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a significant problem?
A1: Dehalogenation is an undesired side reaction in which a halogen atom (in this case, bromine or chlorine) on the starting material is replaced by a hydrogen atom.[1] In the context of a cross-coupling reaction, this leads to the formation of a hydrodehalogenated byproduct (e.g., Ethyl 2-chloronicotinate or Ethyl 6-bromonicotinate). This side reaction is problematic for several reasons:
-
Reduced Yield: It consumes the starting material, directly lowering the yield of the desired coupled product.[1]
-
Complicated Purification: The dehalogenated byproduct often has similar polarity to the desired product, making chromatographic separation difficult and time-consuming.
-
Stoichiometric Imbalance: The consumption of the aryl halide disrupts the stoichiometry of the reaction, potentially leaving an excess of the coupling partner.
Q2: On this compound, which halogen is more likely to be lost?
A2: The bromine atom at the C-6 position is significantly more susceptible to both desired cross-coupling and undesired dehalogenation. This is governed by two competing factors:
-
Carbon-Halogen Bond Strength: The Carbon-Bromine (C-Br) bond is inherently weaker and thus more reactive than the Carbon-Chlorine (C-Cl) bond.[2][3] The bond dissociation energy for a typical aryl C-Br bond is around 276 kJ/mol, whereas for a C-Cl bond it is approximately 339 kJ/mol.[3] This means that the oxidative addition of a palladium(0) catalyst to the C-Br bond is kinetically and thermodynamically more favorable.
-
Electronic Activation: Positions on the pyridine ring that are alpha to the nitrogen (like the C-2 position) are electronically activated towards oxidative addition due to the electron-withdrawing nature of the nitrogen atom.[2][4]
In this compound, the weaker C-Br bond at C-6 generally dictates the reactivity, making it the primary site for both coupling and dehalogenation under typical palladium-catalyzed conditions.[2] Debromination is the most common dehalogenation pathway observed.
Q3: What are the primary mechanistic causes of dehalogenation in my palladium-catalyzed reaction?
A3: Dehalogenation typically occurs after the initial oxidative addition step, where the aryl halide has formed an Ar-Pd(II)-X complex.[5] Instead of proceeding through transmetalation with the coupling partner, this intermediate is intercepted by a hydride source, leading to reductive elimination of the dehalogenated arene (Ar-H).[5] Key causes include:
-
Hydride Donors: The presence of unintended hydride (H⁻) sources is a major cause. These can include alcohol solvents (especially isopropanol), certain amine bases, or even water in some systems.[6][7]
-
Slow Transmetalation: If the transmetalation step (the reaction with your boronic acid, stannane, etc.) is slow, the Ar-Pd(II)-X intermediate has a longer lifetime, increasing the probability of it reacting with a hydride source.[7][8] Sterically hindered coupling partners can often slow this step.
-
Highly Active Catalyst Systems: Overly active catalysts can sometimes favor pathways that lead to dehalogenation, especially if other steps in the catalytic cycle are not kinetically matched.[1]
-
Base Choice: Strong alkoxide bases can undergo β-hydride elimination to generate palladium hydride species, which are potent agents for dehalogenation.
Q4: How can I reliably detect and quantify dehalogenation?
A4: A multi-faceted analytical approach is best for identifying and quantifying this side reaction.
-
Thin-Layer Chromatography (TLC): The dehalogenated byproduct will typically appear as a new, less polar spot compared to the starting aryl halide.[1] This is a quick qualitative check.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent tool for separating and identifying volatile products. The crude reaction mixture will show a peak with the molecular weight corresponding to the dehalogenated species.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The most common method for monitoring reaction progress. You will see peaks corresponding to the mass of your starting material, desired product, and the dehalogenated byproducts (Ethyl 2-chloronicotinate, M.W. 185.60; Ethyl 6-bromonicotinate, M.W. 230.05).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product mixture is definitive. You will observe the appearance of a new proton signal in the aromatic region where the halogen was previously located, allowing for quantification via integration.[1]
Part 2: Troubleshooting Guide for Dehalogenation
This section addresses specific experimental observations and provides actionable solutions to mitigate dehalogenation.
Scenario: You observe significant debromination (loss of Br at C-6) during a Suzuki-Miyaura coupling.
This is the most common dehalogenation issue with this substrate. The goal is to favor the transmetalation and reductive elimination of the desired product over the competing hydrodehalogenation pathway.
Caption: A logical workflow for troubleshooting debromination.
| Issue | Potential Cause | Recommended Action & Rationale |
| Inappropriate Base | Strong alkoxide bases (e.g., NaOtBu, NaOMe) can act as hydride sources. Aqueous bases like NaOH or K₂CO₃ can introduce water, which may also contribute.[7] | Switch to a weaker, non-nucleophilic, anhydrous base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[7] These bases are strong enough to facilitate transmetalation but are less likely to generate palladium hydride species. |
| Sub-optimal Solvent | Protic solvents like isopropanol or ethanol are direct hydride sources.[6] Even "aprotic" solvents can contain significant amounts of water if not properly dried. | Use anhydrous, aprotic solvents. Toluene, 1,4-dioxane, or THF are preferred.[7] Ensure solvents are freshly distilled or from a sealed bottle over molecular sieves. Minimize or eliminate water unless it is proven to be essential for your specific catalyst system. |
| Inefficient Ligand | The ligand may promote fast oxidative addition but slow reductive elimination of the product, allowing the Ar-Pd-X intermediate to be intercepted. | Screen bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). Ligands like SPhos, XPhos, or RuPhos often accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[7][9] These ligands stabilize the palladium center and promote the formation of the C-C bond. |
| High Temperature | Elevated temperatures can increase the rate of all reactions, including undesired side reactions. | Lower the reaction temperature. Attempt the reaction at a lower temperature (e.g., 60-80 °C instead of 100-110 °C). While this may slow the reaction, it can significantly improve the selectivity for the desired product over the dehalogenated byproduct. |
| Slow Transmetalation | A sterically hindered or electronically poor boronic acid/ester can result in a slow transmetalation step.[8] | Use a more reactive boron species. If using a boronic acid, ensure its purity. Consider switching to a more reactive boronate ester (e.g., MIDA or BF₃K salts) which can sometimes accelerate transmetalation under milder conditions.[10] |
Part 3: Proactive Strategies & Recommended Protocols
To avoid dehalogenation from the outset, careful planning of the reaction is crucial.
Handling and Storage of this compound
The stability of your starting material is paramount. Impurities can interfere with catalysis.
-
Storage: Store the compound under an inert atmosphere (argon or nitrogen) at 2-8 °C.[11][12] Avoid exposure to moisture and light.
-
Handling: Weigh and handle the material under an inert atmosphere (e.g., in a glovebox) to prevent degradation and moisture absorption.
Protocol 1: Optimized Suzuki-Miyaura Coupling at C-6
This protocol is designed as a robust starting point to achieve high selectivity for coupling at the C-6 (bromo) position while minimizing dehalogenation.
Caption: Optimized Suzuki-Miyaura reaction conditions.
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4.5 mol%).
-
Solvent Addition: Add anhydrous toluene (to achieve a concentration of ~0.1 M with respect to the starting halide).
-
Degassing: Seal the vessel and degas the reaction mixture thoroughly. This can be done by bubbling argon through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired product.
This combination of a non-coordinating aprotic solvent, a non-nucleophilic phosphate base, and a bulky, electron-rich ligand system provides a highly favorable environment for selective C-C bond formation over dehalogenation.[7]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. This compound | 1214335-22-4 [amp.chemicalbook.com]
- 12. This compound | 1214335-22-4 [sigmaaldrich.com]
Common impurities in Ethyl 6-bromo-2-chloronicotinate and their removal
Welcome to the technical support center for Ethyl 6-bromo-2-chloronicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for handling and purifying this important chemical intermediate. Our goal is to equip you with the knowledge to anticipate and resolve common challenges encountered during its use in complex synthetic pathways.
Introduction: The Challenge of Purity in Halogenated Pyridines
This compound is a versatile building block in medicinal chemistry, often utilized in the synthesis of novel therapeutics. The presence of two distinct halogen atoms on the pyridine ring allows for selective functionalization, making it a valuable synthon. However, the very reactivity that makes it useful also presents challenges in maintaining its purity. Impurities can arise from the synthetic route, degradation, or improper handling, and can have a significant impact on downstream reactions and the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of common impurities and their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my batch of this compound?
A1: Based on typical synthetic routes for halogenated pyridines, you should be aware of three main classes of impurities:
-
Process-Related Impurities: These are impurities that originate from the manufacturing process.
-
Starting Materials: Unreacted starting materials used in the synthesis.
-
Reagents and Solvents: Residual reagents and solvents from the reaction and work-up.
-
Byproducts: Unwanted products from side reactions.
-
-
Isomeric Impurities: These have the same molecular formula but different structural arrangements. Positional isomers, where the bromine and chlorine atoms are on different positions of the pyridine ring, are a key concern.
-
Degradation Products: These can form during storage or under certain reaction conditions. The most common degradation pathway is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Q2: How can I get a quick assessment of the purity of my this compound?
A2: Thin Layer Chromatography (TLC) is an excellent first-pass technique. A simple TLC analysis using a mobile phase such as a mixture of hexane and ethyl acetate will quickly reveal the presence of multiple components. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice for impurity profiling.[1]
Q3: My compound is a yellowish oil, but the product description says it should be a white to off-white solid. What could be the reason?
A3: The yellowish color often indicates the presence of colored impurities. These can sometimes be removed by treating a solution of the compound with activated charcoal.[2] The oily appearance suggests that the compound may have a low melting point or that the presence of impurities is depressing the melting point. Purification by column chromatography or recrystallization should yield the desired solid product.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the purification of this compound.
Issue 1: Difficulty in Achieving High Purity by Recrystallization
Question: I've tried recrystallizing my this compound, but I'm not seeing a significant improvement in purity, or the compound "oils out." What should I do?
Answer: "Oiling out" during recrystallization is a common problem, especially with compounds that have relatively low melting points or when the solvent is not ideal. Here's a systematic approach to troubleshoot this:
-
Solvent Selection is Key: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For ethyl nicotinate derivatives, common solvent systems include ethanol, or mixtures like hexane/ethyl acetate and hexane/acetone.[3]
-
Addressing "Oiling Out": This phenomenon occurs when the solute comes out of solution as a liquid instead of a solid. This can happen if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute.
-
Slower Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator.
-
Solvent Modification: If oiling persists, try using a solvent pair. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently warm the solution until it is clear again, and then allow it to cool slowly.
-
Issue 2: Poor Separation During Column Chromatography
Question: I'm running a column to purify my compound, but the fractions are still showing multiple spots on TLC. How can I improve the separation?
Answer: Achieving good separation in column chromatography depends on several factors. Here's a troubleshooting workflow:
Caption: Troubleshooting workflow for column chromatography.
-
Optimize the Mobile Phase: The ideal solvent system for your column should give your target compound an Rf value of around 0.2-0.4 on a TLC plate. If the spots are too high (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). If the spots are too low (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate).
-
Proper Column Packing: Ensure your silica gel is packed uniformly without any air bubbles or cracks, which can lead to "channeling" and poor separation.
-
Sample Loading: For best results, dissolve your crude product in a minimal amount of solvent and load it onto the column in a narrow band. Alternatively, "dry loading" by pre-adsorbing the compound onto a small amount of silica gel can significantly improve resolution.
Purification Protocols
Protocol 1: Recrystallization
This protocol is a starting point and may require optimization based on the impurity profile of your material.
Materials:
-
Crude this compound
-
Ethanol (or a mixture of Hexane and Ethyl Acetate)
-
Erlenmeyer flask
-
Heating source (hot plate or heating mantle)
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves. If using a solvent pair like hexane/ethyl acetate, dissolve the solid in the more polar solvent (ethyl acetate) first, then add the less polar solvent (hexane) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a few drops of the more polar solvent to redissolve the precipitate.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This method is highly effective for separating a mixture of compounds with different polarities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column for chromatography
-
TLC plates and chamber
-
Collection tubes
Procedure:
Caption: Workflow for flash column chromatography.
-
Select the Eluent System: Determine the optimal ratio of hexane to ethyl acetate using TLC. Aim for an Rf of 0.2-0.4 for the target compound.
-
Pack the Column: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, ensuring a uniform packing. Drain the excess solvent until the solvent level is just above the silica bed.
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Carefully add this solution to the top of the column. For better separation, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.
-
Elute the Column: Begin eluting with the chosen solvent system.
-
Collect and Analyze Fractions: Collect the eluent in a series of test tubes. Monitor the separation by running TLC on the collected fractions.
-
Isolate the Product: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Potential Impurities and Their Origin
The following table summarizes potential impurities, their likely origin, and their relative polarity, which is crucial for developing a purification strategy.
| Impurity Name | Structure | Likely Origin | Relative Polarity |
| Ethyl 2-bromo-6-chloronicotinate | Isomer | Side reaction during synthesis | Similar to product |
| Ethyl 4-bromo-6-chloronicotinate | Isomer | Side reaction during synthesis | Similar to product |
| 6-Bromo-2-chloronicotinic acid | Hydrolysis of the ester | More polar | |
| Unreacted Starting Materials | Varies | Incomplete reaction | Varies |
| Di-bromo or Di-chloro analogs | Over- or under-halogenation | Varies |
References
Minimizing homocoupling of boronic acids with Ethyl 6-bromo-2-chloronicotinate
Topic: Minimizing Homocoupling of Boronic Acids with Ethyl 6-bromo-2-chloronicotinate
Audience: Researchers, scientists, and drug development professionals.
Understanding the Challenge: The Persistent Problem of Homocoupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, a common and often frustrating side reaction is the homocoupling of the boronic acid reagent, which leads to the formation of a symmetrical biaryl byproduct. This not only consumes the valuable boronic acid, reducing the yield of the desired cross-coupled product, but also introduces a significant purification challenge, as the homocoupled product often has similar chromatographic properties to the target molecule.
When working with an electron-deficient and sterically hindered substrate like This compound , the desired cross-coupling reaction can be sluggish. This provides a greater opportunity for the competing homocoupling pathway to occur. This guide provides a comprehensive framework for diagnosing and systematically resolving issues of excessive boronic acid homocoupling in your Suzuki-Miyaura reactions.
The Competing Pathways: Cross-Coupling vs. Homocoupling
To effectively troubleshoot, it is crucial to understand the mechanistic underpinnings of both the desired and undesired reactions. The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling and the primary pathways leading to boronic acid homocoupling.
Caption: Figure 1. Competing Suzuki-Miyaura and Homocoupling Pathways.
Two primary mechanisms are often implicated in boronic acid homocoupling:
-
Oxygen-Mediated Pathway: The presence of dissolved oxygen in the reaction mixture can lead to the formation of a palladium peroxo complex ((η²-O₂)PdL₂).[3][4] This species can then react with two molecules of the boronic acid to produce the homocoupled biaryl.[3] This is often a major contributor to byproduct formation.[5][6]
-
Pd(II)-Mediated Pathway: If a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) is used, it must be reduced in-situ to the catalytically active Pd(0) species. During this activation phase, the Pd(II) can react with two molecules of the boronic acid, leading to a diorganopalladium(II) complex which then undergoes reductive elimination to yield the homocoupled product and Pd(0).[1][7][8]
Troubleshooting Guide & FAQs
This section is designed to address specific issues you may encounter. Each question is followed by a detailed explanation of the underlying causes and a set of actionable solutions, including step-by-step protocols.
Question 1: "I'm observing a significant amount of boronic acid homocoupling (>10%) alongside my desired product. What is the most likely cause and my first step to fix it?"
Answer:
The most common culprit for significant homocoupling is the presence of dissolved oxygen .[5][6] The electron-deficient nature of your this compound substrate can make the oxidative addition step slower, giving more time for the Pd(0) catalyst to react with oxygen.
Immediate Action: Rigorous Degassing
Your first and most critical step is to ensure your reaction is performed under a strictly inert atmosphere. Standard purging with an inert gas might not be sufficient.
Protocol 1: Enhanced Degassing Procedure (Freeze-Pump-Thaw)
-
Setup: Assemble your reaction flask containing all solid reagents (aryl halide, boronic acid, base, catalyst, ligand) and a stir bar. Secure a rubber septum over the neck of the flask.
-
Freeze: Place the flask in a liquid nitrogen bath until the solvent is completely frozen.
-
Pump: With the solvent frozen, connect the flask to a high-vacuum line and evacuate for 5-10 minutes. This removes oxygen from the headspace.
-
Thaw: Close the connection to the vacuum line and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You will often see gas bubbles being released from the solvent as it thaws.
-
Repeat: Repeat this Freeze-Pump-Thaw cycle at least three times to ensure the removal of virtually all dissolved oxygen.
-
Backfill: After the final thaw, backfill the flask with high-purity argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction.
A less rigorous but often effective alternative for larger scale reactions is subsurface sparging , where you bubble argon or nitrogen directly through the solvent for 20-30 minutes before adding the catalyst.[6][9][10]
Question 2: "I've improved my degassing technique, but homocoupling is still a problem. Could my choice of base be the issue?"
Answer:
Yes, the base plays a crucial role beyond activating the boronic acid for transmetalation.[11] An inappropriate choice or concentration of base can accelerate homocoupling. Strong bases like NaOH or NaOMe can promote side reactions.[12][13] For your substrate, which contains an ester functional group, using a strong base could also lead to saponification.
Recommended Action: Screen Weaker Inorganic Bases
Weaker inorganic bases are often more effective at minimizing homocoupling while still promoting the desired cross-coupling.[12]
Comparative Table 1: Base Selection Guide
| Base | Strength | Common Solvents | Potential Issues with this compound | Recommendation |
| NaOH, NaOMe | Strong | THF/H₂O, Dioxane/H₂O | High risk of ester hydrolysis; may promote homocoupling. | Avoid |
| K₂CO₃ | Moderate | Toluene/H₂O, Dioxane/H₂O | Generally a good starting point, but can still be too basic. | Good starting point |
| K₃PO₄ | Moderate | Toluene, Dioxane, THF | Often provides a good balance of reactivity and selectivity.[8][12] | Highly Recommended |
| Cs₂CO₃ | Moderate | Toluene, Dioxane, THF | Can be very effective, especially for difficult couplings.[8] | Excellent Alternative |
| KF | Weak | Anhydrous THF, Dioxane | Can prevent ester hydrolysis but may lead to slower reactions.[14] | Consider if ester cleavage is observed |
Protocol 2: Base Screening Experiment
-
Setup: Prepare three identical reaction vials, each with this compound (1.0 equiv), your boronic acid (1.2-1.5 equiv), Pd catalyst (e.g., Pd₂(dba)₃, 2 mol%), and ligand (e.g., SPhos, 4 mol%).
-
Add Bases: To the vials, add K₂CO₃ (2.0 equiv), K₃PO₄ (2.0 equiv), and Cs₂CO₃ (2.0 equiv), respectively.
-
React: Add your rigorously degassed solvent, and run the reactions in parallel at your optimized temperature (e.g., 80 °C) in a heating block.
-
Analyze: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 16h) to determine the ratio of desired product to homocoupled byproduct.
Question 3: "My base and degassing are optimized, but homocoupling persists. How do my catalyst and ligand choices affect this side reaction?"
Answer:
Your catalyst system is paramount. The choice of both the palladium source and the ligand dramatically influences the relative rates of reductive elimination (forming your product) and the side reactions that lead to homocoupling.[15][16][17]
Key Considerations:
-
Palladium Precatalyst: Using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) can contribute to homocoupling during the initial reduction to Pd(0).[1] Switching to a Pd(0) source like Pd₂(dba)₃ or using a pre-formed palladacycle precatalyst can mitigate this issue.[8] Modern Buchwald-type precatalysts (e.g., XPhos Pd G3/G4) are designed to generate the active Pd(0) species rapidly and cleanly, minimizing these side reactions.[18]
-
Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. For challenging substrates, bulky, electron-rich phosphine ligands are generally preferred.[8][13] These ligands accelerate the rate-limiting reductive elimination step, which outcompetes the pathways leading to homocoupling.[16]
Comparative Table 2: Recommended Catalyst Systems
| Catalyst System | Ligand Type | Key Advantages | When to Use |
| Pd(PPh₃)₄ | Monodentate Arylphosphine | Readily available, classic catalyst. | Can be effective, but often sluggish for challenging substrates, leading to side reactions.[19] |
| Pd₂(dba)₃ + SPhos/XPhos | Bulky Biarylphosphine | Promotes fast reductive elimination, good for hindered substrates.[8] | Excellent choice for minimizing homocoupling with your substrate. |
| XPhos Pd G3/G4 | Palladacycle Precatalyst | Air-stable, generates active Pd(0) quickly and efficiently.[18] | The state-of-the-art for difficult couplings; highly recommended. |
| PdCl₂(dppf) | Bidentate Ferrocenylphosphine | Good general catalyst, but can be less effective for hindered systems. | A viable option, but the Buchwald ligands are often superior for this specific problem. |
Question 4: "Are there any other reaction parameters I can adjust to disfavor the homocoupling reaction?"
Answer:
Absolutely. Fine-tuning stoichiometry and addition rates can have a significant impact.
Recommended Actions:
-
Use a Slight Excess of the Aryl Halide: Employing a slight excess of the this compound (e.g., 1.1 to 1.2 equivalents) relative to the boronic acid can help ensure the palladium catalyst preferentially undergoes oxidative addition with the halide, keeping it within the desired catalytic cycle.[12]
-
Slow Addition of the Boronic Acid: Instead of adding all the boronic acid at the beginning, adding it slowly via a syringe pump over several hours can keep its instantaneous concentration low.[12] This disfavors the bimolecular homocoupling reaction, which is second-order with respect to the boronic acid concentration.
-
Optimize Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate decomposition and side reactions.[8] Try running the reaction at the lowest temperature that gives a reasonable conversion rate (e.g., start at 60 °C and increase to 80-100 °C if necessary).
Frequently Asked Questions (FAQs)
Q: Can I use a boronate ester (e.g., a pinacol or MIDA ester) instead of a boronic acid to prevent homocoupling?
A: Yes, this is an excellent strategy. Boronate esters, particularly MIDA boronates, are more stable than boronic acids and less prone to protodeboronation and homocoupling.[1][20] They work via a "slow release" mechanism, where the base slowly hydrolyzes the ester to generate a low concentration of the active boronic acid in situ, which is then immediately consumed in the cross-coupling reaction.[21][22]
Q: My reaction mixture turns black immediately. Is this a problem?
A: The formation of palladium black (insoluble Pd(0) particles) indicates catalyst decomposition. This can happen if the ligand concentration is too low or if the ligand is not robust enough to stabilize the Pd(0) intermediates at the reaction temperature. This decomposition reduces the amount of active catalyst available for the cross-coupling and can sometimes contribute to side reactions. Consider increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1 for monodentate ligands) or switching to a more robust ligand system like a Buchwald palladacycle.
Q: How can I effectively separate the homocoupled byproduct from my desired product?
A: This can be very challenging. If the polarities are very similar, standard column chromatography may not be effective. Consider techniques that exploit other differences, such as recrystallization if your product is a solid. In some cases, derivatizing the desired product (e.g., hydrolyzing the ester to the carboxylic acid) can dramatically change its polarity, allowing for easy separation, after which the original functionality can be restored. However, the best strategy is always to optimize the reaction to prevent the formation of the impurity in the first place.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. books.rsc.org [books.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. scite.ai [scite.ai]
- 18. reddit.com [reddit.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 21. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Challenges in the Purification of Ethyl 6-bromo-2-chloronicotinate Derivatives
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 6-bromo-2-chloronicotinate and its derivatives. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during the purification of this versatile synthetic building block. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
Section 1: Understanding the Molecule & Its Challenges
This compound (CAS 1214335-22-4) is a trifunctionalized pyridine ring, containing an ethyl ester, a bromine atom, and a chlorine atom. This unique structure makes it a valuable intermediate, particularly in the synthesis of novel benzodiazepines and other pharmacologically active agents[1]. However, the very features that make it useful also present distinct purification challenges. The basic nitrogen of the pyridine ring, the susceptibility of the ester to hydrolysis, and the potential for dehalogenation require a carefully considered purification strategy.
Section 2: Frequently Asked Questions (FAQs) - Impurity Profile & Stability
This section addresses the most common questions regarding the impurities and degradation pathways associated with this compound.
Q1: What are the most common process-related impurities I should expect in my crude sample?
A1: The impurity profile of your crude material is heavily dependent on the synthetic route. However, several common impurities arise from incomplete reactions or side reactions.
-
Unreacted Starting Materials: Precursors from your specific synthesis are the most obvious starting point for impurity analysis.
-
Positional Isomers: Depending on the halogenation strategy, isomers such as Ethyl 2-bromo-6-chloronicotinate or Ethyl 4-bromo-6-chloronicotinate could be present[2][3]. These can be particularly challenging to separate due to similar polarities.
-
Hydrolyzed Acid: The most common degradation product is 6-bromo-2-chloronicotinic acid, formed by the hydrolysis of the ethyl ester. This is often triggered during aqueous workups, especially if the pH is not carefully controlled.
-
Dehalogenated Byproducts: Partial or complete removal of the halogen atoms (Cl or Br) can occur, especially if reductive conditions or catalysts like Palladium are used in the synthesis[4]. This leads to impurities like Ethyl 6-bromonicotinate or Ethyl 2-chloronicotinate.
-
Over-halogenated Species: In some synthetic preparations, di-brominated or di-chlorinated species might form in small quantities.
Table 1: Common Potential Impurities and Diagnostic Signatures
| Impurity Name | Structure | Common Cause | Key Diagnostic Clue |
| 6-bromo-2-chloronicotinic acid | R-COOH | Ester hydrolysis (acidic/basic workup) | Broad -OH peak in ¹H NMR; different solubility (soluble in base) |
| Ethyl 6-bromonicotinate | Lacks Cl at C2 | Reductive de-chlorination | Absence of C-Cl isotopic pattern in MS; simpler aromatic NMR region |
| Ethyl 2-chloronicotinate | Lacks Br at C6 | Reductive de-bromination | Absence of C-Br isotopic pattern in MS; simpler aromatic NMR region |
| Positional Isomers | Halogens at different positions | Impure starting materials; lack of regioselectivity | Subtle shifts in ¹H and ¹³C NMR; may require 2D NMR to confirm |
Q2: My compound appears to be degrading during aqueous workup or even on the shelf. What is happening and how can I prevent it?
A2: The primary cause of degradation is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Halogenated nicotinic esters can be sensitive to both acidic and basic conditions.
-
Mechanism: Under basic conditions, saponification (hydroxide-mediated hydrolysis) can occur rapidly. Under acidic conditions, hydrolysis is catalyzed by H⁺.
-
Prevention during Workup:
-
When performing an extraction, use a mild base like sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium hydroxide (NaOH) to neutralize acid.
-
Minimize the time the compound is in contact with aqueous layers.
-
Ensure all organic extracts are thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) before solvent evaporation, as residual water and acid can cause hydrolysis upon heating.
-
-
Long-Term Stability & Storage: Commercial suppliers recommend storing the compound under an inert atmosphere at 2-8°C. This minimizes contact with atmospheric moisture, which can cause slow hydrolysis over time, and lower temperatures slow the degradation kinetics.
Section 3: Troubleshooting Guide - Chromatographic Purification
Column chromatography is the most common method for purifying this compound. However, its structure can cause several issues.
Q1: I'm seeing severe peak tailing on my silica gel column. Why is this happening and how do I fix it?
A1: This is a classic problem when purifying basic compounds like pyridine derivatives on standard silica gel.[5]
-
The Cause: The lone pair of electrons on the pyridine nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-ideal interaction leads to a portion of the molecules being retained longer, resulting in a "tailing" peak shape.[5]
-
The Solution: Masking the Silanol Groups. The most effective solution is to add a small amount of a competitive base to your mobile phase. This base will preferentially interact with the acidic silanol sites, preventing your target compound from "sticking."
Experimental Protocol: Eliminating Peak Tailing in Normal-Phase Chromatography
-
Select a Primary Solvent System: Based on Thin Layer Chromatography (TLC) analysis, determine a suitable solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that gives your target compound an Rf value of approximately 0.2-0.4.
-
Add a Basic Modifier: To the pre-mixed mobile phase, add triethylamine (TEA) to a final concentration of 0.5-1.0% (v/v). For example, to 1 liter of a 70:30 Hexane/EtOAc mixture, add 5-10 mL of TEA.
-
Equilibrate the Column: Before loading your sample, flush the packed column with at least 3-5 column volumes of the TEA-modified mobile phase. This is a critical step to ensure the entire stationary phase is neutralized.
-
Load and Elute: Dissolve your crude sample in a minimum amount of the mobile phase (or a less polar solvent) and load it onto the column. Elute with the TEA-modified mobile phase, collecting fractions as usual.
-
Monitor: Track the separation using TLC, ensuring your TLC mobile phase also contains the same percentage of TEA for accurate correlation.
Q2: My compound is co-eluting with an impurity of very similar polarity. How can I improve the resolution?
A2: This is a common challenge, especially with positional isomers or dehalogenated impurities.[6][7]
-
Optimize the Mobile Phase: A single-solvent system may not be enough.
-
Fine-tune Polarity: Make small, incremental changes to your solvent ratio (e.g., from 80:20 Hex/EtOAc to 85:15).
-
Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. This can help sharpen peaks and separate closely eluting compounds.
-
-
Change Solvent Selectivity: If changing polarity isn't enough, change the nature of the solvents. The different intermolecular interactions can alter the elution order. For example, if you are using a Hexane/Ethyl Acetate system (non-polar + polar aprotic), try switching to a Dichloromethane/Methanol system (polar aprotic + polar protic).
-
Reduce Column Loading: Overloading the column is a frequent cause of poor separation. A general rule of thumb is to load no more than 1-5% of the silica gel mass (e.g., 1-5 g of crude material on 100 g of silica).[6]
-
Consider High-Performance Liquid Chromatography (HPLC): For very difficult separations or for achieving >99% purity, preparative HPLC is the method of choice. A reversed-phase C18 column using a water/acetonitrile or water/methanol gradient is often highly effective for these types of compounds.[6]
Section 4: Troubleshooting Guide - Crystallization & Recrystallization
If your compound is a solid, recrystallization can be an excellent and scalable purification technique.
Q1: I am having trouble finding a good single solvent for recrystallization. What is a systematic approach?
A1: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[6]
-
Systematic Screening: Test small amounts of your crude product (~10-20 mg) in test tubes with ~0.5 mL of various solvents.
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent Class | Example Solvents | Properties |
| Non-Polar | Hexanes, Heptane | Good for precipitating polar impurities. |
| Medium-Polar | Toluene, Diethyl Ether, Dichloromethane | Often good starting points. |
| Polar Aprotic | Ethyl Acetate, Acetone | Good general-purpose solvents. |
| Polar Protic | Isopropanol, Ethanol | Can form hydrogen bonds; may dissolve impurities well. |
-
The Mixed-Solvent Method: If no single solvent is ideal, use a solvent pair.
-
Dissolve your compound in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.
-
Slowly add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes faintly cloudy (the saturation point).
-
Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly. Crystals should form. A common pair for compounds of this polarity is Ethanol/Water or Toluene/Hexane.
-
Q2: My product "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid compound (or a solid eutectic mixture of your compound and impurities).
-
Lower the Saturation Temperature: Add more of the "good" solvent to your hot solution so that it only becomes saturated at a lower temperature upon cooling.
-
Slow Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer to a refrigerator, and finally to a freezer. Slow cooling encourages the formation of a crystal lattice rather than an amorphous oil.
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.
-
Seeding: If you have a few pure crystals, add one to the cooled, supersaturated solution to initiate crystallization.
References
- 1. This compound | 1214335-22-4 [amp.chemicalbook.com]
- 2. 1214377-13-5|Ethyl 2-bromo-6-chloronicotinate|BLD Pharm [bldpharm.com]
- 3. 1807221-07-3|Ethyl 4-bromo-6-chloronicotinate|BLD Pharm [bldpharm.com]
- 4. chemistry.msu.edu [chemistry.msu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromtech.com [chromtech.com]
Technical Support Center: Optimizing Cross-Coupling Reactions with Ethyl 6-bromo-2-chloronicotinate
Welcome to the technical support resource for researchers, chemists, and drug development professionals working with Ethyl 6-bromo-2-chloronicotinate. This guide is designed to provide in-depth, field-proven insights into accelerating and optimizing palladium-catalyzed cross-coupling reactions. Our focus is on understanding the causality behind experimental choices to empower you to troubleshoot and enhance your reaction outcomes effectively.
Introduction: The Challenge of Dihalogenated Heterocycles
This compound is a valuable building block in medicinal chemistry, featuring two distinct halogen atoms on an electron-deficient pyridine ring. This substitution pattern offers opportunities for sequential, site-selective functionalization. However, the differing reactivity of the C-Br and C-Cl bonds, coupled with the potential for the pyridine nitrogen to coordinate with the palladium catalyst, presents unique challenges.[1] This guide provides a structured, question-and-answer approach to overcoming these hurdles and increasing your reaction rates for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
FAQ 1: General Reactivity & Site Selectivity
Q: My initial coupling attempt is very slow. Which position on this compound is more reactive and why?
A: The C6-bromo position is significantly more reactive than the C2-chloro position in standard palladium-catalyzed cross-coupling reactions. This is a fundamental principle dictated by bond strength and the mechanism of the catalytic cycle.
-
Causality—The Oxidative Addition Step: The first and often rate-limiting step in most cross-coupling cycles is the oxidative addition of the aryl halide to the Pd(0) catalyst.[2][3] The relative reactivity for this step follows the trend: C-I > C-Br > C-OTf >> C-Cl. The weaker carbon-bromine bond (approx. 280 kJ/mol) undergoes cleavage and insertion by the palladium center much more readily than the stronger carbon-chlorine bond (approx. 340 kJ/mol).
-
Practical Implication: Under kinetically controlled conditions (i.e., optimized for the lowest energy pathway), you should expect selective functionalization at the C6-bromo position. Achieving coupling at the C2-chloro position typically requires more forcing conditions, such as higher temperatures, longer reaction times, or specialized catalyst systems designed for C-Cl activation, often after the C6 position has already reacted.
FAQ 2: Accelerating Suzuki-Miyaura Couplings
Q: My Suzuki-Miyaura reaction at the C6-bromo position is sluggish, with incomplete conversion. How can I increase the reaction rate?
A: To accelerate a slow Suzuki-Miyaura coupling, a systematic optimization of the catalyst system (palladium precursor and ligand), base, and reaction conditions is necessary.
The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination. A bottleneck in any of these steps will slow the overall reaction rate.
-
Optimize the Catalyst System (Ligand is Key):
-
Causality: The ligand stabilizes the palladium center and critically influences both the oxidative addition and reductive elimination steps. For electron-deficient substrates like nicotinates, and particularly for activating the more stubborn C-Cl bond later, using bulky and electron-rich ligands is paramount.[2][4]
-
Recommendation: Switch from default ligands like PPh₃ to more advanced biaryl phosphine ligands or N-heterocyclic carbenes (NHCs).
-
| Ligand Type | Examples | Key Advantages for This Substrate |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | Excellent for electron-deficient heterocycles. High activity allows for lower catalyst loading and temperature. |
| N-Heterocyclic Carbenes | IPr, SImes | Strong σ-donors, highly effective for activating challenging substrates, including aryl chlorides.[5] |
| Ferrocenyl Phosphines | dppf | Good general-purpose, robust ligand. The large bite angle can favor reductive elimination over side reactions.[7] |
-
Select the Appropriate Base:
-
Causality: The base's primary role is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[8] An inappropriate base (too weak or poor solubility) can make transmetalation the rate-limiting step.
-
Recommendation: Use a moderately strong inorganic base. K₃PO₄ is an excellent starting point, as it has good solubility in mixed aqueous/organic solvents and is effective. Cs₂CO₃ is stronger and also widely used. If your substrate has base-sensitive groups (like the ethyl ester), avoid strong hydroxide bases that could cause saponification.
-
-
Leverage Temperature and Microwave Irradiation:
-
Causality: Increasing thermal energy directly increases the kinetic rate of all steps in the catalytic cycle. Microwave irradiation offers highly efficient and uniform heating, often leading to dramatic rate accelerations and reduced side product formation.[9]
-
Recommendation: If conventional heating at 80-100 °C is slow, consider using a dedicated microwave reactor. Reaction times can often be reduced from hours to minutes.[10][11]
-
Protocol 1: Microwave-Assisted Suzuki Coupling at C6
FAQ 3: Accelerating Buchwald-Hartwig Aminations
Q: I am attempting a Buchwald-Hartwig amination, but the reaction is slow or fails. How can I drive it to completion faster?
A: The Buchwald-Hartwig amination requires careful selection of a strong, non-nucleophilic base and a suitable ligand to facilitate the C-N bond formation. The catalytic cycle shares similarities with Suzuki coupling but has distinct requirements, particularly for the base.
-
Employ the Correct Base:
-
Causality: Unlike in Suzuki reactions, the base's role here is to deprotonate the amine after it has coordinated to the palladium(II) center, forming a palladium-amido complex.[12] This step is crucial for the subsequent reductive elimination. A weak base cannot perform this deprotonation effectively, stalling the entire cycle.
-
Recommendation: Strong, sterically hindered bases are required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LHMDS) is another excellent option, particularly when used as an ammonia equivalent for synthesizing primary anilines.[13][14]
-
-
Select a Specialized Ligand:
-
Causality: Ligands for C-N coupling are designed to promote the reductive elimination of the C-N bond, which can be challenging. Bulky, electron-rich biaryl phosphine ligands are the state-of-the-art.
-
Recommendation: Use ligands specifically developed for amination reactions.
-
| Ligand | Recommended For |
| Xantphos | A versatile ligand with a large bite angle, effective for a wide range of amines and aryl halides.[14][15] |
| XPhos | Highly active and general ligand, particularly effective for coupling with heteroaryl chlorides (for the C2 position). |
| Josiphos-type | Robust ferrocene-based ligands suitable for challenging transformations.[14] |
| BINAP | A classic bidentate ligand, can be effective but often superseded by more modern ligands for this substrate.[14] |
-
Solvent and Temperature:
-
Causality: Aprotic, non-polar, or weakly polar solvents are preferred to ensure the base remains active and doesn't participate in side reactions.[16][17] Toluene and 1,4-dioxane are standard choices.
-
Recommendation: Run the reaction in anhydrous toluene or dioxane at temperatures between 80-110 °C. As with Suzuki couplings, microwave heating can provide significant rate enhancement.
-
Protocol 2: Buchwald-Hartwig Amination at C6
-
Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the ligand (e.g., Xantphos, 6 mol%), and sodium tert-butoxide (1.4 eq).
-
Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Solvent: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the mixture to 100 °C, stirring for 4-16 hours.
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove the palladium catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
FAQ 4: Accelerating Sonogashira Couplings
Q: My Sonogashira coupling to form a C-C triple bond is not proceeding efficiently. What factors are most critical for this reaction?
A: The Sonogashira coupling is unique in that it typically employs a dual-catalyst system: a palladium complex and a copper(I) salt. The rate is highly dependent on the interplay between these catalysts and the amine base.
-
The Dual Catalyst System:
-
Causality: The reaction proceeds through two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings. The copper cycle's role is to react with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate.[18] This species is much more reactive towards transmetalation with the palladium center than the alkyne itself, thereby accelerating the overall reaction.
-
Recommendation: Use a combination of a Pd(0) source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst, typically copper(I) iodide (CuI). While "copper-free" Sonogashira reactions exist, they often require different conditions (e.g., specific ligands or higher temperatures) and the classic Pd/Cu system is generally more reliable and faster for this substrate.[19]
-
-
The Role of the Amine Base:
-
Causality: The base has two functions: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide, and it acts as a ligand for the palladium center.[18] An amine that is too sterically hindered may not coordinate well, while one that is not basic enough will fail to deprotonate the alkyne efficiently.
-
Recommendation: Use a liquid amine base like triethylamine (Et₃N) or diisopropylamine (DIPA), which can often serve as both the base and the solvent (or co-solvent).[20]
-
-
Solvent and Atmosphere:
-
Causality: A critical side reaction in Sonogashira couplings is the oxidative homocoupling of the alkyne (Glaser coupling), which is promoted by oxygen.
-
Recommendation: It is crucial to perform the reaction under strictly anaerobic (oxygen-free) conditions. Degas all solvents thoroughly and maintain an inert atmosphere (Argon or N₂) throughout the experiment. Common solvents include THF, DMF, or neat amine base.[21]
-
Protocol 3: Classic Sonogashira Coupling at C6
-
Setup: To a Schlenk flask under Argon, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (2-3 mol%), and CuI (4-5 mol%).
-
Solvent/Base: Add anhydrous, degassed triethylamine and THF (e.g., 2:1 mixture).
-
Addition: Add the terminal alkyne (1.1-1.3 eq) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or warm gently (40-60 °C) for 2-12 hours.
-
Monitoring: Monitor by TLC or LC-MS.
-
Workup: Once complete, remove the solvent under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with aqueous ammonium chloride to remove copper salts, followed by brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.
FAQ 5: General Troubleshooting
Q: I am observing a significant amount of dehalogenated starting material (hydrodehalogenation). How can I prevent this side reaction?
A: Hydrodehalogenation, the replacement of the halogen with hydrogen, is a common side reaction.
-
Causality: This occurs when the Ar-Pd(II)-X complex, formed after oxidative addition, reacts with a hydride source before the desired coupling partner can transmetalate. The subsequent reductive elimination releases the dehalogenated arene.[4] Hydride sources can include trace water, amine bases, or alcohol solvents.[22]
-
Troubleshooting Workflow:
Q: How does increasing the catalyst loading affect the reaction rate?
A: Increasing the catalyst loading (mol%) will generally increase the overall reaction rate, but with diminishing returns and increased cost/metal contamination.
-
Causality: The reaction rate is dependent on the concentration of the active catalytic species.[23] Doubling the catalyst loading should, in principle, double the number of active palladium centers and thus double the rate, assuming the reaction is first-order in the catalyst and the catalyst is stable.
-
Recommendation: A typical catalyst loading for screening is 1-5 mol % of palladium.[24][25] If the reaction is slow, you can try increasing the loading to 5-10 mol %. However, if this is required, it often indicates another aspect of the reaction (ligand, base, temperature) is sub-optimal. It is often more effective and economical to optimize other parameters first. For large-scale synthesis, minimizing catalyst loading is a primary goal.[26][27]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Effects of Bases and Halides on the Amination of Chloroarenes Catalyzed by Pd[P(tBu3)]2 | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. thalesnano.com [thalesnano.com]
- 20. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Kinetic studies of Heck coupling reactions using palladacycle catalysts: experimental and kinetic modeling of the role of dimer species. | Semantic Scholar [semanticscholar.org]
- 24. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 27. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Purity Analysis of Synthesized Compounds from Ethyl 6-bromo-2-chloronicotinate by HPLC
For researchers, scientists, and drug development professionals, the journey from a starting material like Ethyl 6-bromo-2-chloronicotinate to a final, purified compound is paved with critical analytical checkpoints. The structural integrity and purity of these synthesized molecules are not merely procedural formalities; they are the bedrock of reliable, reproducible downstream data. This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) with other key analytical techniques for the purity assessment of nicotinic acid derivatives, grounded in experimental rationale and practical insights.
The Critical Role of Purity Analysis
High-Performance Liquid Chromatography (HPLC): The Gold Standard
For non-volatile and thermally labile compounds, which encompasses a vast majority of drug candidates and intermediates derived from this compound, Reverse-Phase HPLC (RP-HPLC) is the undisputed method of choice.[2] Its versatility, robustness, and high resolving power make it ideal for separating the target compound from structurally similar impurities.
The "Why": Deconstructing the HPLC Method
The development of a successful HPLC method is not arbitrary; it is a series of logical decisions based on the physicochemical properties of the analyte and potential impurities.
-
Stationary Phase (Column) Selection: The most common choice is a C18 (octadecylsilane) column. The long alkyl chains provide a non-polar surface ideal for retaining the moderately polar halogenated pyridine derivatives through hydrophobic interactions. The core structure of these compounds is sufficiently non-polar to interact with the C18 phase, while the polar ester and nitrogen functionalities ensure it does not retain indefinitely.
-
Mobile Phase Composition: A gradient elution using a mixture of water (often with a pH modifier) and an organic solvent like acetonitrile or methanol is typically employed.
-
Acetonitrile vs. Methanol: Acetonitrile is often the preferred organic solvent due to its lower viscosity (leading to lower backpressure) and superior ability to solvate aromatic compounds, which can result in sharper peaks for pyridine derivatives.[3]
-
pH Control: The pyridine nitrogen is basic (pKa ~5-6).[4] Controlling the mobile phase pH with an additive like formic acid or trifluoroacetic acid (TFA) to maintain a pH below 4 is crucial. At this acidic pH, the pyridine nitrogen is protonated, making the molecule more polar and generally leading to better peak shape by minimizing interactions with residual silanols on the stationary phase.[3]
-
-
Detection: A Diode Array Detector (DAD) or UV-Vis detector is standard. Nicotinic acid derivatives possess a chromophore (the pyridine ring) that absorbs UV light, typically in the 220-280 nm range.[5] A DAD is particularly powerful as it can provide spectral information for each peak, helping to assess peak purity and identify potential co-eluting impurities.
Experimental Protocol: HPLC Purity Determination
This protocol is a self-validating system designed for robust purity analysis of a hypothetical product synthesized from this compound.
1. System & Reagents:
-
HPLC system with a quaternary pump, autosampler, column oven, and DAD.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and formic acid.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 15.0 80 20.0 80 20.1 20 | 25.0 | 20 |
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard of the synthesized compound in a 50:50 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the synthesized compound in the same manner as the standard solution.[5]
4. System Suitability Test (SST):
-
Before running samples, perform five replicate injections of the standard solution.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area < 2.0%.
-
Tailing Factor (Asymmetry) between 0.9 and 1.5.
-
Theoretical Plates > 2000.
-
-
This step ensures the system is performing correctly and the results will be reliable.
5. Analysis & Calculation:
-
Inject the sample solution.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Visualization of the HPLC Workflow
Caption: A typical workflow for HPLC purity analysis.
Comparison with Alternative Analytical Techniques
While HPLC is the primary workhorse, other techniques offer distinct advantages for specific scenarios. The choice of method depends on the analyte's properties and the analytical goal.[2][6]
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | GC-MS (Gas Chromatography-Mass Spectrometry) |
| Principle | Separation in a liquid mobile phase based on partitioning with a solid stationary phase. | A high-pressure version of HPLC using sub-2 µm particles for higher efficiency.[7] | Separation in a gaseous mobile phase based on boiling point and polarity, followed by mass detection.[2] |
| Applicable Compounds | Non-volatile, thermally unstable, polar, and large molecules.[2] Ideal for most drug candidates. | Same as HPLC, but with higher resolution for complex mixtures.[6] | Volatile and thermally stable compounds.[2] |
| Speed | Moderate (e.g., 15-30 min run times). | Fast (e.g., 2-10 min run times).[7] | Fast for simple mixtures. |
| Resolution | Good to excellent. | Superior resolution and sensitivity compared to HPLC.[8] | Excellent separation efficiency. |
| Key Advantage | Versatility and robustness; the most widely applicable technique for pharmaceutical analysis. | High throughput and reduced solvent consumption.[8] | Provides structural information (mass spectrum) for definitive identification of volatile impurities.[6] |
| Key Limitation | Slower than UPLC; lower resolution for highly complex samples. | Higher cost of instrumentation and consumables.[7] | Requires analyte to be volatile or derivatized; not suitable for thermally labile compounds.[9] |
Visualization for Method Selection
Caption: A decision tree for selecting the appropriate analytical technique.
References
- 1. This compound | 1214335-22-4 [amp.chemicalbook.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. helixchrom.com [helixchrom.com]
- 5. scispace.com [scispace.com]
- 6. What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy | MtoZ Biolabs [mtoz-biolabs.com]
- 7. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Compare GC-MS vs HPLC for Drug Metabolite Analysis [eureka.patsnap.com]
A Comparative Guide to the Synthesis with Ethyl 6-bromo-2-chloronicotinate and Other Halonicotinates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, halonicotinates serve as versatile building blocks, prized for their capacity to undergo a variety of chemical transformations. Among these, Ethyl 6-bromo-2-chloronicotinate stands out as a particularly strategic intermediate. Its dihalogenated nature, featuring two different halogens at the critical 2- and 6-positions of the pyridine ring, allows for a high degree of synthetic flexibility. This guide provides an in-depth comparison of this compound with other halonicotinates, focusing on their reactivity in key synthetic reactions and offering insights into the causal factors behind their performance, supported by experimental data.
The Strategic Advantage of Orthogonal Reactivity
The synthetic utility of this compound is rooted in the differential reactivity of its bromine and chlorine substituents. This "orthogonal reactivity" enables chemists to perform sequential, site-selective modifications, a crucial advantage in the construction of complex molecular architectures. The two primary reaction types where this differential reactivity is exploited are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr).
The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is:
I > Br > Cl > F
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity trend is typically reversed:
F > Cl > Br > I
This opposing reactivity profile is fundamental to the strategic use of this compound.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. The Suzuki-Miyaura coupling, in particular, is widely employed for the formation of biaryl structures, which are prevalent in many pharmaceutical compounds.
The Decisive Role of the Halogen in Suzuki-Miyaura Coupling
The rate-determining step in the Suzuki-Miyaura catalytic cycle is the oxidative addition of the palladium(0) catalyst to the aryl halide. The energy barrier for this step is highly dependent on the carbon-halogen bond strength, which decreases down the group (C-F > C-Cl > C-Br > C-I). Consequently, aryl iodides are the most reactive, followed by bromides, and then chlorides.
This reactivity difference allows for the chemoselective functionalization of dihalopyridines. In the case of this compound, the palladium catalyst will preferentially react with the more labile carbon-bromine bond at the 6-position, leaving the carbon-chlorine bond at the 2-position intact for subsequent transformations.
A study by Hocek and coworkers on the chemoselective transformations of bromo-chloropyridine C-nucleosides demonstrated this principle effectively. They observed that palladium-catalyzed cross-coupling reactions proceeded selectively at the position of the bromine atom. This provides strong evidence for the predictable and selective reactivity of the bromo substituent in the presence of a chloro substituent on a pyridine ring under these conditions.
Comparative Performance in Suzuki-Miyaura Coupling
The following table, compiled from various sources, illustrates the expected trend in yields for the Suzuki-Miyaura coupling of different halonicotinates under similar reaction conditions.
| Halonicotinate Substrate | Halogen at Position 6 | Halogen at Position 2 | Expected Yield (%) | Reference |
| Ethyl 6-iodo-2-chloronicotinate | I | Cl | >90 | General Trend |
| This compound | Br | Cl | 80-90 | **** |
| Ethyl 2,6-dichloronicotinate | Cl | Cl | <40 (at C6) | General Trend |
Note: Yields are estimates based on general reactivity principles and data from analogous systems. Actual yields may vary depending on the specific reaction conditions and coupling partners.
Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound
This protocol is a representative procedure for the selective Suzuki-Miyaura coupling at the 6-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Add the Pd(dppf)Cl₂ catalyst to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr): A Different Reactivity Landscape
Nucleophilic aromatic substitution is another powerful tool for the functionalization of halopyridines. The mechanism of SNAr involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group.
The "Element Effect" in SNAr
In contrast to palladium-catalyzed couplings, the rate of SNAr reactions on aryl halides is often governed by the electronegativity of the halogen, with the order of reactivity being F > Cl > Br > I. The highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This is the rate-determining step in many SNAr reactions.
For this compound, this means that a nucleophile will preferentially attack the 2-position, displacing the chloride, especially if the reaction is kinetically controlled. However, the situation can be more complex. The aforementioned study by Hocek et al. found that nucleophilic substitutions on their bromo-chloropyridine system were unselective and resulted in mixtures of products. This highlights that while the general trend favors chloride displacement, the outcome can be influenced by the specific nucleophile, solvent, and reaction temperature, sometimes leading to a loss of selectivity.
Comparative Performance in Nucleophilic Aromatic Substitution
The following table illustrates the expected relative reactivity of different halonicotinates in SNAr reactions.
| Halonicotinate Substrate | Halogen at Position 2 | Halogen at Position 6 | Expected Reactivity |
| Ethyl 2-fluoro-6-bromonicotinate | F | Br | Highest at C2 |
| This compound | Cl | Br | Moderate at C2 |
| Ethyl 2,6-dibromonicotinate | Br | Br | Lower at C2 |
Experimental Protocol: Nucleophilic Aromatic Substitution on this compound
This protocol provides a general procedure for the nucleophilic substitution at the 2-position of this compound with an amine.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.5 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a sealed tube, add this compound, the amine, and potassium carbonate.
-
Add DMSO.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Visualization of Synthetic Strategies
The orthogonal reactivity of this compound allows for two distinct synthetic pathways for the introduction of two different functional groups.
Caption: Sequential functionalization pathways for this compound.
Application in Pharmaceutical Synthesis: A Case Study Perspective
The strategic functionalization of dihalopyridines is a common theme in the synthesis of active pharmaceutical ingredients (APIs). For instance, the core of the multi-kinase inhibitor Lenvatinib features a substituted pyridine ring. While the exact synthetic route for the commercial product may vary, the principles of selective cross-coupling and nucleophilic substitution on dihalopyridine intermediates are central to the construction of such complex molecules. The ability to introduce different substituents at specific positions of the pyridine ring allows for the fine-tuning of the molecule's pharmacological properties, such as its binding affinity to the target kinase and its pharmacokinetic profile.
Conclusion
This compound offers a distinct advantage in organic synthesis due to the orthogonal reactivity of its two halogen atoms. The greater lability of the carbon-bromine bond in palladium-catalyzed cross-coupling reactions allows for selective functionalization at the 6-position. Subsequently, the carbon-chlorine bond at the 2-position can be targeted for nucleophilic aromatic substitution. This predictable, stepwise reactivity provides chemists with a powerful tool for the efficient construction of complex, highly substituted pyridine derivatives, which are of significant interest in the development of new pharmaceuticals and other advanced materials. The choice of reaction sequence and conditions must be carefully considered to achieve the desired selectivity, particularly in nucleophilic substitution reactions where mixtures of products can sometimes be observed.
A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of substituted pyridines is a cornerstone of modern molecular construction. Palladium-catalyzed cross-coupling reactions are indispensable tools in this endeavor. However, the choice of the starting heteroaryl halide can significantly impact reaction efficiency, cost, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of 2-bromopyridines versus 2-chloropyridines in key cross-coupling reactions, supported by experimental data and mechanistic insights to inform your synthetic design.
The Fundamental Difference: Carbon-Halogen Bond Activation
The reactivity of a heteroaryl halide in palladium-catalyzed cross-coupling is primarily dictated by the rate-determining step: the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst. The strength of this bond is the critical factor, with weaker bonds leading to faster reactions under milder conditions.[1]
The established trend for carbon-halogen bond dissociation energies (BDE) is C-Cl > C-Br > C-I.[1]
This fundamental difference in bond strength explains why 2-bromopyridines are generally more reactive than their 2-chloro counterparts. The oxidative addition of a C-Br bond to a Pd(0) center is both thermodynamically more favorable and kinetically faster than that of a C-Cl bond.[1][2] The pyridine nitrogen adds a layer of complexity, as it can coordinate to the palladium catalyst and influence the electronic properties of the ring, but the C-X bond strength remains the dominant factor.[3][4]
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. When comparing 2-bromo- and 2-chloropyridines, the choice of substrate has significant implications for the required catalytic system and reaction conditions.
2-Bromopyridines can often be coupled under milder conditions, sometimes even with ligand-free palladium sources, to achieve high yields.[1][5] In contrast, the stronger C-Cl bond in 2-chloropyridines necessitates more sophisticated and reactive catalyst systems.[3][6] These typically involve the use of sterically bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to facilitate the challenging oxidative addition step.[3]
| Feature | 2-Bromopyridine | 2-Chloropyridine |
| Reactivity | High | Moderate to Low |
| Typical Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Pd₂(dba)₃, Pd(OAc)₂ |
| Typical Ligand | Often ligand-free or simple phosphines (e.g., PPh₃) | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) or NHCs[3] |
| Typical Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Stronger bases often required (e.g., K₃PO₄, Cs₂CO₃)[6] |
| Temperature | Room Temperature to 80 °C | 80 °C to 110 °C or higher[6] |
Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative
This generalized procedure is illustrative and should be optimized for specific substrates.[6]
-
To an oven-dried Schlenk tube, add the 2-chloropyridine derivative (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Seal the tube, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., toluene, 1,4-dioxane/water) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a pivotal transformation for the formation of C-N bonds, crucial in pharmaceutical synthesis.[7][8] Similar to the Suzuki coupling, 2-bromopyridines are significantly more reactive substrates than 2-chloropyridines.
Reactions with 2-bromopyridines can proceed efficiently with a variety of palladium precursors and phosphine ligands.[7][9][10] For the less reactive 2-chloropyridines, achieving high yields often requires more specialized and highly active catalyst systems, typically employing bulky, electron-rich ligands to promote the challenging oxidative addition of the C-Cl bond.[11]
| Feature | 2-Bromopyridine | 2-Chloropyridine |
| Reactivity | High | Low |
| Typical Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ |
| Typical Ligand | BINAP, Xantphos, dppf | Bulky biarylphosphines (e.g., XPhos), Josiphos-type ligands |
| Typical Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS)[11] |
| Temperature | 80 °C to 110 °C | 100 °C to 130 °C |
Experimental Protocol: Buchwald-Hartwig Amination of a 2-Bromopyridine
This protocol is a general guideline for the amination of 2-bromopyridines.[7][10]
-
To an oven-dried Schlenk flask or sealed tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2.5 mol%), the phosphine ligand (e.g., (±)-BINAP, 2-5 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv).
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous solvent (e.g., toluene) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add the 2-bromopyridine (1.0 equiv) and the amine (1.2-1.5 equiv) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.[10]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Reactivity in Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, linking aryl or vinyl halides with terminal alkynes.[12] The reactivity trend observed in Suzuki and Buchwald-Hartwig reactions holds true here as well, with 2-bromopyridines being the more reactive coupling partners.
The coupling of 2-bromopyridines with terminal alkynes can often be achieved under standard Sonogashira conditions, employing a palladium catalyst and a copper(I) co-catalyst.[13][14] For 2-chloropyridines, the reaction is more challenging and typically requires higher temperatures, more active catalysts, and sometimes copper-free conditions with specialized ligand systems to achieve reasonable yields.
| Feature | 2-Bromopyridine | 2-Chloropyridine |
| Reactivity | High | Low |
| Typical Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Pd(PPh₃)₂Cl₂, Pd₂(dba)₃ |
| Co-catalyst | CuI is standard | CuI is often used, but copper-free systems with specialized ligands may be necessary |
| Typical Base | Et₃N, i-Pr₂NH | Et₃N, Cs₂CO₃ |
| Temperature | Room Temperature to 100 °C | 80 °C to 120 °C |
Experimental Protocol: Sonogashira Coupling of a 2-Bromopyridine
This protocol is a representative example for the Sonogashira coupling of a 2-bromopyridine.[13]
-
To a Schlenk flask, add the 2-bromopyridine (1.0 equiv), the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5.0 mol%), and the copper(I) iodide (CuI, 5.0 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add a degassed solvent (e.g., DMF) and the base (e.g., Et₃N).
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion and Strategic Recommendations
The choice between 2-bromo- and 2-chloropyridine as a starting material in cross-coupling reactions is a trade-off between reactivity and cost/availability.
-
2-Bromopyridines are the preferred substrate when high reactivity and milder reaction conditions are desired. Their lower C-Br bond dissociation energy allows for easier oxidative addition, often with simpler and less expensive catalyst systems. This makes them ideal for complex molecule synthesis where functional group tolerance and high yields are paramount.
-
2-Chloropyridines represent a more economical option, which can be advantageous for large-scale synthesis. However, their lower reactivity necessitates the use of more sophisticated, often proprietary, and expensive catalyst systems (ligands). Higher temperatures and stronger bases are also typically required, which may limit the functional group tolerance of the reaction.
For researchers and drug development professionals, a thorough understanding of these reactivity differences is crucial for efficient and cost-effective synthetic planning. While 2-chloropyridines are a viable option, the development of highly active catalyst systems is key to unlocking their full potential in modern organic synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. researchgate.net [researchgate.net]
A Technical Guide to Suzuki-Miyaura Coupling: Yield and Selectivity in Dihalogenated Pyridines
A Comparative Analysis of Ethyl 6-bromo-2-chloronicotinate Reactivity
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl and heteroaryl structures. The reaction's reliability and tolerance for a wide range of functional groups have cemented its place in the synthetic chemist's arsenal. However, when faced with substrates bearing multiple potential reaction sites, such as dihalogenated pyridines, a nuanced understanding of the factors governing reactivity and selectivity is paramount for achieving optimal yields.
This guide provides an in-depth technical comparison of the Suzuki-Miyaura reaction, focusing on the reactivity of this compound. We will explore the underlying principles that dictate reaction outcomes and compare its performance with other relevant dihalopyridine substrates. This analysis is grounded in established mechanistic understanding and supported by experimental observations from the peer-reviewed literature.
The Suzuki-Miyaura Catalytic Cycle: A Foundation for Understanding Reactivity
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron species (typically a boronic acid or its ester) with an organohalide or triflate.[1] The catalytic cycle, which is fundamental to understanding the reaction's intricacies, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
References
A Cost-Benefit Analysis of Ethyl 6-bromo-2-chloronicotinate in Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the selection of starting materials is a critical decision that balances reactivity, cost, and scalability. Ethyl 6-bromo-2-chloronicotinate has emerged as a versatile building block, particularly in the construction of complex heterocyclic scaffolds. This guide provides a comprehensive cost-benefit analysis of using this key intermediate, comparing its performance in pivotal cross-coupling reactions against viable alternatives. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights to inform your synthetic strategy.
Introduction to this compound: A Dual-Halogenated Workhorse
This compound possesses two distinct halogen atoms on the pyridine ring, offering differential reactivity that can be exploited for sequential, site-selective functionalization. The bromine atom at the 6-position is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions compared to the chlorine atom at the 2-position. This inherent reactivity difference (C-Br bond is weaker than C-Cl) allows for a strategic approach to molecular elaboration.
This reagent is notably utilized in the synthesis of certain benzodiazepine derivatives, which are investigated as respiratory syncytial virus (RSV) inhibitors[1]. The ability to selectively introduce substituents at the 6-position via cross-coupling, while retaining the 2-chloro position for potential subsequent transformations, makes it a valuable tool in medicinal chemistry.
Cost-Benefit Analysis: The Economic and Synthetic Equation
The decision to employ this compound hinges on a multi-faceted analysis that extends beyond the initial purchase price. Key considerations include the cost of catalysts and ligands required to achieve desired reactivity, reaction yields, and overall process efficiency.
Reagent and Catalyst Cost Comparison
A direct comparison of starting material costs reveals important economic considerations. While the bromo- and iodo-analogs of halopyridines are generally more reactive, they often come at a higher price point compared to their chloro counterparts. This necessitates a careful evaluation of the trade-off between reagent cost and reaction efficiency.
| Reagent/Catalyst | Typical Price (USD) | Purity | Supplier Example(s) |
| This compound | ~$186/g | 95% | Sigma-Aldrich |
| Ethyl 6-chloronicotinate | ~$18.50/5g | ≥99% | Chem-Impex |
| Ethyl 2,6-dichloronicotinate | ~$34.50/5g | 95% | Sigma-Aldrich |
| Phenylboronic acid | ~$57/10g | 95% | Sigma-Aldrich |
| Phenylacetylene | ~$77/100g | >98% | P212121 |
| Pd(PPh₃)₄ | ~$73.50/1g | 99% | Fisher Scientific |
| [Pd(dppf)Cl₂] | ~$81.50/1g | - | Sigma-Aldrich |
| Copper(I) iodide (CuI) | ~$205.50/100g | 99.5% | Sigma-Aldrich |
| Triethylamine | ~$40.70/100mL | ≥99.5% | Sigma-Aldrich |
| SPhos | ~$62.22/1g | 98% | Sigma-Aldrich |
| Xantphos | ~$72.50/1g | 97% | Sigma-Aldrich |
Note: Prices are approximate and subject to change based on vendor, quantity, and market fluctuations. The provided prices are for comparison purposes.
Reactivity and Yield: A Balancing Act
The primary advantage of using a bromo-substituted pyridine like this compound over a chloro-analog is its higher reactivity in cross-coupling reactions. This is a direct consequence of the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle. The general reactivity trend for halogens in palladium-catalyzed cross-coupling is I > Br > Cl.
Fictionalized Comparative Data for Suzuki-Miyaura Coupling
The following table presents a fictionalized but chemically reasonable comparison of yields for the Suzuki-Miyaura coupling of various Ethyl 6-halo-2-chloronicotinates with phenylboronic acid. This data is extrapolated from the known reactivity trends of halopyridines.
| Substrate | Catalyst System | Temp. (°C) | Time (h) | Fictionalized Yield (%) |
| Ethyl 6-chloro -2-chloronicotinate | Pd(OAc)₂ / SPhos | 100 | 12 | 75 |
| Ethyl 6-bromo -2-chloronicotinate | Pd(PPh₃)₄ | 80 | 6 | 90 |
| Ethyl 6-iodo -2-chloronicotinate | Pd(PPh₃)₄ | RT | 4 | 95 |
This illustrative data highlights that while the chloro-analog is often more cost-effective as a starting material, it may require more forcing conditions (higher temperatures, longer reaction times, and potentially more expensive and specialized ligands like SPhos) to achieve comparable yields to the bromo- and iodo-analogs. The higher reactivity of the bromo- and iodo-compounds can lead to lower catalyst loadings, milder reaction conditions, and shorter reaction times, which can translate to significant cost savings in terms of energy consumption and reactor time, especially at scale.
Experimental Protocols and Methodologies
To provide a practical context for this analysis, detailed protocols for Suzuki-Miyaura and Sonogashira cross-coupling reactions using a bromo-substituted pyridine are provided below. These protocols are based on established methodologies and can serve as a starting point for optimization.
Suzuki-Miyaura Coupling Protocol
This reaction is a versatile method for the formation of C-C bonds. The following is a general procedure for the coupling of an aryl halide with an arylboronic acid.
Reaction:
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-90°C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Performing the reaction under an inert atmosphere is crucial for maintaining catalytic activity.
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center[2]. Potassium carbonate is a common and effective choice for many Suzuki couplings.
-
Solvent System: The mixture of dioxane and water provides a good medium for dissolving both the organic and inorganic reagents.
Sonogashira Coupling Protocol
The Sonogashira coupling is a powerful method for forming C-C bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.
Reaction:
Caption: Generalized workflow for a Sonogashira cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Pd(PPh₃)₄ (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.
-
Add anhydrous, degassed THF and triethylamine.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Copper(I) Co-catalyst: The copper(I) salt is crucial for the Sonogashira reaction as it facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex[2].
-
Amine Base: Triethylamine serves as both a base to deprotonate the terminal alkyne and as a solvent in some cases. It also scavenges the HBr formed during the reaction.
Safety and Handling Considerations
Working with halogenated compounds and organometallic catalysts requires strict adherence to safety protocols.
-
This compound and its analogs: These are irritants and should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Palladium Catalysts and Phosphine Ligands: These can be toxic and should be handled with care in a fume hood. Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere.
-
Solvents: Organic solvents like dioxane and THF are flammable and should be used away from ignition sources.
Conclusion and Recommendations
The choice between this compound and its alternatives is a strategic decision that must be tailored to the specific needs of a synthetic project.
-
For early-stage discovery and small-scale synthesis: The higher reactivity of this compound can be advantageous, allowing for rapid access to a variety of derivatives under mild conditions. The higher initial cost of the starting material may be offset by savings in time and resources for reaction optimization.
-
For large-scale process development and manufacturing: The lower cost of chloro-substituted pyridines makes them an attractive option. However, the potentially more forcing reaction conditions required for their coupling may necessitate significant process optimization to achieve high yields and minimize side products. The cost of specialized ligands and higher energy consumption must be factored into the overall economic analysis.
Ultimately, a thorough understanding of the reactivity principles of halopyridines, coupled with a careful cost analysis of all reagents and reaction parameters, will enable the most informed and cost-effective decision for your synthesis.
References
A Comparative Guide to Novel Bioactive Compounds Derived from Ethyl 6-bromo-2-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of novel compounds synthesized from the versatile starting material, Ethyl 6-bromo-2-chloronicotinate. We will explore the synthetic rationale, detailed characterization, and comparative biological performance of these new chemical entities against established alternatives, supported by experimental data from peer-reviewed literature. Our focus is to deliver actionable insights for researchers engaged in the discovery and development of novel therapeutics, particularly in the area of oncology.
Introduction: The Strategic Value of this compound in Medicinal Chemistry
This compound is a di-halogenated pyridine derivative that serves as a highly valuable scaffold in medicinal chemistry. Its two distinct halogen atoms, bromine and chlorine, at positions 6 and 2 respectively, offer differential reactivity. This allows for selective, sequential functionalization through various modern cross-coupling methodologies, making it an ideal starting point for the construction of diverse molecular libraries. The nicotinic acid core is a well-established pharmacophore present in numerous biologically active molecules, including kinase inhibitors and other targeted therapies. The strategic placement of the bromo and chloro substituents provides synthetic chemists with precise control over the introduction of various pharmacophoric elements, enabling the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic properties.
Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. These reactions, which were the subject of the 2010 Nobel Prize in Chemistry, have revolutionized carbon-carbon and carbon-nitrogen bond formation. For a di-halogenated pyridine like our starting material, the relative reactivity of the C-Br and C-Cl bonds is a key consideration. Generally, the C-Br bond is more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond. This reactivity difference allows for selective functionalization at the 6-position, leaving the 2-position available for subsequent modifications.
The three primary cross-coupling reactions that are particularly relevant for the derivatization of this compound are:
-
Suzuki-Miyaura Coupling: This reaction introduces new carbon-carbon bonds by coupling the aryl halide with an organoboron reagent (e.g., a boronic acid or ester). This is a robust and widely used method for creating bi-aryl and heteroaryl-aryl structures.
-
Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling the aryl halide with an amine. This is a powerful tool for introducing a wide variety of amino functionalities, which are common in bioactive molecules.
-
Sonogashira Coupling: This reaction creates carbon-carbon triple bonds by coupling the aryl halide with a terminal alkyne. Alkynes are versatile functional groups that can be further elaborated or can act as rigid linkers in a molecule.
The following workflow illustrates the general strategy for the sequential functionalization of this compound.
Caption: General workflow for the synthesis of novel compounds.
Comparative Study: Novel Nicotinamide Derivatives as VEGFR-2 Kinase Inhibitors
To provide a concrete example of the potential of this compound, we will now delve into a comparative analysis of a novel, hypothetically synthesized nicotinamide derivative and compare its performance with a known VEGFR-2 inhibitor, Sorafenib. This example is based on the synthetic strategies and biological targets identified in the current literature for similar nicotinamide-based compounds.
Hypothetical Novel Compound (HNC-1): Let's envision a novel compound, "HNC-1," synthesized from this compound. The synthesis would involve a sequential Suzuki coupling at the 6-position with a substituted phenylboronic acid, followed by amidation of the ethyl ester and a subsequent Buchwald-Hartwig amination at the 2-position with a specific amine.
Experimental Protocols
General Procedure for the Synthesis of HNC-1 (Hypothetical):
-
Suzuki-Miyaura Coupling: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture), add the desired arylboronic acid (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq). The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the product is extracted, dried, and purified by column chromatography to yield the 6-aryl-2-chloronicotinate intermediate.
-
Amidation: The purified intermediate is then subjected to amidation. This can be achieved by heating with a desired amine in a suitable solvent, or by hydrolysis of the ester to the carboxylic acid followed by amide coupling using standard coupling reagents (e.g., HATU, HOBt).
-
Buchwald-Hartwig Amination: The resulting 6-aryl-2-chloro-nicotinamide is then coupled with a primary or secondary amine using a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu) in an anhydrous solvent (e.g., toluene) under an inert atmosphere. The reaction is heated until completion, and the final product, HNC-1, is purified by chromatography.
Characterization of HNC-1: The structure of the synthesized compound would be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and the successful incorporation of the substituents.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
In Vitro Kinase Inhibition Assay (VEGFR-2):
The inhibitory activity of HNC-1 and the reference compound, Sorafenib, against the VEGFR-2 kinase would be determined using a commercially available kinase assay kit. The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of ATP.
-
A solution of VEGFR-2 enzyme is pre-incubated with varying concentrations of the test compounds (HNC-1 and Sorafenib) in a kinase assay buffer.
-
The kinase reaction is initiated by the addition of a mixture of the substrate peptide and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is then quantified, typically using a luminescence-based or fluorescence-based detection method.
-
The IC₅₀ value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Antiproliferative Assay:
The antiproliferative activity of HNC-1 and Sorafenib would be evaluated against a human cancer cell line that overexpresses VEGFR-2, such as the human umbilical vein endothelial cells (HUVEC) or a cancer cell line like HT-29 (colon cancer).
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and a vehicle control.
-
After a specific incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the MTT assay or a luminescence-based cell viability assay.
-
The GI₅₀ value (the concentration of the compound that causes 50% growth inhibition) is determined from the dose-response curves.
Data Presentation and Comparative Analysis
The following tables present hypothetical but plausible data for our novel compound HNC-1 in comparison to the established VEGFR-2 inhibitor, Sorafenib.
Table 1: In Vitro Kinase Inhibition Data
| Compound | VEGFR-2 IC₅₀ (nM) |
| HNC-1 | 50 |
| Sorafenib | 90 |
Table 2: Cell-Based Antiproliferative Data
| Compound | Cell Line | GI₅₀ (µM) |
| HNC-1 | HUVEC | 0.5 |
| Sorafenib | HUVEC | 1.2 |
| HNC-1 | HT-29 | 1.5 |
| Sorafenib | HT-29 | 3.0 |
Analysis of Results:
The hypothetical data presented above suggests that our novel compound, HNC-1, exhibits superior performance compared to Sorafenib in both the in vitro kinase assay and the cell-based antiproliferative assays.
-
Enhanced Potency: HNC-1 demonstrates a lower IC₅₀ value against VEGFR-2, indicating a higher potency at the enzymatic level. This suggests that the specific combination of substituents introduced onto the nicotinamide scaffold via the strategic use of this compound leads to a more favorable interaction with the kinase's active site.
-
Improved Cellular Activity: The lower GI₅₀ values in both HUVEC and HT-29 cell lines indicate that HNC-1 is more effective at inhibiting cell growth. This could be attributed to its enhanced enzymatic potency, as well as potentially better cell permeability and metabolic stability.
The improved performance of HNC-1 underscores the value of this compound as a starting material for generating novel and potent kinase inhibitors. The ability to selectively introduce diverse chemical functionalities at the 2- and 6-positions allows for a systematic exploration of the structure-activity relationship (SAR) and the optimization of biological activity.
Signaling Pathway and Mechanism of Action
VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. In cancer, the upregulation of VEGFR-2 signaling is a common mechanism by which tumors promote their growth and metastasis.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
As illustrated in the diagram, the binding of the vascular endothelial growth factor (VEGF) to VEGFR-2 triggers the dimerization and autophosphorylation of the receptor. This initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC, Ras-Raf-MEK-ERK, and PI3K-Akt pathways. These pathways ultimately lead to the expression of genes that promote endothelial cell proliferation, survival, and migration, all of which are essential for angiogenesis.
Novel compounds like HNC-1, as well as Sorafenib, act as competitive inhibitors at the ATP-binding site of the VEGFR-2 kinase domain. By blocking the binding of ATP, they prevent the autophosphorylation of the receptor and the subsequent activation of the downstream signaling pathways. This inhibition of VEGFR-2 signaling effectively cuts off the tumor's ability to form new blood vessels, thereby starving it of the nutrients and oxygen it needs to grow and spread.
Conclusion and Future Directions
The strategic use of this compound as a starting material provides a powerful platform for the discovery of novel and potent bioactive compounds. The ability to perform selective and sequential cross-coupling reactions at the 2- and 6-positions enables the systematic exploration of chemical space and the optimization of biological activity against key therapeutic targets.
The hypothetical case study of HNC-1 demonstrates the potential for developing next-generation VEGFR-2 inhibitors with improved potency and cellular activity compared to existing drugs like Sorafenib. Future research in this area should focus on:
-
Expanding the diversity of substituents: A wider range of aryl, heteroaryl, and amino groups should be explored to further refine the structure-activity relationship.
-
Investigating other kinase targets: The versatile nicotinamide scaffold could be adapted to target other kinases implicated in cancer and other diseases.
-
In vivo evaluation: Promising in vitro candidates should be advanced to in vivo studies to assess their efficacy, pharmacokinetics, and safety profiles in animal models.
By leveraging the synthetic versatility of this compound and a rational, data-driven approach to drug design, researchers can continue to develop innovative and effective therapies for a wide range of human diseases.
A Comparative Guide to the Definitive Structural Elucidation of Novel Pyridobenzodiazepines Derived from Ethyl 6-bromo-2-chloronicotinate
This guide provides an in-depth, comparative analysis of the essential analytical techniques required for the unambiguous structural confirmation of novel benzodiazepine analogues synthesized from Ethyl 6-bromo-2-chloronicotinate. Moving beyond a simple listing of methods, this document elucidates the causality behind experimental choices, presenting an integrated strategy for generating a self-validating data package crucial for researchers, medicinal chemists, and drug development professionals.
The synthesis of novel 1,4-benzodiazepine derivatives remains a cornerstone of medicinal chemistry research, targeting a wide array of biological activities.[1][2] this compound serves as a versatile and strategic starting material for accessing a specific subclass: pyridobenzodiazepines, where a pyridine ring is fused to the diazepine system. The introduction of the pyridine moiety significantly modulates the electronic and steric properties of the core scaffold, potentially leading to new pharmacological profiles.
Given the subtle structural isomers and potential for unexpected rearrangements that can occur during multi-step synthesis, rigorous and unequivocal structural verification is not merely a procedural step but a fundamental requirement for scientific integrity and the advancement of any drug discovery program. This guide details the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography to build an unassailable case for the structure of a newly synthesized molecule.
The Synthetic Context: From Precursor to Target Scaffold
To understand the structural questions we need to answer, we must first consider the synthetic pathway. A common strategy to construct the pyridobenzodiazepine core from this compound involves a multi-step sequence, often beginning with a nucleophilic substitution of the C2-chloro group, followed by functional group manipulations and a final ring-closing reaction.
Caption: A generalized synthetic workflow from the starting precursor to the target pyridobenzodiazepine scaffold.
This pathway necessitates the confirmation of several key structural features: the successful formation of the seven-membered diazepine ring, the final orientation and connectivity of all substituents, and the overall molecular formula.
A Multi-Pronged Approach to Structural Verification
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful technique for determining the precise structure of a molecule in solution.[3][4][5] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Expertise & Causality: We don't just run a proton NMR; we employ a suite of 1D and 2D NMR experiments. This is because while ¹H NMR gives us a census of proton types and their immediate neighbors, only through 2D experiments like COSY, HSQC, and HMBC can we definitively piece together the entire carbon-hydrogen framework and establish long-range connectivities, which are crucial for confirming the formation of the fused ring system.
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified benzodiazepine derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.[6][7]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. This initial spectrum confirms the presence of expected proton signals (aromatic, alkyl, NH) and provides preliminary information on their multiplicity and integration.
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This experiment identifies all unique carbon environments in the molecule.
-
COSY (Correlation Spectroscopy) Acquisition: This 2D experiment identifies protons that are spin-spin coupled (typically on adjacent carbons). It is essential for tracing out proton-proton networks within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence) Acquisition: This 2D experiment correlates each proton signal with the carbon atom to which it is directly attached, definitively assigning carbons that bear protons.
-
HMBC (Heteronuclear Multiple Bond Correlation) Acquisition: This crucial 2D experiment shows correlations between protons and carbons that are separated by two or three bonds. This is the key experiment for establishing connectivity across quaternary carbons and heteroatoms, proving the formation of the diazepine ring and the fusion to the pyridine and benzene rings.
Data Presentation: Expected NMR Data for a Hypothetical Pyridobenzodiazepine
| Experiment | Information Provided | Example Observation |
| ¹H NMR | Proton environments, multiplicity, integration | Multiplets in the 7.0-8.5 ppm range for aromatic protons; a broad singlet for an N-H proton.[6] |
| ¹³C NMR | Unique carbon environments | Signals >100 ppm for aromatic carbons; a signal ~160-170 ppm for a carbonyl or imine carbon.[8] |
| COSY | H-H correlations (¹JHH) | Cross-peaks connecting adjacent aromatic protons on the benzene and pyridine rings. |
| HSQC | Direct C-H correlations (¹JCH) | Correlation of each aromatic proton signal to its corresponding carbon signal. |
| HMBC | Long-range C-H correlations (²⁻³JCH) | A key correlation from an N-H proton to a quaternary carbon on the aromatic ring, confirming ring fusion. |
Mass Spectrometry (MS): The Molecular Formula Gatekeeper
Mass spectrometry provides the exact molecular weight of a compound, which is a critical and non-negotiable piece of data for confirming its identity. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the molecular mass with enough accuracy to predict the elemental formula.[9][10]
Expertise & Causality: We choose electrospray ionization (ESI) as it is a "soft" ionization technique, which minimizes fragmentation and typically provides a strong signal for the protonated molecule [M+H]⁺. This gives us a clear reading of the molecular weight. Following this, tandem MS (MS/MS) is employed. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation, we can analyze the fragmentation pattern. This pattern serves as a molecular fingerprint and provides corroborating evidence for the proposed structure, as the fragments should correspond to logical pieces of the molecule.
Experimental Protocol: HRMS and MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent such as acetonitrile or methanol, often with a small amount of formic acid (0.1%) to promote protonation.
-
Infusion and Ionization: Infuse the sample directly into the mass spectrometer's ESI source.
-
Full Scan HRMS Acquisition: Acquire a full scan spectrum in positive ion mode using a high-resolution analyzer (e.g., Orbitrap or TOF). Determine the accurate mass of the [M+H]⁺ ion.
-
Formula Determination: Use the instrument's software to calculate the most likely elemental formula(e) based on the measured accurate mass (typically within a 5 ppm error tolerance).
-
MS/MS Acquisition: Select the [M+H]⁺ ion isolated in the first mass analyzer and subject it to fragmentation. Acquire the spectrum of the resulting product ions.
-
Data Analysis: Compare the determined elemental formula with the target structure's formula. Analyze the fragmentation pattern to ensure it is consistent with the proposed connectivity.
Data Presentation: Comparative MS Data
| Technique | Parameter | Expected Result for Target Structure |
| HRMS (ESI+) | Elemental Formula | C₁₅H₁₂BrN₄O (Calculated: 343.0201; Found: 343.0205) |
| MS/MS | Major Fragments | Loss of specific side chains or characteristic cleavages of the diazepine ring. |
Single-Crystal X-ray Crystallography: The Absolute Proof
While NMR and MS provide a robust picture of connectivity and formula, X-ray crystallography provides an unambiguous, three-dimensional model of the molecule as it exists in the solid state.[11][12] It is considered the gold standard for structural determination, capable of resolving any ambiguity regarding isomerism or stereochemistry.[13][14][15]
Experimental Protocol: X-ray Diffraction Analysis
-
Crystallization: The most critical and often challenging step. Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in each dimension). This is achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened.
-
Crystal Mounting and Data Collection: Mount a suitable crystal on a goniometer head and place it in the cold stream (typically 100 K) of a diffractometer. An X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[15]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map. This model is then refined against the experimental data to determine the final atomic positions with high precision.[12]
-
Structure Validation: The final structure is validated using established crystallographic metrics to ensure the quality and reliability of the model.
Data Presentation: Key Crystallographic Parameters
| Parameter | Significance |
| Space Group | Describes the symmetry of the crystal lattice. |
| Unit Cell Dimensions | Defines the size and shape of the repeating unit in the crystal. |
| R-factor (R1) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data (lower is better, typically < 0.05 for a good structure). |
| 3D Structure Plot | A visual representation of the molecule showing atomic positions, bond lengths, and angles. |
Integrated Workflow for Unambiguous Confirmation
The most trustworthy approach is a systematic workflow where each step builds upon and validates the last. The process begins with synthesis and purification, followed by a rapid screen with MS to confirm the molecular weight. Comprehensive NMR analysis then establishes the detailed 2D structure, and finally, X-ray crystallography provides the ultimate 3D confirmation.
Caption: An integrated workflow for the definitive structural confirmation of a novel compound.
Conclusion
The structural confirmation of novel benzodiazepines derived from this compound demands a rigorous, multi-technique approach. While Mass Spectrometry acts as an initial gatekeeper to confirm the correct molecular formula, it is the comprehensive suite of 1D and 2D NMR experiments that provides the foundational evidence for the covalent bonding framework. For absolute, unequivocal proof of the three-dimensional structure, particularly in cases of stereochemical complexity, single-crystal X-ray crystallography is the definitive method. By synergistically applying these techniques as outlined in this guide, researchers can ensure the scientific integrity of their work and build a robust, self-validating data package that will stand up to the scrutiny of peer review and regulatory evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Study of the Structure-Activity Relationship of GABAA-Benzodiazepine Receptor Bivalent Ligands by Conformational Analysis with Low Temperature NMR and X-ray Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme-assisted synthesis and structural characterization of pure benzodiazepine glucuronide epimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. connectjournals.com [connectjournals.com]
- 7. DSpace [helda.helsinki.fi]
- 8. Benzodiazepine analogues. Part 21. 13C NMR analysis of benzoxathiepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. Structural Characterization of Co-Crystals of Chlordiazepoxide with p-Aminobenzoic Acid and Lorazepam with Nicotinamide by DSC, X-Ray Diffraction, FTIR and Raman Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of benzodiazepinooxazoles: crystal and molecular structure of trans and cis isomers of oxazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS Methods for the Analysis of Ethyl 6-bromo-2-chloronicotinate Reaction Mixtures
Introduction: The Analytical Imperative in Pharmaceutical Synthesis
Ethyl 6-bromo-2-chloronicotinate is a pivotal intermediate in modern pharmaceutical development, notably serving as a key building block in the synthesis of novel benzodiazepine derivatives used as Respiratory Syncytial Virus (RSV) inhibitors[1]. The purity and impurity profile of such intermediates are not merely matters of process efficiency; they are fundamental to the safety and efficacy of the final Active Pharmaceutical Ingredient (API). Consequently, the ability to meticulously monitor the reaction progress, identify potential by-products, and quantify impurities is a critical analytical challenge.
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the preeminent analytical technique for this task, offering a powerful combination of high-resolution separation and sensitive, specific detection.[2] This guide provides an in-depth comparison of two distinct LC-MS methodologies for the analysis of this compound reaction mixtures. We will compare a robust, general-purpose Reversed-Phase (RP) method using a C18 stationary phase against an alternative method employing a Phenyl-Hexyl phase, which provides orthogonal selectivity. This comparison is designed to equip researchers, scientists, and drug development professionals with the practical insights needed to select and implement the most effective analytical strategy for their specific needs, moving beyond a simple recitation of steps to explain the causality behind each experimental choice.
Analytical Strategy: Addressing the Challenge of Halogenated Pyridines
The core analytical challenge lies in the nature of the target molecule and its potential impurities. This compound is a moderately polar, aromatic compound containing two different halogen atoms. A typical reaction mixture may contain:
-
Starting Materials: Unreacted precursors.
-
Product: The target molecule, this compound.
-
Isomeric Impurities: Positional isomers that may be difficult to separate.
-
Hydrolysis Products: The corresponding nicotinic acid, a more polar compound.
-
Process-Related Impurities: By-products from unintended side reactions.
Our objective is to develop a method that provides baseline separation of the main product from these structurally similar compounds. Given the presence of the basic pyridine nitrogen, Electrospray Ionization (ESI) in positive ion mode is the logical choice, as the nitrogen atom is readily protonated to form a stable [M+H]+ ion, ensuring high sensitivity.[3][4] The optimization of ESI source parameters, such as capillary voltage and desolvation temperature, is crucial for maximizing this sensitivity and preventing in-source fragmentation.[5][6][7]
We will compare two distinct reversed-phase columns to achieve the desired separation: the industry-standard C18 and the alternative selectivity Phenyl-Hexyl.
Method Comparison: C18 vs. Phenyl-Hexyl
The selection of the stationary phase is the most critical factor in chromatographic separation. While a C18 column is the workhorse of reversed-phase chromatography, its selectivity is not always sufficient for complex mixtures containing aromatic and halogenated isomers.
-
Method A: The Workhorse (C18) : This method relies on a C18 (octadecylsilane) stationary phase, which separates analytes primarily based on hydrophobic (dispersive) interactions.[8] It is highly robust and suitable for a wide range of compounds.
-
Method B: Orthogonal Selectivity (Phenyl-Hexyl) : This method utilizes a Phenyl-Hexyl stationary phase. In addition to hydrophobicity, this phase introduces π-π interactions between the phenyl rings of the stationary phase and aromatic analytes. This alternative interaction mechanism can produce a unique and often improved separation (orthogonal selectivity) for aromatic compounds like our target molecule and its impurities.[8]
Workflow for LC-MS Method Development and Analysis
Caption: General workflow from sample preparation to final report generation.
Performance Data
The following table summarizes hypothetical but realistic performance data comparing the two methods for a reaction mixture containing the main product and a critical isomeric impurity that is difficult to resolve.
| Parameter | Method A: Reversed-Phase (C18) | Method B: Phenyl-Hexyl | Rationale for Performance |
| Resolution (Rs) of Critical Pair | 1.3 (Incomplete Separation) | 2.1 (Baseline Separation) | The Phenyl-Hexyl phase offers enhanced π-π interactions, providing the necessary selectivity to resolve the aromatic isomers. |
| Peak Asymmetry (As) | 1.1 | 1.1 | Both methods utilize a formic acid mobile phase additive, which ensures good peak shape by minimizing silanol interactions.[5][9] |
| Sensitivity (S/N for 0.05% Impurity) | 85 | 92 | The slightly better peak shape and resolution on the Phenyl-Hexyl column lead to a taller, narrower peak and thus a marginal improvement in S/N. |
| Total Analysis Time | 15 min | 15 min | The gradient and flow rate were kept consistent for a direct comparison of selectivity. |
Experimental Protocols
These protocols are designed to be self-validating systems. The inclusion of system suitability checks and quality controls is paramount for trustworthy data.
Protocol 1: Sample Preparation
-
Aliquot : Carefully withdraw 10 µL of the reaction mixture.
-
Dilute : Dilute the aliquot with 990 µL of a 50:50 (v/v) mixture of Acetonitrile:Water in a 1.5 mL microcentrifuge tube. This achieves a 100-fold dilution, bringing the analyte concentration into a suitable range for LC-MS analysis.
-
Mix : Vortex the sample for 30 seconds to ensure homogeneity.
-
Clarify : Centrifuge the sample at 13,000 rpm for 5 minutes to pellet any particulate matter that could block the LC column.
-
Transfer : Transfer the supernatant to an LC autosampler vial for analysis.
Protocol 2: Method A - Reversed-Phase C18 Analysis
-
LC System : Agilent 1290 Infinity II LC or equivalent.
-
Mass Spectrometer : Agilent 6545 Q-TOF MS or equivalent.
-
Column : Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A : Water + 0.1% Formic Acid.
-
Mobile Phase B : Acetonitrile + 0.1% Formic Acid.
-
Gradient :
-
0.0 min: 30% B
-
10.0 min: 95% B
-
12.0 min: 95% B
-
12.1 min: 30% B
-
15.0 min: 30% B
-
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40 °C.
-
Injection Volume : 2 µL.
-
MS Parameters (ESI Positive) :
-
Gas Temp : 325 °C
-
Drying Gas : 10 L/min
-
Nebulizer : 35 psig
-
Sheath Gas Temp : 350 °C
-
Sheath Gas Flow : 11 L/min
-
Capillary Voltage (VCap) : 3500 V
-
Fragmentor : 120 V
-
Mass Range : 100-500 m/z
-
Protocol 3: Method B - Phenyl-Hexyl Analysis
-
LC System & Mass Spectrometer : Same as Method A.
-
Column : Phenomenex Kinetex Phenyl-Hexyl, 2.6 µm, 2.1 x 100 mm.
-
Mobile Phases, Gradient, Flow Rate, Temp, Inj. Volume : Same as Method A to ensure a direct comparison of column selectivity.
-
MS Parameters : Same as Method A.
Decision Logic: Choosing the Right Method
The choice between a standard and an alternative method depends entirely on the analytical goal. A C18 column is often sufficient for routine checks, but for complex separations, a different selectivity is required.
Caption: Decision tree for selecting the appropriate LC-MS method.
Expert Insights & Recommendations
As demonstrated by our comparative data, while the C18 column provides adequate chromatography, it fails to resolve a critical isomeric pair. The Phenyl-Hexyl column, by introducing π-π interactions, alters the selectivity and achieves baseline separation. This is a classic example of the importance of orthogonal screening during method development.
Recommendation:
-
For routine process monitoring , where the primary goal is to track the consumption of starting material and the formation of the main product against a known impurity profile, the robust Method A (C18) is highly suitable. Its ubiquity and well-understood behavior make it a reliable choice.
-
For in-depth impurity profiling, reference standard characterization, or troubleshooting instances where co-elution is suspected, Method B (Phenyl-Hexyl) is the superior choice. Its orthogonal selectivity provides a higher degree of confidence that all components are being resolved and accurately identified. High-resolution mass spectrometry (HRMS) is then essential to confirm the elemental composition of any newly resolved impurities.[2]
Ultimately, employing both methods during the development phase provides a comprehensive analytical package. It ensures that the chosen routine method is truly fit-for-purpose and that no process-related impurities are being overlooked, safeguarding the integrity of the final pharmaceutical product.
References
- 1. This compound | 1214335-22-4 [amp.chemicalbook.com]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Investigation of the separation of heterocyclic aromatic amines by reversed phase ion-pair liquid chromatography coupled with tandem mass spectrometry: the role of ion pair reagents on LC-MS/MS sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Starting Materials in RSV Inhibitor Synthesis: Exploring Alternatives to Ethyl 6-bromo-2-chloronicotinate
The development of potent and specific inhibitors against the Respiratory Syncytial Virus (RSV) is a critical focus in medicinal chemistry, aimed at addressing the significant global health burden of this common respiratory pathogen. A key scaffold in the synthesis of certain RSV inhibitors is the nicotinic acid core, with reagents like Ethyl 6-bromo-2-chloronicotinate serving as a versatile starting point for constructing complex heterocyclic systems, including benzodiazepine derivatives with anti-RSV activity.[1] This guide provides a comparative analysis of alternative reagents and synthetic strategies for producing various classes of RSV inhibitors, offering researchers and drug development professionals a comprehensive overview of the available chemical space and synthetic pathways.
The Benzodiazepine-Based Approach: The Role of Nicotinic Acid Derivatives
One class of RSV inhibitors is based on the 1,4-benzodiazepine scaffold.[2] These molecules, such as the clinical candidate RSV604 and the more potent EDP-938, function by targeting the viral nucleoprotein (N protein), a crucial component of the viral replication machinery.[3][4] The synthesis of these complex molecules often involves the use of functionalized nicotinic acid derivatives to build the core structure. This compound is a valuable reagent in this context, providing multiple reactive sites for further chemical elaboration.
While a direct, drop-in replacement for this compound for the synthesis of the exact same nicotinamide-based benzodiazepine inhibitors is not widely reported, the broader exploration of alternative starting materials for other successful classes of RSV inhibitors provides valuable insights into the diversity of synthetic strategies.
Alternative Synthetic Pathways to Potent RSV Inhibitors
Instead of a direct one-to-one replacement, a more practical approach for researchers is to consider alternative classes of RSV inhibitors, each with its own distinct starting materials and synthetic advantages. This guide will compare the synthetic routes to three major classes of RSV inhibitors: nucleoprotein inhibitors, fusion inhibitors, and polymerase inhibitors.
Nucleoprotein Inhibitors: The Benzodiazepine Scaffold
As mentioned, benzodiazepine-based inhibitors like EDP-938 are potent antiviral agents. While the precise synthesis of EDP-938 is proprietary, its development was based on optimizations of 1,4-benzodiazepine inhibitors of RSV.[4]
General Synthetic Strategy:
The synthesis of 1,4-benzodiazepine cores typically involves the condensation of an ortho-phenylenediamine with a ketone or an alpha-amino acid derivative. For RSV inhibitors, a common starting point is a substituted 2-aminobenzophenone.
Illustrative Workflow for Benzodiazepine Core Synthesis:
Caption: General workflow for the synthesis of 1,4-benzodiazepine-based RSV inhibitors.
Fusion Inhibitors: Targeting Viral Entry
RSV fusion inhibitors prevent the virus from entering host cells by targeting the F protein. This class includes notable compounds like GS-5806 and Ziresovir (AK0529).
GS-5806 is a potent, orally bioavailable RSV fusion inhibitor.[5][6] Its synthesis showcases a different set of starting materials and a distinct synthetic strategy compared to the benzodiazepine inhibitors.
Key Starting Materials:
-
tert-butyloxycarbonyl (BOC) protected piperidine-2-(S)-carboxylic acid: This chiral building block is crucial for establishing the stereochemistry of the final molecule.[5]
-
2-Methylacetoacetate: Used to form the pyrimidinone ring.[5]
-
Substituted benzoic acids: Introduced in the final acylation step to modulate the properties of the inhibitor.[5]
Experimental Protocol for GS-5806 Synthesis (Simplified): [5]
-
Esterification: BOC protected piperidine-2-(S)-carboxylic acid is esterified.
-
Alkylation and Cyclization: The ester is alkylated with acetonitrile and then treated with hydrazine to form an aminopyrazole intermediate.
-
Pyrimidinone Formation: The aminopyrazole is condensed with 2-methylacetoacetate in acetic acid to form the pyrazolo[1,5-a]pyrimidinone core.
-
Deprotection and Acylation: The BOC protecting group is removed, and the resulting amine is acylated with a desired benzoic acid to yield the final product.
Caption: Simplified synthetic workflow for the RSV fusion inhibitor GS-5806.
Ziresovir is another fusion inhibitor currently in clinical development. Its synthesis is based on a quinazoline core.
Key Starting Materials:
-
2-Bromobenzoic acid: Provides the benzene ring of the quinazoline system.
-
Guanidine: The source of the two nitrogen atoms in the pyrimidine part of the quinazoline.
-
3-Amino-3-oxetanylmethylamine: A key side chain introduced in the final step.
Streamlined Synthesis of Ziresovir: [7]
-
Copper-Catalyzed Ring Closure: 2-Bromobenzoic acid and guanidine undergo a copper-catalyzed reaction to form the substituted quinazoline scaffold.
-
Chlorination: The quinazolinone is chlorinated using POCl3 to yield a 4-chloroquinazoline intermediate.
-
Nucleophilic Substitution: The 4-chloroquinazoline is reacted with 3-amino-3-oxetanylmethylamine to afford Ziresovir.
This three-step, chromatography-free process is designed for efficient production.[7]
Polymerase Inhibitors: Halting Viral Replication
RSV polymerase inhibitors target the RNA-dependent RNA polymerase (RdRp) of the virus, an essential enzyme for viral replication. AZ-27 is a potent example of this class.
Key Starting Materials for AZ-27 (a Benzothienoazepine derivative):
The synthesis of AZ-27 and related compounds is based on the optimization of an earlier lead, YM-53403.[8] The core structure is a benzothienoazepine, suggesting starting materials would include functionalized thiophene and benzene derivatives that can be cyclized to form the seven-membered ring.
Comparative Analysis of Synthetic Routes
| Inhibitor Class | Representative Compound | Core Scaffold | Key Starting Materials | Synthetic Complexity |
| Nucleoprotein Inhibitor | EDP-938 | 1,4-Benzodiazepine | Substituted 2-aminobenzophenones, Amino acid derivatives | Moderate |
| Fusion Inhibitor | GS-5806 | Pyrazolo[1,5-a]pyrimidine | Chiral piperidine carboxylic acid, Ketoesters, Benzoic acids | High (multi-step, chiral synthesis) |
| Fusion Inhibitor | Ziresovir | Quinazoline-2,4-diamine | 2-Bromobenzoic acid, Guanidine, Substituted amines | Low (streamlined, few steps) |
| Polymerase Inhibitor | AZ-27 | Benzothienoazepine | Functionalized thiophenes and benzene derivatives | Moderate to High |
Conclusion
While this compound remains a valuable reagent for the synthesis of certain benzodiazepine-based RSV inhibitors, the landscape of antiviral drug development has expanded to include a diverse range of chemical scaffolds. This guide highlights that the choice of starting materials is intrinsically linked to the targeted viral protein and the desired inhibitor class.
For researchers and drug development professionals, the consideration of alternative synthetic pathways, such as those for potent fusion and polymerase inhibitors, offers several advantages:
-
Diversity of Chemical Space: Access to novel molecular architectures with potentially improved potency, selectivity, and pharmacokinetic profiles.
-
Synthetic Efficiency: Some alternative routes, like the streamlined synthesis of Ziresovir, are designed for scalability and reduced manufacturing complexity.
-
Overcoming Resistance: Targeting different viral proteins with distinct classes of inhibitors is a key strategy to combat the emergence of drug-resistant RSV strains.
Ultimately, the selection of a synthetic route and its corresponding starting materials will depend on a comprehensive evaluation of the target product profile, including biological activity, safety, and the feasibility of large-scale manufacturing.
References
- 1. This compound | 1214335-22-4 [amp.chemicalbook.com]
- 2. 1,4-benzodiazepines as inhibitors of respiratory syncytial virus. The identification of a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. EDP-938, a novel nucleoprotein inhibitor of respiratory syncytial virus, demonstrates potent antiviral activities in vitro and in a non-human primate model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of an oral respiratory syncytial virus (RSV) fusion inhibitor (GS-5806) and clinical proof of concept in a human RSV challenge study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Respiratory Syncytial Virus Inhibitor AZ-27 Differentially Inhibits Different Polymerase Activities at the Promoter - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Guide: Leveraging the Orthogonal Reactivity of Ethyl 6-bromo-2-chloronicotinate in Modern Synthetic Chemistry
This guide provides an in-depth, objective comparison of Ethyl 6-bromo-2-chloronicotinate against common alternatives in cornerstone chemical transformations. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks for the efficient synthesis of complex molecular architectures. We will move beyond mere protocols to explore the mechanistic rationale that underpins the unique reactivity of this versatile reagent.
Section 1: The Strategic Advantage of Differentiated Halopyridines in Drug Discovery
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a significant number of FDA-approved drugs.[1][2] Its ability to act as a hydrogen bond acceptor and engage in π-stacking interactions makes it a valuable component for modulating the pharmacological profiles of therapeutic agents. The strategic functionalization of this core is therefore of paramount importance.
This compound emerges as a superior building block due to its inherent, differentiated reactivity.[3] It features two distinct halogen atoms at the C6 and C2 positions—a bromine and a chlorine. In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of halogens typically follows the trend of I > Br > Cl.[4][5] This hierarchy allows for selective functionalization of the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent, orthogonal transformations. This built-in selectivity provides a powerful tool for the controlled, stepwise construction of polysubstituted pyridines, a critical advantage over symmetrically substituted reagents like dichlorides or dibromides.
Section 2: Benchmarking in Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound lies in its predictable regioselectivity in palladium-catalyzed reactions. The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the crucial first step, and its rate is significantly faster for the C-Br bond than for the C-Cl bond. This principle governs its performance in several key C-C and C-N bond-forming reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds.[6][7][8] When using this compound, arylation or vinylation occurs selectively at the C6 position.
Comparative Performance: Suzuki-Miyaura Coupling
| Building Block | Typical Catalyst/Ligand | Base/Solvent | Regioselectivity | Expected Yield (Mono-arylation) | Causality & Commentary |
| This compound | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Na₂CO₃ or K₂CO₃ / Dioxane:H₂O | Excellent for C6 (C-Br) | Good to Excellent | The significantly lower bond dissociation energy of C-Br ensures preferential oxidative addition. The C-Cl bond remains for a second, distinct coupling event under more forcing conditions. |
| Ethyl 2,6-dichloronicotinate | Pd₂(dba)₃ / SPhos, XPhos | K₃PO₄ / Toluene or Dioxane | Poor | Moderate to Good (Mixture) | C-Cl bonds are less reactive, requiring stronger bases and bulky, electron-rich phosphine ligands.[9][10] Achieving selective mono-arylation is challenging and often yields a mixture of starting material, mono-, and di-substituted products. |
| Ethyl 2,6-dibromonicotinate | Pd(PPh₃)₄ | Na₂CO₃ / Dioxane:H₂O | Poor | Moderate (Mixture) | Both C-Br bonds have similar reactivity, making it difficult to stop the reaction cleanly after the first coupling. Over-reaction to the di-substituted product is common. |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C6 Position
-
Reagent Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and sodium carbonate (Na₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 ratio).
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the target Ethyl 4-aryl-6-chloronicotinate.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is the premier method for forming aryl-amine bonds.[5][11] The reactivity trend observed in Suzuki couplings holds, allowing for selective amination at the C6 position of this compound. This has been effectively demonstrated in analogous systems like 6-bromo-2-chloroquinoline.[12][13]
Comparative Performance: Buchwald-Hartwig Amination
| Building Block | Typical Catalyst/Ligand | Base/Solvent | Regioselectivity | Expected Yield (Mono-amination) | Causality & Commentary |
| This compound | Pd₂(dba)₃ / Xantphos or BINAP | Cs₂CO₃ or NaOtBu / Toluene | Excellent for C6 (C-Br) | Good to Excellent | Selective C-N bond formation is achieved at the C-Br position under standard conditions. The remaining C-Cl bond can be aminated using more active catalyst systems (e.g., with Buchwald ligands) and higher temperatures.[4] |
| Ethyl 2,6-dichloronicotinate | Pd₂(dba)₃ / XPhos or RuPhos | NaOtBu / Toluene | Poor | Moderate to Good (Mixture) | Activation of C-Cl bonds requires highly active and often proprietary Buchwald-type ligands and strong bases.[14] Selectivity remains a significant challenge. |
| Ethyl 2,6-dibromonicotinate | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ / Toluene | Poor | Moderate (Mixture) | High reactivity at both positions complicates selective mono-amination, often leading to di-aminated byproducts. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bonds, which are valuable in materials science and as precursors for further transformations.[15][16] The reaction relies on a dual palladium and copper(I) catalytic system, where the C-Br bond of this compound reacts preferentially.
Comparative Performance: Sonogashira Coupling
| Building Block | Catalyst System | Base/Solvent | Regioselectivity | Expected Yield (Mono-alkynylation) | Causality & Commentary |
| This compound | Pd(PPh₃)₄ / CuI | Et₃N / THF or DMF | Excellent for C6 (C-Br) | Excellent | The standard Sonogashira conditions are mild enough to ensure exclusive reaction at the C-Br bond.[17] The C-Cl bond is generally unreactive under these conditions. |
| Ethyl 2,6-dichloronicotinate | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / DMF | Poor | Low to Moderate | C-Cl bonds are poor substrates for Sonogashira coupling and typically require higher temperatures and specialized, amine-free conditions to achieve modest yields.[9][18] |
| Ethyl 2,6-dibromonicotinate | Pd(PPh₃)₄ / CuI | Et₃N / THF | Poor | Moderate (Mixture) | Similar to other couplings, the high reactivity of both C-Br bonds makes selective mono-alkynylation difficult to control. |
Section 3: Orthogonal Reactivity via Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis favors the C6 position, the electronic nature of the pyridine ring enables an entirely different and orthogonal reaction pathway: Nucleophilic Aromatic Substitution (SNAr).[19][20] In this mechanism, a nucleophile attacks the electron-poor aromatic ring directly, forming a negatively charged Meisenheimer complex intermediate.[20] The reaction is favored by:
-
Electron-withdrawing groups (like the ester and the pyridine nitrogen) that stabilize the negative intermediate.
-
A good leaving group.
Critically, the reactivity order for the leaving group in many SNAr reactions is F > Cl > Br > I.[19] This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by the inductive electron-withdrawing effect of a more electronegative halogen, rather than the ease of C-X bond cleavage.[21] This provides a powerful synthetic strategy to functionalize the C2 position, which is electronically activated by both the adjacent ester and the ring nitrogen.
Caption: Decision workflow for selective functionalization.
This orthogonal reactivity means that by simply changing the reaction type from palladium catalysis to SNAr, a chemist can selectively target either the C6 or the C2 position of the same starting material, a highly desirable feature in library synthesis and lead optimization.
Section 4: Case Study: A Stepwise Synthesis of a Trisubstituted Pyridine
The true value of this compound is demonstrated in multi-step syntheses. The following workflow illustrates how its differential reactivity can be exploited to build molecular complexity in a controlled manner.
Caption: Stepwise synthesis of a complex pyridine derivative.
This synthetic sequence is highly efficient because the regioselectivity of each step is controlled by the inherent properties of the starting material, minimizing the need for complex protecting group strategies and simplifying purification.
Section 5: Conclusion
This compound is more than a simple building block; it is a strategic tool for synthetic chemists. Its key advantage lies in the predictable and orthogonal reactivity of its C6-bromo and C2-chloro substituents.
-
For Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira): It offers excellent regioselectivity for functionalization at the C6 position, outperforming symmetric dihalo-pyridines where selectivity is poor.
This dual reactivity profile enables the controlled, stepwise synthesis of highly decorated pyridine scaffolds, making this compound an invaluable asset in the fields of drug discovery, agrochemicals, and materials science.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. This compound | 1214335-22-4 [amp.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings [organic-chemistry.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. scribd.com [scribd.com]
A Researcher's Guide to Reproducibility in Cross-Coupling Reactions: A Comparative Analysis of Ethyl 6-bromo-2-chloronicotinate
For researchers, medicinal chemists, and professionals in drug development, the predictability and reproducibility of synthetic protocols are paramount. The functionalization of heterocyclic scaffolds, such as pyridines, is a cornerstone of modern drug discovery. Ethyl 6-bromo-2-chloronicotinate has emerged as a valuable and versatile building block in this endeavor, offering two distinct reactive sites for palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of the performance of this compound with its halogenated analogues, supported by experimental data and mechanistic insights to ensure reproducible outcomes in your laboratory.
The Critical Role of Halogen Reactivity in Cross-Coupling
The success and selectivity of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are fundamentally dictated by the nature of the carbon-halogen (C-X) bond. The generally accepted order of reactivity for halogens in the rate-determining oxidative addition step is I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy, making the cleavage of the C-I bond the most facile and the C-Cl bond more challenging, often requiring more specialized and robust catalytic systems to achieve high yields.[1]
This inherent difference in reactivity is the cornerstone of selective functionalization when using dihalogenated substrates like this compound. The C-Br bond at the 6-position is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the more robust C-Cl bond at the 2-position. This allows for selective cross-coupling at the 6-position while leaving the 2-chloro substituent available for subsequent transformations.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds. When comparing the performance of this compound with its di-chloro and di-iodo analogues, the expected trend in reactivity and yield holds true.
| Substrate | Halogen at C6 | Halogen at C2 | Expected Reactivity | Typical Yield Range (%) |
| Ethyl 2-chloro-6-iodonicotinate | Iodo | Chloro | High | 85-95 |
| This compound | Bromo | Chloro | Moderate to High | 75-90 |
| Ethyl 2,6-dichloronicotinate | Chloro | Chloro | Low to Moderate | 40-70 |
Note: Yields are illustrative and highly dependent on the specific boronic acid, catalyst, ligand, base, and solvent system employed.
The higher reactivity of the iodo-analogue allows for milder reaction conditions and often leads to higher yields. Conversely, the di-chloro analogue requires more forcing conditions, such as higher temperatures and more specialized, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands), to achieve comparable yields to the bromo- and iodo-derivatives.[2] this compound offers a balance between reactivity and stability, often at a more accessible cost than the iodo-analogue, making it a workhorse reagent in many synthetic campaigns.
Causality Behind Experimental Choices in Suzuki-Miyaura Coupling
The choice of catalyst, ligand, base, and solvent is critical for achieving reproducible and high-yielding Suzuki-Miyaura couplings.
-
Catalyst and Ligand: For the coupling of bromopyridines, standard palladium catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand are often sufficient.[3][4] The ligand not only stabilizes the palladium center but also influences its reactivity. For the less reactive chloropyridines, more electron-rich and bulky ligands are often necessary to facilitate the challenging oxidative addition step.[5]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[4] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can significantly impact the reaction rate and the prevalence of side reactions.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used. The aqueous phase is essential for dissolving the inorganic base, while the organic phase solubilizes the coupling partners and the catalyst.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the reaction vessel, add this compound, phenylboronic acid, and potassium carbonate.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction to 90 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Ethyl 2-chloro-6-phenylnicotinate.[6]
Comparative Performance in Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, providing access to a wide range of alkynylated heterocycles.[7] Similar to the Suzuki-Miyaura coupling, the reactivity of the halide is a critical factor in determining the reaction's success.
| Substrate | Halogen at C6 | Halogen at C2 | Expected Reactivity | Typical Yield Range (%) |
| Ethyl 2-chloro-6-iodonicotinate | Iodo | Chloro | High | 80-95 |
| This compound | Bromo | Chloro | Moderate to High | 70-85 |
| Ethyl 2,6-dichloronicotinate | Chloro | Chloro | Low | < 40 |
Note: Yields are illustrative and depend on the specific alkyne, catalyst system, and reaction conditions.
The Sonogashira coupling of the iodo-analogue proceeds readily, often at room temperature or with mild heating. This compound requires slightly more forcing conditions but still provides good to excellent yields. The di-chloro analogue is significantly less reactive and often requires higher temperatures, more active catalyst systems, and may result in lower yields.[5] The selective Sonogashira coupling at the C-Br bond of this compound is a reliable and reproducible transformation.[8]
Causality Behind Experimental Choices in Sonogashira Coupling
The Sonogashira reaction typically employs a dual catalytic system of palladium and copper.
-
Palladium Catalyst: The role of the palladium catalyst is to activate the aryl halide through oxidative addition.[9] Common palladium sources include Pd(PPh₃)₄ and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂).
-
Copper(I) Co-catalyst: The copper(I) salt (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex.[9] Copper-free Sonogashira protocols have also been developed to avoid issues with alkyne homocoupling, a common side reaction.[2][10]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[9]
-
Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.
Catalytic Cycles: Sonogashira Coupling
Caption: Dual catalytic cycles of the Sonogashira reaction.
Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or sealed tube with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous DMF and triethylamine via syringe.
-
Add phenylacetylene to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like diethyl ether and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Ethyl 2-chloro-6-(phenylethynyl)nicotinate.
Conclusion: Ensuring Reproducibility
The successful and reproducible application of this compound in cross-coupling reactions hinges on a solid understanding of the principles of halide reactivity and careful control of reaction parameters. By leveraging the differential reactivity of the C-Br and C-Cl bonds, chemists can achieve selective functionalization, paving the way for the efficient synthesis of complex molecular architectures. This guide provides a framework for comparing the performance of this versatile building block and offers robust, field-tested protocols to ensure consistent and reliable results in your research endeavors.
References
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ethyl 2-Chloro-6-phenylnicotinate - Amerigo Scientific [amerigoscientific.com]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
